molecular formula C12H11N3 B1329239 9H-Carbazole-3,6-diamine CAS No. 86-71-5

9H-Carbazole-3,6-diamine

Cat. No.: B1329239
CAS No.: 86-71-5
M. Wt: 197.24 g/mol
InChI Key: YCZUWQOJQGCZKG-UHFFFAOYSA-N
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Description

9H-Carbazole-3,6-diamine (CAS 86-71-5) is a high-value diamine monomer with significant applications in advanced materials and medicinal chemistry research. This compound features a carbazole core symmetrically substituted with amine groups at the 3 and 6 positions, making it a versatile building block. In materials science, it is a crucial precursor for constructing carbazole-based conjugated frameworks (CCFs). These porous organic polymers are promising solid sorbents for environmental remediation, showing high potential for carbon dioxide capture to mitigate climate change and for the removal of toxic heavy metal ions like Pb²⁺, Cr³⁺, and Hg²⁺ from wastewater . In pharmaceutical research, the this compound structure serves as a core scaffold in drug discovery. It is a key intermediate in the synthesis of investigational compounds such as CBL0137, a carbazole derivative that has been a starting point for developing new treatments for neglected tropical diseases like Human African Trypanosomiasis (HAT) . The compound's bent geometry and functionalizable sites allow for the development of derivatives with tailored biological and physicochemical properties. Researchers can analyze this compound using reverse-phase (RP) HPLC methods, for example on a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid (replaceable with formic acid for MS-compatibility) . This product is intended for research purposes only and is not for diagnostic or therapeutic use. It should be stored in a dark place under an inert atmosphere at room temperature .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9H-carbazole-3,6-diamine
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InChI

InChI=1S/C12H11N3/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12(10)15-11/h1-6,15H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YCZUWQOJQGCZKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C3=C(N2)C=CC(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60235336
Record name 9H-Carbazole-3,6-diamine
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Molecular Weight

197.24 g/mol
Source PubChem
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CAS No.

86-71-5
Record name 3,6-Diaminocarbazole
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Record name 9H-Carbazole-3,6-diamine
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Record name 3,6-Diaminocarbazole
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Record name 9H-Carbazole-3,6-diamine
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Record name 9H-CARBAZOLE-3,6-DIAMINE
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Foundational & Exploratory

An In-depth Technical Guide to 9H-Carbazole-3,6-diamine: Molecular Structure, Synthesis, and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 9H-Carbazole-3,6-diamine, a significant heterocyclic compound. Due to its unique electronic structure, the carbazole core is a privileged scaffold in materials science and medicinal chemistry. This document details the molecule's structure, physicochemical properties, a robust synthesis protocol, and its known biological and material applications, serving as a critical resource for professionals in drug discovery and organic electronics.

Molecular Structure and Identification

This compound is an aromatic amine built on a tricyclic 9H-carbazole core. The carbazole structure consists of two benzene rings fused to a central five-membered nitrogen-containing ring. The key feature of this molecule is the presence of two amine (-NH₂) groups at the 3 and 6 positions, which act as strong electron-donating groups, significantly influencing the molecule's electronic properties, reactivity, and potential as a building block.

The molecular structure and key identifiers are summarized in the table below.

IdentifierValue
IUPAC Name This compound
CAS Number 86-71-5
Molecular Formula C₁₂H₁₁N₃
Molecular Weight 197.24 g/mol
Canonical SMILES C1=CC2=C(C=C1N)C3=C(N2)C=CC(=C3)N
InChI Key YCZUWQOJQGCZKG-UHFFFAOYSA-N

Physicochemical and Electronic Properties

This compound is a white crystalline solid at room temperature. It is generally insoluble in water but shows solubility in organic solvents such as ethanol and dichloromethane.[1] The amine functional groups make it a basic compound capable of forming salts with acids.[1] Its properties make it a valuable intermediate for the synthesis of dyes and functional materials.

A summary of its physical and electronic properties is presented below.

PropertyValueSource
Physical Form White Crystalline Solid[1]
Melting Point 276-279 °CChemBK
Boiling Point 526.9 ± 30.0 °C (Predicted)ChemBK
Solubility Insoluble in water; Soluble in ethanol, dichloromethane[1]
HOMO Energy Level ~ -5.32 eV (Calculated)S749311

Synthesis and Characterization

The most established route for synthesizing this compound is a two-step process starting from the commercially available 9H-Carbazole. This involves a nitration reaction to form a dinitro intermediate, followed by a reduction of the nitro groups to the desired diamine.[2]

G cluster_0 Synthesis Workflow for this compound start 9H-Carbazole inter 3,6-Dinitro-9H-carbazole start->inter Step 1: Nitration Reagents: HNO₃, H₂SO₄ end This compound inter->end Step 2: Reduction Reagents: SnCl₂·2H₂O, HCl / EtOH

A two-step synthesis workflow for this compound.

Step 1: Synthesis of 3,6-Dinitro-9H-carbazole (Intermediate)

  • Reaction Setup : In a three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 10.0 g of 9H-Carbazole to 100 mL of concentrated sulfuric acid. Stir the mixture at 0-5 °C until all the solid has dissolved.

  • Nitration : Prepare a nitrating mixture by slowly adding 8.0 mL of concentrated nitric acid to 20 mL of concentrated sulfuric acid, keeping the temperature below 10 °C.

  • Addition : Add the nitrating mixture dropwise to the carbazole solution over 1-2 hours, ensuring the reaction temperature is maintained below 10 °C.

  • Reaction : After the addition is complete, allow the mixture to stir at room temperature for an additional 4-6 hours.

  • Work-up : Pour the reaction mixture slowly onto 500 g of crushed ice with vigorous stirring. The yellow precipitate of 3,6-Dinitro-9H-carbazole will form.

  • Purification : Filter the solid, wash thoroughly with cold water until the washings are neutral, and then wash with a small amount of cold ethanol. Dry the product under vacuum.

Step 2: Synthesis of this compound (Final Product)

  • Reaction Setup : To a round-bottom flask containing the dried 3,6-Dinitro-9H-carbazole from Step 1, add 200 mL of ethanol.

  • Reduction : Prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O) (approx. 5 equivalents) in concentrated hydrochloric acid. Add this solution to the stirred suspension of the dinitro compound.

  • Reflux : Heat the mixture to reflux and maintain for 3-4 hours. The yellow suspension should gradually dissolve to form a clear solution.

  • Work-up : Cool the reaction mixture to room temperature and then pour it into a beaker containing a concentrated sodium hydroxide solution until the mixture is strongly alkaline (pH > 10), which will precipitate the tin salts.

  • Extraction : Extract the product from the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield this compound as a crystalline solid.

Nuclear Magnetic Resonance (NMR) Spectroscopy The introduction of two electron-donating amino groups at the C3 and C6 positions will cause a significant upfield shift (to lower ppm values) for the aromatic protons and carbons, particularly those ortho and para to the substitution sites, compared to the unsubstituted carbazole.

Predicted ¹H NMR Data (in DMSO-d₆)
Chemical Shift (δ) ppm Assignment
~10.0 (s, 1H)N-H (Carbazole)
~7.5 (d, 2H)H-4, H-5
~7.0 (d, 2H)H-1, H-8
~6.7 (dd, 2H)H-2, H-7
~5.0 (br s, 4H)NH₂ (Amino)
Predicted ¹³C NMR Data (in DMSO-d₆)
Chemical Shift (δ) ppm Assignment
~145.0C-3, C-6
~138.0C-4a, C-4b
~120.0C-9a, C-8a
~115.0 - 118.0C-1, C-4, C-5, C-8
~105.0C-2, C-7

Infrared (IR) Spectroscopy The IR spectrum is expected to show characteristic peaks for the amine and aromatic functionalities.

Expected IR Absorption Bands
Wavenumber (cm⁻¹) Assignment
3300 - 3500N-H stretching (symmetric and asymmetric) of NH₂ groups
3200 - 3400N-H stretching of the carbazole ring
3000 - 3100Aromatic C-H stretching
1600 - 1650N-H scissoring (bending)
1450 - 1600Aromatic C=C stretching

Applications and Biological Relevance

4.1 Materials Science Due to its electron-donating amine groups and conjugated π-system, this compound is an effective hole-transport material (HTM). It is investigated for use in organic electronic devices, including:

  • Organic Light-Emitting Diodes (OLEDs)

  • Organic Solar Cells (OSCs)

  • Organic Field-Effect Transistors (FETs)

4.2 Medicinal Chemistry and Drug Development The carbazole scaffold is a key component in many biologically active compounds. While this compound itself is primarily a synthetic intermediate, its derivatives have shown significant therapeutic potential.[2]

  • Anticancer Activity : Carbazole derivatives are known to exhibit anticancer effects through mechanisms such as the inhibition of topoisomerase II, intercalation into DNA, and the induction of apoptosis.[3]

  • Antimicrobial Properties : The compound has been shown to possess activity against various bacterial strains.[2]

  • Neuroprotective Effects : Research suggests that certain derivatives may offer neuroprotective benefits, with potential applications in treating neurodegenerative diseases.[2]

Conclusion

This compound is a fundamentally important molecule with a rich chemical profile. Its symmetrical diamino-substituted carbazole core provides unique electronic properties that are highly valuable in the fields of organic electronics and medicinal chemistry. The synthetic route via nitration and subsequent reduction of 9H-carbazole is a reliable method for its preparation on a laboratory scale. This guide provides the foundational technical data required for researchers to effectively synthesize, characterize, and utilize this versatile compound in the development of novel materials and therapeutic agents.

References

Physical and chemical properties of 3,6-diamino-9H-carbazole.

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 3,6-diamino-9H-carbazole, a significant heterocyclic aromatic compound. The information is tailored for researchers, scientists, and professionals in the field of drug development and materials science.

Physical and Chemical Properties

3,6-diamino-9H-carbazole is a white to brown crystalline solid at room temperature.[1] It is a strongly basic compound that can react with acids to form salts and is noted to be sensitive to light.[1] While specific data on reactivity and hazardous reactions is limited, it is classified as a combustible material.[1][2]

Physical Properties

The key physical properties of 3,6-diamino-9H-carbazole are summarized in the table below for easy reference.

PropertyValueSource
Molecular Formula C₁₂H₁₁N₃[1][3]
Molar Mass 197.24 g/mol [1][3]
Appearance White to Gray to Brown powder/crystal[1]
Melting Point 276-279 °C[1]
Boiling Point (Predicted) 526.9 ± 30.0 °C[1]
Solubility Insoluble in water; Soluble in organic solvents like ethanol and dichloromethane. Almost transparent in 1mol/L HCl.[1]
pKa (Predicted) 18.84 ± 0.30[1]
Density (Predicted) 1.403 ± 0.06 g/cm³[1]
Flash Point 305.7 °C[1]
Refractive Index 1.889[1]
Spectral Properties

Detailed spectral data such as ¹H NMR, ¹³C NMR, and IR spectra are crucial for the structural elucidation and purity assessment of 3,6-diamino-9H-carbazole. While specific spectra are not detailed in the provided search results, researchers can typically find this information in spectral databases like SpectraBase or through chemical suppliers.[4][5][6] The carbazole scaffold generally exhibits characteristic signals, and the amino groups at the 3 and 6 positions will influence the chemical shifts in NMR and the stretching frequencies in IR spectroscopy.[7]

Spectral TechniqueExpected Characteristics
¹H NMR Signals corresponding to aromatic protons on the carbazole ring system and protons of the two amino groups.
¹³C NMR Resonances for the carbon atoms of the tricyclic carbazole core, with shifts influenced by the electron-donating amino groups.
IR Spectroscopy Characteristic absorption bands for N-H stretching of the secondary amine in the carbazole ring and the primary amino groups, as well as C=C aromatic stretching.[8]
UV-Vis Spectroscopy Absorption maxima resulting from π-π* transitions within the conjugated carbazole system.[7][9]

Synthesis and Reactivity

Synthesis of 3,6-diamino-9H-carbazole

Several synthetic routes to 3,6-diamino-9H-carbazole have been reported. A common and effective method is the reduction of 3,6-dinitro-9H-carbazole.

G Carbazole 9H-Carbazole Dinitro 3,6-Dinitro-9H-carbazole Carbazole->Dinitro Nitration (e.g., HNO₃/H₂SO₄) Diamino 3,6-diamino-9H-carbazole Dinitro->Diamino Reduction (e.g., H₂/Pd/C, Fe/HCl)

Caption: Synthesis workflow for 3,6-diamino-9H-carbazole from 9H-carbazole.

Another reported method involves the reaction of a chlorinated carbazole with ammonia.[1]

Chemical Reactivity

The presence of two primary amino groups and a secondary amine within the carbazole ring makes 3,6-diamino-9H-carbazole a versatile building block in organic synthesis. It can undergo various chemical transformations, including:

  • N-alkylation and N-arylation: The nitrogen atoms can be functionalized with various alkyl or aryl groups to modify the compound's electronic and steric properties.

  • Diazotization: The amino groups can be converted to diazonium salts, which are valuable intermediates for introducing other functional groups.

  • Condensation Reactions: The amino groups can participate in condensation reactions with carbonyl compounds to form Schiff bases or other heterocyclic systems.

Experimental Protocols

Synthesis via Reduction of 3,6-Dinitro-9H-carbazole

This protocol describes a general procedure for the reduction of 3,6-dinitro-9H-carbazole to 3,6-diamino-9H-carbazole using catalytic hydrogenation.

Materials:

  • 3,6-Dinitro-9H-carbazole

  • Palladium on carbon (10% Pd/C)

  • Ethanol or other suitable solvent

  • Hydrogen gas source

  • Filtration apparatus

Procedure:

  • In a flask suitable for hydrogenation, dissolve 3,6-dinitro-9H-carbazole in a suitable solvent such as ethanol.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Seal the reaction vessel and purge it with an inert gas, such as nitrogen or argon.

  • Introduce hydrogen gas into the reaction vessel, typically at a pressure of 1-3 atm.

  • Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete (disappearance of the starting material), carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

  • Wash the celite pad with the solvent used for the reaction.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude 3,6-diamino-9H-carbazole.

  • The crude product can be further purified by recrystallization or column chromatography.

Safety Precautions: Hydrogen gas is flammable and can form explosive mixtures with air. Palladium on carbon can be pyrophoric. Handle with care in an inert atmosphere.

General Protocol for UV-Vis Spectroscopy

Objective: To determine the absorption spectrum of 3,6-diamino-9H-carbazole.

Materials:

  • 3,6-diamino-9H-carbazole

  • Spectroscopic grade solvent (e.g., ethanol, dichloromethane)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a dilute solution of 3,6-diamino-9H-carbazole in the chosen spectroscopic grade solvent. The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0 at the wavelength of maximum absorption (λₘₐₓ).

  • Use the pure solvent as a blank to zero the spectrophotometer.

  • Fill a quartz cuvette with the prepared solution.

  • Place the cuvette in the sample holder of the spectrophotometer.

  • Scan the absorbance of the sample over a desired wavelength range (e.g., 200-800 nm).

  • Record the absorbance spectrum and identify the λₘₐₓ values.

Biological Activities and Applications

Carbazole and its derivatives are known to exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery.[10][11] While specific biological activities for 3,6-diamino-9H-carbazole are not extensively detailed, the carbazole nucleus is associated with antimicrobial, antitumor, anti-inflammatory, and neuroprotective properties.[10][11][12]

G cluster_structure Chemical Structure cluster_properties Key Properties cluster_applications Applications Structure 3,6-diamino-9H-carbazole (Tricyclic Aromatic System, Electron-donating Amino Groups) Properties Hole-Transporting Fluorescent Biologically Active Scaffold Structure->Properties Materials Materials Science (OLEDs, Organic Solar Cells) Properties->Materials Pharma Pharmaceuticals (Anticancer, Antimicrobial, Neuroprotective Agents) Properties->Pharma Biotech Biotechnology (Fluorescent Probes) Properties->Biotech

Caption: Relationship between the structure of 3,6-diamino-9H-carbazole and its applications.

In the realm of materials science, 3,6-diamino-9H-carbazole and its derivatives are utilized in organic electronics due to their excellent hole-transporting capabilities.[13] This property makes them suitable for use in:

  • Organic Light-Emitting Diodes (OLEDs): As a component of the hole transport layer.[13]

  • Organic Solar Cells (OSCs): To facilitate the movement of charge carriers.[13]

  • Organic Thin-Film Transistors: As the active semiconductor material.[1]

Furthermore, the fluorescent nature of the carbazole core has led to the development of 3,6-diamino-9H-carbazole-based fluorescent labels and probes for biological imaging and sensing applications.[1][14]

References

A Technical Guide to 9H-Carbazole-3,6-diamine (CAS 86-71-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 9H-Carbazole-3,6-diamine, a significant organic compound with applications ranging from materials science to medicinal chemistry. It details the compound's physicochemical properties, synthesis and purification protocols, analytical characterization methods, and its toxicological and biological profile.

Core Properties and Identification

This compound is an organic compound featuring a carbazole core, which is a fused bicyclic structure of a benzene ring and a pyrrole ring, with two amine groups substituted at the 3 and 6 positions.[1] This configuration imparts unique chemical properties and potential biological activities.[1] The compound is typically a white to gray or brown solid in crystalline or powder form at room temperature.[2][3]

Physicochemical Properties

The key physical and chemical properties of this compound are summarized below.

PropertyValueSource
CAS Number 86-71-5[4]
Molecular Formula C₁₂H₁₁N₃[2][4]
Molecular Weight 197.24 g/mol [2][4]
Melting Point 276-279 °C[2][5]
Boiling Point 526.9 ± 30.0 °C (Predicted)[2][5]
Density 1.403 ± 0.06 g/cm³ (Predicted)[2][6]
Appearance White to Gray to Brown powder/crystal[3][5]
Solubility Insoluble in water; Soluble in organic solvents like ethanol and dichloromethane.[2] Almost transparent in 1mol/L HCl.[2][5][2][5]
Flash Point 305.7 °C[2]
Vapor Pressure 3.42E-11 mmHg at 25°C[2]
pKa 18.84 ± 0.30 (Predicted)[5]
InChI Key YCZUWQOJQGCZKG-UHFFFAOYSA-N[4]
Toxicological and Safety Data

The compound is classified as harmful if swallowed and causes serious eye irritation.[4][7] Appropriate personal protective equipment should be used when handling.

Hazard InformationDetailsSource
GHS Pictogram GHS07 (Exclamation mark)
Signal Word Warning[7]
Hazard Statements H302: Harmful if swallowed.[4][7] H315: Causes skin irritation. H319: Causes serious eye irritation.[4][7][4][7]
Precautionary Statements P264, P270, P280, P301+P317, P302+P352, P305+P351+P338, P330, P332+P313, P337+P313, P362, P501[4][7]
Hazard Class Acute toxicity, Oral (Category 4).[7] Eye irritation (Category 2).[7][7]
Storage Keep in a dark place, under an inert atmosphere, at room temperature.[5][5]

Synthesis, Purification, and Analysis

The synthesis of this compound can be achieved through several routes, often involving the functionalization of a pre-formed carbazole core.[1]

Synthesis Workflow

A logical workflow for the synthesis and subsequent purification and analysis of this compound is outlined below. This process begins with the halogenation of the carbazole core, followed by amination, purification, and finally, analytical confirmation of the product's identity and purity.

G Figure 1. General Synthesis and Analysis Workflow A Start: 9H-Carbazole B Step 1: Dihalogenation (e.g., Iodination with KI/KIO₃) A->B C Intermediate: 3,6-Dihalo-9H-carbazole B->C D Step 2: Amination (e.g., Ammonolysis) C->D E Crude Product: This compound D->E F Purification: Recrystallization E->F G Purified Product F->G H Analytical Characterization (HPLC, NMR, MS) G->H I Final Product: Confirmed Purity & Identity H->I

Figure 1. General Synthesis and Analysis Workflow
Experimental Protocol: Synthesis of 3,6-Diiodo-9H-carbazole (Intermediate)

This protocol is adapted from a known method for the iodination of carbazole, which serves as a key intermediate for subsequent amination to yield the target compound.

  • Reagents and Materials:

    • 9H-Carbazole (I) (5.00 g, 30.43 mmol)

    • Potassium iodide (KI) (6.67 g, 40.17 mmol)

    • Potassium iodate (KIO₃) (9.77 g, 45.65 mmol)

    • Glacial Acetic Acid (85 mL)

    • Round-bottom flask, reflux condenser, magnetic stirrer, filtration apparatus

  • Procedure:

    • Add 9H-carbazole (5.00 g) and potassium iodide (6.67 g) to a round-bottom flask containing acetic acid (85 mL).

    • Stir the mixture to dissolve the solids.

    • Slowly add potassium iodate (9.77 g) to the stirring mixture.

    • Heat the reaction mixture to reflux and maintain for 10 minutes.

    • Cool the mixture to room temperature. A precipitate will form.

    • Filter the solid product and wash it with acetic acid (50 mL).

    • Dry the resulting pale-yellow powder to yield 3,6-Diiodo-9H-carbazole.

Note: The subsequent amination step to convert the diiodo-intermediate to this compound would typically involve reaction with ammonia under specific conditions, a common method for synthesizing amino-carbazoles.[1]

Experimental Protocol: Purification by Recrystallization

Crystallization is the primary method for obtaining high-purity this compound.[1]

  • Reagents and Materials:

    • Crude this compound

    • Suitable solvent (e.g., ethanol, or other polar protic solvents)[1]

    • Erlenmeyer flask, heat source, filtration apparatus

  • Procedure:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the selected solvent to the flask.

    • Gently heat the mixture while stirring until the solid completely dissolves.

    • If any insoluble impurities remain, perform a hot filtration.

    • Allow the clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Experimental Protocol: Analytical Characterization by HPLC

High-Performance Liquid Chromatography (HPLC) is essential for assessing the quantitative purity of the final product.[1][8]

  • Methodology:

    • Column: Newcrom R1 reverse-phase (RP) HPLC column.[8]

    • Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acid such as phosphoric acid or formic acid (for MS compatibility).[8]

    • Detection: UV detector at an appropriate wavelength.

  • Procedure:

    • Prepare a standard solution of the purified this compound of known concentration in a suitable solvent (e.g., the mobile phase).

    • Prepare the mobile phase and degas it thoroughly.

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard solution and record the chromatogram to determine the retention time.

    • Inject the sample solution (dissolved product from synthesis) and record the chromatogram.

    • Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks.

Biological Activity and Potential Applications

Carbazole and its derivatives are recognized as a significant class of heterocyclic compounds with a wide array of biological properties, making them a key pharmacophoric nucleus in drug discovery.[9][10]

Overview of Biological Activities

Carbazole-based compounds have demonstrated a broad spectrum of pharmacological activities, including:

  • Anticancer: Many carbazole derivatives exhibit antitumor properties.[9] Their mechanism often involves interfering with key cellular processes like DNA replication and cell division.[10][11] Some derivatives act as inhibitors of enzymes like topoisomerase or interfere with actin dynamics, leading to cell cycle arrest and apoptosis.[11][12]

  • Antibacterial: Certain carbazoles, particularly those functionalized at the C-3 and C-6 positions, show potent antibacterial activity against both Gram-positive (e.g., Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria.[9]

  • Antioxidant: The carbazole scaffold is a feature in compounds with antioxidant properties, capable of scavenging free radicals.[9]

  • Neuroprotective and Anti-inflammatory: Various derivatives have been investigated for neuroprotective and anti-inflammatory effects.[9]

Potential Mechanism of Action: Anticancer Activity

A common anticancer mechanism for carbazole derivatives involves the inhibition of topoisomerase enzymes, which are critical for managing DNA topology during replication. By inhibiting these enzymes, the compounds can induce DNA damage, trigger cell cycle arrest, and ultimately lead to programmed cell death (apoptosis).

G Figure 2. Proposed Anticancer Signaling Pathway cluster_0 Cellular Environment A Carbazole Derivative (e.g., this compound scaffold) B DNA Topoisomerase I/II A->B Inhibition C DNA Strand Breakage B->C Normal function blocked D Cell Cycle Checkpoint Activation (e.g., G2/M Arrest) C->D leads to E Apoptosis Induction D->E triggers F Tumor Cell Death E->F

Figure 2. Proposed Anticancer Signaling Pathway
Applications in Materials Science

Beyond its biological potential, this compound is valuable in organic electronics. Its electron-donating amine groups make it an efficient hole-transport material (HTM).[1] This property is leveraged in devices such as:

  • Organic Light-Emitting Diodes (OLEDs)[1][3]

  • Organic Solar Cells (OSCs)[1]

  • Organic Field-Effect Transistors (FETs)[1]

Its utility in these areas is enhanced by its good thermal stability and ability to form smooth, homogeneous thin films, which are critical for optimal device performance.[1]

References

An In-depth Technical Guide to the HOMO-LUMO Energy Levels of 9H-Carbazole-3,6-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental methodologies for determining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of 9H-Carbazole-3,6-diamine. Understanding these frontier molecular orbitals is critical for applications in organic electronics, materials science, and medicinal chemistry, as they govern the electronic and optical properties, as well as the charge transfer characteristics of the molecule.

While specific, peer-reviewed HOMO and LUMO energy values for the parent this compound are not prominently available in existing literature, this guide furnishes detailed protocols for their determination. The carbazole core is a well-known electron-donating moiety, and the addition of two strong electron-donating amine groups at the 3 and 6 positions is expected to significantly raise the HOMO energy level, enhancing its hole-transporting capabilities.

Data Presentation

The following table provides a structured format for summarizing experimentally determined and computationally calculated energy levels for this compound. Researchers can use this template to record their findings for easy comparison.

ParameterExperimental Value (eV)Computational Value (eV)Method of Determination
EHOMO Cyclic Voltammetry
ELUMO CV + UV-Vis Spectroscopy
Optical Energy Gap (Eg) UV-Vis Spectroscopy
Electrochemical Energy Gap Cyclic Voltammetry
Computed Energy Gap DFT (HOMO-LUMO Difference)

Experimental Protocols

Experimental techniques are essential for validating theoretical calculations and understanding the real-world electronic behavior of molecules. Cyclic Voltammetry (CV) and UV-Visible (UV-Vis) Spectroscopy are the primary methods for this purpose.[1]

Cyclic Voltammetry (CV) for HOMO Level Estimation

Cyclic voltammetry is an electrochemical technique used to measure the oxidation potential of a molecule, which can be directly correlated to its HOMO energy level.[1]

Methodology:

  • Sample Preparation: A solution of this compound (typically 1-5 mM) is prepared in a high-purity, dry electrochemical solvent such as dichloromethane or acetonitrile.[2] A supporting electrolyte, for instance, 0.1 M tetrabutylammonium hexafluorophosphate (Bu₄NPF₆), is added to ensure conductivity.[2] All solutions should be thoroughly deoxygenated by bubbling with an inert gas like nitrogen or argon prior to the measurement.[3]

  • Three-Electrode System: The experiment is conducted in an electrochemical cell using a three-electrode configuration.[3]

    • Working Electrode: A glassy carbon, platinum, or gold disk electrode is commonly used.[2][3] The electrode surface must be polished and cleaned before each experiment.

    • Reference Electrode: A saturated calomel electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode is typically employed.[3]

    • Counter Electrode: A platinum wire or coil serves as the counter (or auxiliary) electrode.[3]

  • Measurement: The potential is swept anodically to observe the oxidation peak of the compound. To calibrate the potential scale, the ferrocene/ferrocenium (Fc/Fc⁺) redox couple is often used as an internal standard by adding it to the solution after the initial measurement.[2]

  • Data Analysis and HOMO Calculation:

    • The onset oxidation potential (Eox_onset) is determined from the cyclic voltammogram.

    • The HOMO energy level is calculated using the following empirical formula, referencing the Fc/Fc⁺ couple (assuming the absolute energy level of Fc/Fc⁺ is 4.8 eV below the vacuum level):

      • EHOMO = -[Eox_onset vs Fc/Fc⁺ + 4.8] eV

UV-Visible (UV-Vis) Spectroscopy for Optical Band Gap

UV-Vis spectroscopy is used to determine the optical energy gap (Eg) by measuring the wavelength at which the molecule begins to absorb light, corresponding to the HOMO-LUMO transition.[1]

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., dichloromethane, THF, or cyclohexane). The concentration should be adjusted to yield an absorbance maximum in the range of 0.5 to 1.5.

  • Measurement: The absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-800 nm). A baseline is recorded with a cuvette containing only the solvent.

  • Data Analysis and LUMO Calculation:

    • The onset of the lowest energy absorption band (λonset) is determined from the intersection of the tangent of the absorption edge with the baseline.

    • The optical energy gap (Eg) is calculated using the formula:

      • Eg (eV) = 1240 / λonset (nm)

    • The LUMO energy level can then be estimated by adding the optical gap to the experimentally determined HOMO energy:

      • ELUMO = EHOMO + Eg

Computational Protocol

Density Functional Theory (DFT) is a powerful computational method for predicting the electronic structure and properties of molecules, providing a good balance between accuracy and computational cost.[1]

Methodology:

  • Geometry Optimization: The first step is to build the 3D structure of this compound and optimize its ground-state geometry. This is typically performed using a functional like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with a basis set such as 6-31G(d) or 6-311+G(d,p) for higher accuracy.[1][4][5] The optimization process finds the most stable, lowest-energy conformation of the molecule.

  • Frequency Analysis: A frequency calculation is performed at the same level of theory to verify that the optimized structure is a true energy minimum. A stable structure will have no imaginary frequencies.[1]

  • HOMO and LUMO Energy Calculation: Following successful optimization, a single-point energy calculation provides the energies of all molecular orbitals. The energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are extracted directly from the output file. The difference between these values gives the computed HOMO-LUMO gap.[4]

Mandatory Visualizations

Experimental Workflow

Experimental_Workflow cluster_CV Cyclic Voltammetry cluster_UV UV-Vis Spectroscopy CV_Prep Prepare Solution (Compound + Electrolyte) CV_Run Run CV Scan CV_Prep->CV_Run CV_Data Determine E_ox_onset CV_Run->CV_Data CV_Calc Calculate E_HOMO CV_Data->CV_Calc LUMO_Calc Estimate E_LUMO CV_Calc->LUMO_Calc E_HOMO UV_Prep Prepare Dilute Solution UV_Run Record Absorption Spectrum UV_Prep->UV_Run UV_Data Determine λ_onset UV_Run->UV_Data UV_Calc Calculate Optical Gap (Eg) UV_Data->UV_Calc UV_Calc->LUMO_Calc Eg

Caption: Experimental workflow for determining HOMO and LUMO energy levels.

Computational Workflow

Computational_Workflow Input Build Initial Molecular Structure Opt Geometry Optimization (e.g., B3LYP/6-31G(d)) Input->Opt Freq Frequency Calculation Opt->Freq Check Verify No Imaginary Frequencies Freq->Check Check->Opt Imaginary Freq. Found SPE Single Point Energy Calculation Check->SPE  Stable Structure   Output Extract HOMO & LUMO Energy Values SPE->Output

Caption: Computational workflow for determining HOMO and LUMO energies via DFT.

References

A Technical Guide to the Solubility of 9H-Carbazole-3,6-diamine in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 9H-Carbazole-3,6-diamine in common organic solvents. An extensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. This indicates a significant gap in the publicly available research. In light of this, the guide provides a comprehensive, generalized experimental protocol for determining the solubility of solid organic compounds such as this compound. This is supplemented with a visual workflow diagram to aid researchers in designing their own solubility studies.

Introduction

This compound is a derivative of the heterocyclic compound carbazole, characterized by the presence of two amino functional groups.[1] These amino groups are expected to significantly influence its physical and chemical properties, including its solubility profile. While the parent compound, 9H-carbazole, is known to be sparingly soluble in polar solvents and more soluble in non-polar organic solvents like toluene and benzene[2], the addition of polar amino groups would theoretically increase its solubility in more polar organic solvents.[3]

Currently, the public domain lacks specific quantitative data on the solubility of this compound in common organic solvents. While it is qualitatively mentioned as being soluble in ethanol and dichloromethane, precise measurements are not available.[4] This guide aims to provide researchers with the necessary framework to experimentally determine these values, which are crucial for applications in drug development, organic electronics, and materials science.

Expected Solubility Profile

The molecular structure of this compound, with its carbazole backbone and two amino substituents, suggests a degree of polarity. The amino groups can participate in hydrogen bonding, which would favor solubility in protic and polar aprotic solvents. Therefore, it is anticipated that this compound will exhibit higher solubility in solvents such as alcohols (e.g., ethanol, methanol), ketones (e.g., acetone), and polar aprotic solvents (e.g., dimethyl sulfoxide, dimethylformamide) compared to non-polar solvents like hexane or toluene.

Quantitative Solubility Data

As of the latest literature review, no specific quantitative solubility data for this compound has been published. The following table is provided as a template for researchers to record their experimentally determined solubility values.

Solvent ClassificationSolvent NameTemperature (°C)Solubility (g/L)Molar Solubility (mol/L)
Alcohols Methanol
Ethanol
Isopropanol
Ketones Acetone
Methyl Ethyl Ketone
Esters Ethyl Acetate
Ethers Tetrahydrofuran
Diethyl Ether
Aromatic Hydrocarbons Toluene
Benzene
Halogenated Solvents Dichloromethane
Chloroform
Polar Aprotic Solvents Dimethyl Sulfoxide (DMSO)
Dimethylformamide (DMF)
Acetonitrile

Experimental Protocol for Solubility Determination

The following is a generalized protocol for the determination of the solubility of a solid organic compound like this compound using the isothermal shake-flask method.

4.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials or flasks with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system

  • Vortex mixer

4.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation. This ensures that the dissolution equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, stop the agitation and allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

  • Quantification of Solute Concentration:

    • Gravimetric Method:

      • Weigh the vial containing the filtered saturated solution.

      • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the dissolved solid is obtained.

      • Calculate the solubility based on the mass of the residue and the initial volume of the solvent.

    • Spectroscopic/Chromatographic Method (Preferred for higher accuracy):

      • Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

      • Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.

      • Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

      • Measure the absorbance or peak area of the diluted sample and determine its concentration using the calibration curve.

      • Calculate the original concentration of the saturated solution, which represents the solubility.

  • Data Reporting:

    • Report the solubility in appropriate units (e.g., g/L, mg/mL, or mol/L) at the specified temperature.

    • It is recommended to perform the experiment in triplicate for each solvent and report the average solubility and standard deviation.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Workflow start Start prepare_materials Prepare Materials: - this compound - Organic Solvents - Vials start->prepare_materials add_excess Add Excess Solute to Solvent in Vials prepare_materials->add_excess equilibrate Equilibrate in Constant Temperature Shaker Bath add_excess->equilibrate settle Allow Excess Solid to Settle equilibrate->settle sample Withdraw and Filter Supernatant settle->sample quantify Quantify Solute Concentration (e.g., HPLC, UV-Vis) sample->quantify calculate Calculate Solubility quantify->calculate end End calculate->end

Caption: Experimental workflow for determining the solubility of this compound.

References

The Diverse Biological Activities of 9H-Carbazole-3,6-diamine Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 9H-carbazole scaffold, a tricyclic aromatic system, has long been a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. Among these, derivatives of 9H-Carbazole-3,6-diamine have emerged as a particularly promising class of compounds with significant potential in the development of novel therapeutics. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these derivatives, with a focus on their anticancer, antimicrobial, and neuroprotective properties.

Anticancer Activity: Targeting Cell Proliferation and Survival

Derivatives of this compound have demonstrated notable potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[1] Research suggests that these compounds can interfere with critical cellular processes involved in cancer progression.[1]

One key mechanism of action is the induction of cell cycle arrest, which halts the proliferation of cancer cells. For instance, a study on bis((1,4-dimethyl-9H-carbazol-3-yl)methyl)amine (DMCM) revealed its ability to cause an accumulation of cells in the G2/M phase of the cell cycle.[2] This disruption of the normal cell division process is a crucial step in preventing tumor expansion.

Furthermore, these derivatives have been shown to trigger programmed cell death, or apoptosis, in cancer cells. The same study on DMCM demonstrated that its cytotoxic effects were mediated by the induction of apoptosis, as confirmed by DNA fragmentation assays.[2] The ability to selectively induce apoptosis in malignant cells is a hallmark of an effective anticancer therapeutic.

The anticancer activity of these compounds is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Compound IDCancer Cell LineIC50 (µM)Reference
Bis((1,4-dimethyl-9H-carbazol-3-yl)methyl)amine (DMCM)Human glioma U8713.34[2]
Carmustine (Standard Drug)Human glioma U8718.24[2]
Temozolomide (Standard Drug)Human glioma U87100[2]

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The carbazole nucleus is a common feature in many natural and synthetic compounds with antimicrobial properties.[3] Derivatives of this compound have also been investigated for their ability to inhibit the growth of various pathogenic microorganisms.[1]

The antimicrobial efficacy of these compounds is typically assessed by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. While specific MIC values for a wide range of this compound derivatives are not extensively documented in the readily available literature, broader studies on carbazole derivatives have shown promising results against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[4][5]

Neuroprotective Effects: A Potential Avenue for Neurodegenerative Diseases

Emerging research indicates that this compound and its derivatives may possess neuroprotective properties, offering a potential therapeutic strategy for neurodegenerative diseases.[1][6] The proposed mechanisms underlying these effects include the reduction of oxidative stress, inhibition of apoptosis (programmed cell death) in neurons, and the promotion of neuroregeneration.[6]

One notable derivative, (S)-N-(3-(3,6-dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(-)-P7C3-S243], has demonstrated significant neuroprotective effects in preclinical models.[7][8] This compound has been shown to protect developing neurons and mature neurons in models of hippocampal neurogenesis and Parkinson's disease, respectively.[7][8] Such findings highlight the potential of the 3,6-disubstituted carbazole scaffold in the development of drugs for treating conditions like traumatic brain injury and other neurodegenerative disorders.[9]

Experimental Protocols and Methodologies

A thorough understanding of the experimental procedures used to evaluate the biological activity of these compounds is crucial for researchers in the field. Below are detailed methodologies for key assays.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivative and incubated for a defined period (e.g., 48-72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The carbazole derivative is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing Workflows and Pathways

To better illustrate the processes involved in the research and development of this compound derivatives, the following diagrams have been generated using the DOT language.

G cluster_synthesis Synthesis Workflow Carbazole Precursor Carbazole Precursor Nitration Nitration Carbazole Precursor->Nitration HNO3/H2SO4 Reduction Reduction Nitration->Reduction e.g., SnCl2/HCl This compound This compound Reduction->this compound Derivatization Derivatization This compound->Derivatization Purification & Characterization Purification & Characterization Derivatization->Purification & Characterization

General Synthetic Workflow for this compound Derivatives.

G cluster_bioactivity Biological Evaluation Workflow Synthesized Derivative Synthesized Derivative In vitro Assays In vitro Assays Synthesized Derivative->In vitro Assays Anticancer Screening Anticancer Screening In vitro Assays->Anticancer Screening Antimicrobial Testing Antimicrobial Testing In vitro Assays->Antimicrobial Testing Neuroprotection Assays Neuroprotection Assays In vitro Assays->Neuroprotection Assays Mechanism of Action Studies Mechanism of Action Studies Anticancer Screening->Mechanism of Action Studies Antimicrobial Testing->Mechanism of Action Studies Neuroprotection Assays->Mechanism of Action Studies Lead Compound Identification Lead Compound Identification Mechanism of Action Studies->Lead Compound Identification

Workflow for the Biological Evaluation of Carbazole Derivatives.

G cluster_apoptosis Apoptosis Induction Pathway Carbazole_Derivative This compound Derivative DNA_Interaction DNA Interaction/ Topoisomerase Inhibition Carbazole_Derivative->DNA_Interaction Cell_Cycle_Arrest G2/M Phase Arrest DNA_Interaction->Cell_Cycle_Arrest Caspase_Activation Caspase Activation Cell_Cycle_Arrest->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Proposed Mechanism of Anticancer Activity via Apoptosis Induction.

Conclusion

Derivatives of this compound represent a versatile and promising scaffold for the development of new therapeutic agents. Their demonstrated anticancer, antimicrobial, and neuroprotective activities warrant further investigation. Future research should focus on elucidating the structure-activity relationships of these compounds to optimize their potency and selectivity. Moreover, in-depth studies into their mechanisms of action will be crucial for identifying specific molecular targets and advancing the most promising candidates into preclinical and clinical development. The methodologies and workflows outlined in this guide provide a solid foundation for researchers to build upon in their exploration of this exciting class of bioactive molecules.

References

Thermal Stability and Degradation of 9H-Carbazole-3,6-diamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and degradation of 9H-Carbazole-3,6-diamine (also known as 3,6-diaminocarbazole or DAC). This compound is a crucial building block in the synthesis of a variety of materials, including high-performance polymers and pharmacologically active molecules. A thorough understanding of its thermal properties is paramount for its effective use in synthesis, processing, and for predicting the stability of resulting products.

Thermal Behavior: A Complex Profile

The thermal behavior of this compound is not characterized by a simple melting point followed by decomposition at a higher temperature. Instead, it undergoes a complex series of thermal events, a key feature of which is an exothermic inter-molecular deaminative self-condensation that occurs prior to melting. This process significantly influences the observed thermal data and complicates the determination of a true melting point.

Differential Scanning Calorimetry (DSC) Analysis

Differential Scanning Calorimetry (DSC) studies have been instrumental in elucidating the thermal transitions of this compound. A key study in this area revealed that the melting process is obscured by a preceding exothermic reaction.

Table 1: DSC Data for this compound

ParameterValue (°C)Notes
Extrapolated Onset Melting Temperature241.0Determined at a zero heating rate.
Peak Temperature296.5Determined at a zero heating rate.

Data sourced from a reinvestigation of the melting phenomena of 3,6-diamino-9H-carbazole.[1]

The observation of an exothermic event before the endothermic melting peak is a strong indication of a chemical reaction occurring in the solid state. This has been identified as a deaminative self-condensation.

Degradation Pathway: Deaminative Self-Condensation

The primary thermal degradation pathway for this compound upon heating is an intermolecular deaminative self-condensation. This reaction involves the amine groups (-NH2) and the secondary amine of the carbazole ring (N9-H), leading to the formation of a polymeric structure.

G cluster_0 Reactants cluster_1 Process cluster_2 Products DAC1 This compound (Molecule 1) Heat Heat (≥ 220 °C) DAC1->Heat DAC2 This compound (Molecule 2) DAC2->Heat Polymer Polymeric Self-Condensation Product Heat->Polymer Deamination Ammonia Ammonia (NH3) Heat->Ammonia Byproduct

Caption: Proposed deaminative self-condensation of this compound upon heating.

This polymerization process results in a product with a higher molecular weight, which is consistent with observations from elemental analysis where incomplete combustion of heat-treated this compound was noted.[1]

Thermogravimetric Analysis (TGA)

Table 2: Thermal Stability of Selected Carbazole Derivatives

CompoundDecomposition Temperature (Td) (°C)Analysis Method
Carbazole-based Copolymers> 400TGA
Carbazole and dibenzo[b,d]furan-based hole transport materialsup to 400TGA
N,N′-Dicarbazolyl-4,4′-biphenyl (CBP) derivatives460 - 494TGA

This table provides contextual data on the thermal stability of the broader class of carbazole-containing materials.

The high decomposition temperatures of these derivatives suggest that the carbazole nucleus is a thermally stable scaffold. The degradation of this compound is likely initiated by the reactive amine functional groups, as indicated by the deaminative self-condensation reaction.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the thermal analysis of this compound and its derivatives.

Differential Scanning Calorimetry (DSC)
  • Objective: To determine the melting behavior and other thermal transitions of the sample.

  • Apparatus: A differential scanning calorimeter.

  • Procedure:

    • A small sample (typically 3 mg) of this compound is accurately weighed and hermetically sealed in an aluminum pan.

    • An empty sealed pan is used as a reference.

    • The sample and reference pans are placed in the DSC cell.

    • The cell is purged with an inert gas, such as argon, to prevent oxidative degradation.

    • A temperature program is initiated, typically involving heating the sample at a constant rate (e.g., 15 °C/min).

    • The heat flow to the sample relative to the reference is recorded as a function of temperature.

    • To investigate the influence of reaction kinetics on the melting process, the experiment can be repeated at various heating rates.

    • The extrapolated onset melting temperature and peak temperature at a zero heating rate can be determined from these multiple measurements.[1]

General Protocol for Thermogravimetric Analysis (TGA)
  • Objective: To measure the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition profile.

  • Apparatus: A thermogravimetric analyzer.

  • Procedure:

    • A small amount of the sample is placed in a tared TGA pan.

    • The pan is placed in the TGA furnace.

    • The furnace is purged with an inert gas (e.g., nitrogen) to eliminate oxidative effects.

    • The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., from room temperature to 600 °C).

    • The mass of the sample is continuously monitored and recorded as a function of temperature.

    • The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition, temperatures of maximum weight loss, and the percentage of residual mass.

G Start Start SamplePrep Sample Preparation (Weighing) Start->SamplePrep TGA_DSC_Setup Instrument Setup (TGA/DSC) SamplePrep->TGA_DSC_Setup Run Run Thermal Analysis (Heating Program) TGA_DSC_Setup->Run DataAcquisition Data Acquisition (Mass/Heat Flow vs. Temp) Run->DataAcquisition DataAnalysis Data Analysis (Td, Tm, ΔH) DataAcquisition->DataAnalysis Report Reporting DataAnalysis->Report End End Report->End

Caption: A generalized workflow for the thermal analysis of chemical compounds.

Summary and Conclusion

The thermal stability of this compound is a critical parameter for its application in materials science and drug development. Its thermal profile is dominated by an exothermic deaminative self-condensation reaction that precedes melting. This reaction leads to the formation of a polymeric material and complicates the interpretation of its melting point. While specific TGA data for this compound is not widely reported, the high thermal stability of the carbazole core, as evidenced by studies on its derivatives, suggests that the initial degradation is driven by its amine functionalities.

For professionals working with this compound, it is crucial to consider the potential for this self-condensation reaction to occur at elevated temperatures, as it can significantly impact the chemical and physical properties of the final product. Further research to fully characterize the products of thermal degradation and to obtain detailed TGA data would be beneficial for a more complete understanding of the thermal behavior of this important molecule.

References

Unlocking the Potential of Novel Carbazole Diamine Compounds: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview of the synthesis, characterization, and diverse research applications of novel carbazole diamine compounds, offering a roadmap for innovation in materials science and drug discovery.

Novel carbazole diamine compounds, a class of aromatic heterocyclic molecules, are emerging as a versatile scaffold in scientific research, demonstrating significant potential across a spectrum of applications. From next-generation organic electronics to the development of targeted anticancer and antimicrobial agents, the unique photophysical and biological properties of these compounds are paving the way for significant technological advancements. This technical guide provides an in-depth analysis of the current research landscape, offering detailed experimental protocols, quantitative data summaries, and visual workflows to empower researchers and drug development professionals in harnessing the full potential of these promising molecules.

Core Applications and Performance Metrics

The intrinsic properties of the carbazole nucleus, including its rigidity, planarity, and electron-rich nature, combined with the versatile introduction of diamine functionalities, give rise to a wide array of applications. These compounds are particularly prominent in the fields of organic electronics and medicinal chemistry.

Organic Electronics: Illuminating the Future

Carbazole diamines are integral components in the fabrication of Organic Light-Emitting Diodes (OLEDs) and organic solar cells. Their excellent hole-transporting capabilities, high thermal stability, and tunable electronic properties make them ideal candidates for use in various layers of these devices. The performance of OLEDs incorporating carbazole diamine derivatives is summarized below.

Compound/Device ArchitectureMaximum Luminance (cd/m²)Maximum External Quantum Efficiency (EQE) (%)Commission Internationale de l'Éclairage (CIE) Coordinates (x, y)Reference
BCzB-PPI based non-doped OLED11,3644.43(0.159, 0.080)[1]
CZ-1 based OLED4,1309.5Not Specified[2][3]
CZ-2 based OLED4,104Not SpecifiedNot Specified[2]
TCBzC based OLED9,226Not SpecifiedNot Specified[4]
Medicinal Chemistry: A New Frontier in Targeted Therapies

In the realm of drug discovery, carbazole diamine derivatives have demonstrated potent biological activities, including anticancer, antimicrobial, and antioxidant effects.[5][6] Their mechanisms of action often involve intercalation with DNA, inhibition of key enzymes like topoisomerase, and disruption of cellular processes.[7]

Numerous studies have highlighted the potential of carbazole diamines as anticancer agents, with significant activity against various cancer cell lines. The table below summarizes the in vitro cytotoxicity of selected compounds.

CompoundCancer Cell LineIC₅₀ (µM)Reference
Compound 10HepG27.68[6]
Compound 10HeLa10.09[6]
Compound 10MCF76.44[6]
Compound 9HeLa7.59[6]
Compound 4MDA-MB-2310.73 ± 0.74[8]
Compound 3MDA-MB-2311.44 ± 0.97[8]
Compound 15Human Glioma U87 MG18.50[9]

The increasing threat of antimicrobial resistance has spurred the search for new therapeutic agents. Carbazole diamine derivatives have shown promising activity against a range of bacterial and fungal pathogens.

CompoundMicrobial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
1,3,6-tribromo-9H-carbazoleEscherichia coli31.25
3-iodo-9H-carbazoleBacillus subtilis< 31.25
3,6-diiodo-9H-carbazoleBacillus subtilis< 31.25
Compound 8fVarious bacterial strains0.5 - 2[10]
Compound 9dVarious bacterial strains0.5 - 2[10]

Experimental Protocols

To facilitate further research and development, this section provides detailed methodologies for key experiments involving carbazole diamine compounds.

Synthesis of Carbazole Diamine Derivatives

A general procedure for the synthesis of N-substituted carbazole derivatives involves the reaction of carbazole with an appropriate alkyl or benzyl halide in the presence of a base.[10]

General Procedure for N-Alkylation/Benzylation of Carbazole:

  • Dissolve carbazole (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or acetone.

  • Add a base, for instance, sodium hydride (NaH) or potassium hydroxide (KOH), portion-wise at 0 °C.

  • Add the corresponding alkyl or benzyl halide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for a specified duration (typically 8-18 hours).

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Further functionalization, such as Vilsmeier-Haack formylation, can be performed to introduce aldehyde groups for subsequent reactions.[10]

Fabrication of Organic Light-Emitting Diodes (OLEDs)

The fabrication of OLEDs is a multi-step process involving the sequential deposition of thin films onto a substrate.

Protocol for Solution-Processed OLED Fabrication: [2][3]

  • Substrate Cleaning: Sequentially sonicate Indium Tin Oxide (ITO)-coated glass substrates in deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a stream of nitrogen.

  • Hole Injection Layer (HIL) Deposition: Spin-coat a layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) onto the cleaned ITO substrate. Anneal the substrate to remove residual solvent.

  • Emissive Layer (EML) Deposition: Dissolve the carbazole diamine derivative in a suitable organic solvent and spin-coat it on top of the HIL. The thickness of this layer is critical for device performance.

  • Electron Transport Layer (ETL) and Cathode Deposition: Transfer the substrate to a high-vacuum thermal evaporator. Sequentially deposit the electron transport layer (e.g., TPBi), a thin layer of lithium fluoride (LiF), and the aluminum (Al) cathode.

  • Encapsulation: Encapsulate the device to protect it from atmospheric moisture and oxygen.

Evaluation of Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[9]

Protocol for MTT Assay:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the carbazole diamine compound and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC₅₀ value.

Evaluation of Antimicrobial Activity (Broth Microdilution Method)

The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10]

Protocol for Broth Microdilution Assay:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution of Compound: Perform a two-fold serial dilution of the carbazole diamine compound in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubation: Incubate the plate under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing the Processes: Workflows and Pathways

To provide a clearer understanding of the experimental and logical flows, the following diagrams have been generated using the DOT language.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Carbazole Carbazole ReactionVessel N-Alkylation/Benzylation in Solvent (e.g., DMF) Carbazole->ReactionVessel AlkylHalide Alkyl/Benzyl Halide AlkylHalide->ReactionVessel Base Base (e.g., NaH, KOH) Base->ReactionVessel Precipitation Precipitation in Ice Water ReactionVessel->Precipitation Filtration Filtration Precipitation->Filtration Purification Purification (Recrystallization/ Chromatography) Filtration->Purification FinalProduct N-Substituted Carbazole Diamine Purification->FinalProduct

General workflow for the synthesis of N-substituted carbazole diamine compounds.

OLED_Fabrication_Workflow Start ITO Substrate Cleaning HIL Hole Injection Layer (HIL) Deposition (Spin-coating) Start->HIL EML Emissive Layer (EML) Deposition (Spin-coating) HIL->EML Evaporation Thermal Evaporation Chamber EML->Evaporation ETL Electron Transport Layer (ETL) Deposition Evaporation->ETL Cathode Cathode (LiF/Al) Deposition ETL->Cathode Encapsulation Device Encapsulation Cathode->Encapsulation End OLED Device Encapsulation->End

Experimental workflow for the fabrication of a solution-processed OLED.

Anticancer_Signaling_Pathway cluster_cellular_targets Cellular Targets cluster_cellular_response Cellular Response CarbazoleDiamine Carbazole Diamine Derivative DNA DNA Intercalation CarbazoleDiamine->DNA Topoisomerase Topoisomerase Inhibition CarbazoleDiamine->Topoisomerase CellularProcesses Disruption of Other Cellular Processes CarbazoleDiamine->CellularProcesses CellCycleArrest Cell Cycle Arrest DNA->CellCycleArrest Topoisomerase->CellCycleArrest Apoptosis Apoptosis (Programmed Cell Death) CellularProcesses->Apoptosis CellCycleArrest->Apoptosis CancerCellDeath Cancer Cell Death Apoptosis->CancerCellDeath

Potential signaling pathways for the anticancer activity of carbazole diamine derivatives.

Conclusion and Future Outlook

Novel carbazole diamine compounds represent a highly versatile and promising class of molecules with significant potential to drive innovation in both materials science and medicine. The ability to readily modify their chemical structure allows for the fine-tuning of their electronic and biological properties, opening up a vast design space for the development of new materials and therapeutic agents. Future research should focus on establishing clear structure-property and structure-activity relationships to guide the rational design of next-generation carbazole diamine derivatives with enhanced performance and specificity. The detailed protocols and compiled data within this guide serve as a foundational resource for researchers to build upon, accelerating the translation of these remarkable compounds from the laboratory to real-world applications.

References

Methodological & Application

High-Yield Synthesis of 9H-Carbazole-3,6-diamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a high-yield synthesis protocol for 9H-Carbazole-3,6-diamine, a crucial building block in medicinal chemistry and materials science. The described method is a robust two-step process involving the dinitration of 9H-Carbazole followed by the reduction of the resulting 3,6-dinitro-9H-carbazole intermediate.

Introduction

This compound is a key synthetic intermediate utilized in the development of a wide range of functional materials and pharmacologically active compounds. Its rigid, planar structure and electron-donating amino groups make it an attractive scaffold for the design of organic light-emitting diodes (OLEDs), conductive polymers, and pharmaceutical agents. The protocol outlined below provides a reliable and high-yielding route to this valuable compound.

Overall Reaction Scheme

A two-step synthesis is employed, starting from commercially available 9H-Carbazole. The first step is an electrophilic nitration to introduce nitro groups at the 3 and 6 positions. The subsequent step involves the reduction of the dinitro intermediate to the desired diamine.

Carbazole 9H-Carbazole Dinitrocarbazole 3,6-Dinitro-9H-carbazole Carbazole->Dinitrocarbazole Nitration Diaminocarbazole This compound Dinitrocarbazole->Diaminocarbazole Reduction

Figure 1: Two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 3,6-Dinitro-9H-carbazole

This procedure details the dinitration of 9H-Carbazole.

Materials:

  • 9H-Carbazole

  • 90% Nitric Acid (HNO₃)

  • 1,2-Dichloroethane

  • Potassium Hydroxide (KOH)

  • Ethanol

  • Water

  • Concentrated Hydrochloric Acid (HCl)

Equipment:

  • Round-bottom flask

  • Stirring plate and stir bar

  • Dropping funnel

  • Heating mantle

  • Filtration apparatus (Büchner funnel)

  • Standard laboratory glassware

Procedure:

  • To a stirred solution of carbazole (2.00 g, 11.96 mmol) in 1,2-dichloroethane (20 mL) at 0 °C, add 90% HNO₃ (20 mL) dropwise over 1 hour.[1]

  • After the addition is complete, warm the mixture to 45 °C and stir vigorously for 4 hours until the reaction is homogeneous.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and add water (100 mL).[1]

  • Filter the resulting precipitate and wash thoroughly with water.[1]

  • For purification, dissolve the crude product in a solution of KOH (10 g) in ethanol (125 mL) and water (125 mL).[1]

  • Filter the red solution and acidify with concentrated HCl.[1]

  • Filter the precipitated product, wash with water, and dry under vacuum to yield a yellow solid.[1]

Step 2: Synthesis of this compound

This procedure outlines the reduction of 3,6-Dinitro-9H-carbazole to the target compound.

Materials:

  • 3,6-Dinitro-9H-carbazole

  • Anhydrous Tin(II) Chloride (SnCl₂)

  • Acetic Acid

  • Hydrochloric Acid (HCl)

  • 20% Sodium Hydroxide (NaOH) solution

  • Water

Equipment:

  • Round-bottom flask with reflux condenser

  • Stirring plate and stir bar

  • Heating mantle

  • Filtration apparatus (Büchner funnel)

  • Standard laboratory glassware

  • Nitrogen or Argon gas supply

Procedure:

  • To a stirred solution of 3,6-dinitrocarbazole (1.00 g, 3.88 mmol) and anhydrous SnCl₂ (7.35 g, 38.8 mmol) in acetic acid (6 mL) and hydrochloric acid (32 mL), heat the mixture at reflux under a nitrogen atmosphere.[1]

  • Continue heating at reflux until the reaction is complete, as monitored by TLC.

  • Cool the reaction mixture to room temperature and filter the precipitate.[1]

  • Re-dissolve the precipitate in water.[1]

  • Add 20% NaOH solution until a precipitate forms.[1]

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to obtain the product as a gray solid.[1]

Data Presentation

The following tables summarize the quantitative data for the synthesis of this compound.

Table 1: Synthesis of 3,6-Dinitro-9H-carbazole

ReactantMolecular Weight ( g/mol )Amount (g)Moles (mmol)Molar Ratio
9H-Carbazole167.212.0011.961
90% HNO₃63.01--Excess
ProductMolecular Weight ( g/mol )Yield (g)Yield (%)
3,6-Dinitro-9H-carbazole257.212.3376%[1]

Table 2: Synthesis of this compound

ReactantMolecular Weight ( g/mol )Amount (g)Moles (mmol)Molar Ratio
3,6-Dinitro-9H-carbazole257.211.003.881
Anhydrous SnCl₂189.607.3538.810
ProductMolecular Weight ( g/mol )Yield (g)Yield (%)
This compound197.240.7091%[1]

Experimental Workflow Visualization

The following diagram illustrates the workflow for the synthesis of this compound.

G Synthesis Workflow for this compound cluster_0 Step 1: Dinitration cluster_1 Step 2: Reduction A Dissolve Carbazole in 1,2-Dichloroethane B Cool to 0 °C A->B C Add 90% HNO3 dropwise B->C D Warm to 45 °C and stir for 4h C->D E Quench with Water D->E F Filter Precipitate E->F G Purify via KOH/HCl precipitation F->G H 3,6-Dinitro-9H-carbazole G->H I Combine 3,6-Dinitro-9H-carbazole, SnCl2, Acetic Acid, and HCl H->I Intermediate J Reflux under N2 I->J K Cool and Filter J->K L Redissolve in Water K->L M Precipitate with 20% NaOH L->M N Filter and Dry M->N O This compound N->O

Figure 2: Detailed workflow for the synthesis of this compound.

Safety Precautions

  • Handle nitric acid and hydrochloric acid with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • 1,2-Dichloroethane is a toxic and flammable solvent. Avoid inhalation and skin contact.

  • Tin(II) chloride is corrosive and can cause skin and eye irritation.

  • The reactions should be carried out under an inert atmosphere where specified.

Conclusion

The presented two-step protocol provides an efficient and high-yielding method for the synthesis of this compound. The detailed experimental procedures, quantitative data, and workflow visualization offer a comprehensive guide for researchers in the fields of chemistry and drug development. Adherence to the outlined safety precautions is essential for the safe execution of this synthesis.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Functionalized Carbazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of functionalized carbazole derivatives utilizing palladium-catalyzed cross-coupling reactions. Carbazoles are a critical structural motif in numerous pharmaceuticals, agrochemicals, and materials for organic electronics. Palladium-catalyzed methods offer a versatile and efficient approach to constructing the carbazole core and introducing a wide array of functional groups.

Introduction to Synthetic Strategies

Several powerful palladium-catalyzed methods have been developed for the synthesis of carbazoles. This guide will focus on three prominent and widely used strategies:

  • Tandem C-H Functionalization and C-N Bond Formation: A direct approach to form the carbazole core from readily available N-acetyl-2-aminobiphenyls through an intramolecular C-H activation and C-N bond formation.

  • Suzuki-Miyaura Coupling followed by Cadogan Reductive Cyclization: A two-step process involving the synthesis of a 2-nitrobiphenyl intermediate via a Suzuki-Miyaura cross-coupling, followed by a reductive cyclization to form the carbazole.

  • Buchwald-Hartwig Amination: A versatile method for the N-arylation of the carbazole core, allowing for the introduction of diverse aryl and heteroaryl substituents at the nitrogen atom.

Tandem C-H Functionalization and C-N Bond Formation

This method provides a direct route to N-acetylcarbazoles from N-acetyl-2-aminobiphenyl precursors. The reaction proceeds via a palladium-catalyzed intramolecular C-H functionalization and subsequent C-N bond formation. The N-acetyl group can be readily removed to yield the free carbazole.

Data Presentation: Synthesis of N-Acetylcarbazoles
EntrySubstrate (N-Acetyl-2-aminobiphenyl derivative)Product (N-Acetylcarbazole derivative)Yield (%)[1]
1UnsubstitutedN-Acetylcarbazole92
24'-Methoxy3-Methoxy-N-acetylcarbazole88
34'-Trifluoromethyl3-(Trifluoromethyl)-N-acetylcarbazole76
45'-Methyl2-Methyl-N-acetylcarbazole95
55'-Fluoro2-Fluoro-N-acetylcarbazole85
63'-Methyl4-Methyl-N-acetylcarbazole91
Experimental Protocol: General Procedure for Tandem C-H/C-N Coupling

Materials:

  • Substituted N-acetyl-2-aminobiphenyl (1.0 equiv)

  • Pd(OAc)₂ (0.05 equiv)

  • Cu(OAc)₂ (1.0 equiv)

  • Toluene

  • Oxygen balloon

Procedure:

  • To an oven-dried Schlenk tube, add the N-acetyl-2-aminobiphenyl substrate, Pd(OAc)₂, and Cu(OAc)₂.

  • Evacuate and backfill the tube with oxygen (this can be done using an oxygen balloon).

  • Add dry toluene via syringe.

  • Seal the tube and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-acetylcarbazole.

Visualization: Catalytic Cycle and Workflow

G cluster_cycle Catalytic Cycle cluster_workflow Experimental Workflow Pd_II Pd(OAc)₂ Intermediate1 Amide Coordinated Pd(II) Pd_II->Intermediate1 Amide Coordination Palladacycle Palladacycle Intermediate Intermediate1->Palladacycle C-H Activation Pd_0 Pd(0) Palladacycle->Pd_0 Reductive Elimination (C-N Bond Formation) Pd_0->Pd_II Reoxidation (Cu(OAc)₂ / O₂) Start Starting Materials: N-acetyl-2-aminobiphenyl Pd(OAc)₂, Cu(OAc)₂ Reaction Reaction in Toluene under O₂ at 120 °C Start->Reaction Workup Workup: Filtration, Concentration Reaction->Workup Purification Purification: Column Chromatography Workup->Purification Product Final Product: Functionalized N-Acetylcarbazole Purification->Product

Catalytic cycle and workflow for carbazole synthesis.

Suzuki-Miyaura Coupling and Cadogan Reductive Cyclization

This two-step sequence is a robust method for preparing a wide variety of substituted carbazoles. The initial Suzuki-Miyaura coupling allows for the straightforward synthesis of 2-nitrobiphenyl intermediates, which are then cyclized to the corresponding carbazoles in the Cadogan reaction.

Data Presentation: Synthesis of a Carbazole-1-carboxylic Acid Derivative
StepReactionStarting MaterialsProductYield (%)
1Suzuki-Miyaura Coupling3-(Methoxycarbonyl)phenylboronic acid pinacol ester, 2-Bromonitrobenzene2'-Nitro-biphenyl-3-carboxylic acid methyl ester85[2]
2Cadogan Cyclization2'-Nitro-biphenyl-3-carboxylic acid methyl ester9H-Carbazole-1-carboxylic acid methyl ester48[2]
Experimental Protocols

Protocol 2.1: Suzuki-Miyaura Cross-Coupling for 2'-Nitro-biphenyl-3-carboxylic acid methyl ester

Materials:

  • 3-(4,4,5,5-Tetramethyl-[1][2][3]dioxaborolan-2-yl)-benzoic acid methyl ester (1.0 equiv)

  • 2-Bromonitrobenzene (1.1 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • Potassium carbonate (2.0 equiv)

  • Toluene/Water (4:1 mixture)

Procedure:

  • In a round-bottom flask, dissolve the boronic ester and 2-bromonitrobenzene in the toluene/water mixture.

  • Add potassium carbonate and Pd(PPh₃)₄ to the solution.

  • Heat the mixture to reflux (approximately 90-100 °C) and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography (ethyl acetate/hexane) to yield the 2'-nitro-biphenyl derivative.

Protocol 2.2: Cadogan Reductive Cyclization

Materials:

  • 2'-Nitro-biphenyl-3-carboxylic acid methyl ester (1.0 equiv)

  • Triphenylphosphine (PPh₃) (1.5 equiv)

  • o-Dichlorobenzene

Procedure:

  • Dissolve the 2'-nitro-biphenyl derivative in o-dichlorobenzene in a round-bottom flask.

  • Add triphenylphosphine to the solution.

  • Heat the reaction mixture to reflux (approximately 180 °C) for 3-5 hours.

  • Monitor the disappearance of the starting material by TLC.

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure to remove the solvent.

  • Purify the residue by column chromatography (ethyl acetate/hexane) to isolate the carbazole product.

Visualization: Logical Workflow and Catalytic Cycle

G cluster_workflow Two-Step Synthesis Workflow cluster_suzuki Suzuki-Miyaura Catalytic Cycle ArylBoronicEster Aryl Boronic Ester Suzuki Suzuki-Miyaura Coupling ArylBoronicEster->Suzuki ArylHalide 2-Halo-nitrobenzene ArylHalide->Suzuki Nitrobiphenyl 2-Nitrobiphenyl Intermediate Suzuki->Nitrobiphenyl Cadogan Cadogan Cyclization Nitrobiphenyl->Cadogan Carbazole Functionalized Carbazole Cadogan->Carbazole Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X(L₂) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OR)₂ PdII_Diaryl Ar-Pd(II)-Ar'(L₂) Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-Ar'

Workflow and Suzuki-Miyaura catalytic cycle.

Buchwald-Hartwig Amination for N-Arylcarbazoles

The Buchwald-Hartwig amination is a highly effective method for forming C-N bonds, making it ideal for the N-arylation of carbazoles. This reaction exhibits broad substrate scope and functional group tolerance.

Data Presentation: N-Arylation of Carbazole with Substituted Anilines
EntryAniline DerivativeProduct (N-Arylcarbazole)Yield (%)[3][4]
1Aniline9-Phenylcarbazole35-46
24-Fluoroaniline9-(4-Fluorophenyl)carbazole71
33-Fluoroaniline9-(3-Fluorophenyl)carbazole64
42-Fluoroaniline9-(2-Fluorophenyl)carbazole68
54-Methylaniline9-(p-Tolyl)carbazole45
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Materials:

  • Carbazole (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Pd(OAc)₂ (0.05 equiv)

  • Xantphos (0.10 equiv)

  • Cs₂CO₃ (2.7 equiv)

  • p-Xylene

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂, Xantphos, and Cs₂CO₃.

  • Add the carbazole and aryl bromide.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

  • Add dry p-xylene via syringe.

  • Seal the tube and heat the reaction mixture to 125 °C.

  • Stir for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool to room temperature and dilute with dichloromethane.

  • Filter the mixture through a pad of Celite and wash with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the N-arylcarbazole.

Visualization: Buchwald-Hartwig Catalytic Cycle

G cluster_buchwald Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ OxidativeAddition Oxidative Addition Pd0->OxidativeAddition Ar-X PdII_Intermediate Ar-Pd(II)-X(L₂) OxidativeAddition->PdII_Intermediate AmineCoordination Amine Coordination PdII_Intermediate->AmineCoordination HNR₂ PdII_Amine_Complex [Ar-Pd(II)(L₂)(HNR₂)]⁺X⁻ AmineCoordination->PdII_Amine_Complex Deprotonation Deprotonation PdII_Amine_Complex->Deprotonation Base PdII_Amido_Complex Ar-Pd(II)-NR₂(L₂) Deprotonation->PdII_Amido_Complex ReductiveElimination Reductive Elimination PdII_Amido_Complex->ReductiveElimination ReductiveElimination->Pd0 Ar-NR₂

Catalytic cycle for Buchwald-Hartwig amination.

References

Application Notes and Protocols for Polyamide Synthesis Using 9H-Carbazole-3,6-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aromatic polyamides, or aramids, are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. The incorporation of specific functional monomers can further enhance their properties, opening up new applications in advanced materials and potentially in the biomedical field. 9H-Carbazole-3,6-diamine is a promising monomer for polyamide synthesis due to the unique photophysical and electronic properties of the carbazole moiety. Polyamides derived from this monomer are of interest for applications requiring high thermal stability, specific optical properties, and potential biological activity. Carbazole-containing polymers have been investigated for their use in organic electronics, while carbazole derivatives have also shown a range of biological activities, including antimicrobial and antitumor properties.[1][2][3][4] This document provides detailed application notes and a comprehensive protocol for the synthesis of polyamides using this compound as a monomer.

Data Presentation

The properties of polyamides are highly dependent on the specific comonomers used and the polymerization conditions. While specific data for polyamides derived exclusively from this compound is not extensively reported in the literature, the following table summarizes representative quantitative data for aromatic polyamides containing carbazole or other bulky aromatic moieties to provide an expected performance profile.

PropertyRepresentative ValueConditions/Notes
Thermal Properties
Glass Transition Temperature (Tg)250-380 °CDependent on the diacid chloride used.[5]
5% Weight Loss Temperature (Td5)552-563 °CIn nitrogen atmosphere.[5]
Mechanical Properties
Tensile Strength> 52 MPaFor thin films.[6]
Tensile Modulus4.1-6.7 GPaFor thin films.[5][6]
Elongation at Break5.4-28 %For thin films.[5]
Optical Properties
UV-Vis Absorption Cutoff~350-400 nmDependent on the polymer structure.
TransparencyHighCan produce colorless and transparent films.[6]
Solubility
SolventsNMP, DMAc, DMF, DMSOGenerally soluble in polar aprotic solvents.[7]

Experimental Protocols

The following protocol describes a general and widely used method for the synthesis of aromatic polyamides: low-temperature solution polycondensation. This method is suitable for the reaction of aromatic diamines, such as this compound, with aromatic diacid chlorides.[6][8][9][10]

Materials and Equipment
  • Monomers: this compound, Isophthaloyl chloride (IPC) or Terephthaloyl chloride (TPC)

  • Solvent: N-Methyl-2-pyrrolidone (NMP) or N,N-Dimethylacetamide (DMAc), anhydrous

  • Acid Scavenger (optional but recommended): Pyridine or Propylene oxide[6]

  • Reaction Vessel: A three-necked round-bottom flask

  • Stirring: Mechanical stirrer

  • Atmosphere: Inert gas (Nitrogen or Argon) inlet and outlet

  • Temperature Control: Ice-water bath

  • Standard laboratory glassware and equipment for filtration, washing, and drying.

Detailed Experimental Procedure
  • Drying of Reagents and Glassware: Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere. The solvent (NMP or DMAc) should be anhydrous, and the monomers should be dried under vacuum before use to prevent premature reaction termination.

  • Reaction Setup: Assemble a three-necked flask with a mechanical stirrer, an inert gas inlet, and a drying tube or outlet bubbler. Place the flask in an ice-water bath to maintain a low temperature.

  • Dissolution of Diamine: Under a continuous flow of inert gas, add a calculated amount of this compound to the reaction flask. Introduce the anhydrous solvent (e.g., NMP) to the flask and stir until the diamine is completely dissolved. The concentration of the monomers should be around 10-15 wt% to achieve a suitable viscosity of the final polymer solution.

  • Addition of Diacid Chloride: Once the diamine solution is homogeneous and cooled to 0-5 °C, slowly add a stoichiometric amount of the diacid chloride (e.g., isophthaloyl chloride) in small portions as a solid powder or as a solution in the same anhydrous solvent. The addition should be done carefully to control the exothermic reaction.

  • Polycondensation Reaction: After the complete addition of the diacid chloride, continue stirring the reaction mixture at 0-5 °C for 1-2 hours, and then allow it to warm up to room temperature. The polymerization is typically continued for another 4-24 hours at room temperature.[9] A significant increase in viscosity will be observed as the polymerization proceeds.

  • Neutralization (Optional but Recommended): The polycondensation reaction produces hydrogen chloride (HCl) as a byproduct, which can form salts with the amine groups and affect the polymerization.[6] To neutralize the HCl, an acid scavenger such as pyridine can be added to the reaction mixture. Alternatively, after the polymerization is complete, propylene oxide can be added to convert the HCl into inert, volatile byproducts.[6]

  • Polymer Precipitation and Purification: Pour the viscous polymer solution into a non-solvent such as methanol or ethanol with vigorous stirring. The polyamide will precipitate as a fibrous or powdery solid.

  • Washing: Collect the precipitated polymer by filtration. Wash the polymer thoroughly with hot water and then with methanol to remove any unreacted monomers, oligomers, and residual solvent.

  • Drying: Dry the purified polyamide in a vacuum oven at 80-100 °C until a constant weight is achieved.

  • Characterization: The synthesized polyamide can be characterized by various techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of amide bonds, Nuclear Magnetic Resonance (NMR) for structural analysis, Gel Permeation Chromatography (GPC) for molecular weight determination, and Thermal Gravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for thermal properties.

Visualizations

Experimental Workflow for Polyamide Synthesis

Polyamide_Synthesis_Workflow cluster_prep Preparation cluster_reaction Polycondensation cluster_workup Work-up and Purification cluster_analysis Characterization Drying Drying of Glassware and Reagents Setup Reaction Setup under Inert Atmosphere Drying->Setup Dissolution Dissolve this compound in Anhydrous Solvent Setup->Dissolution Addition Slow Addition of Diacid Chloride at 0-5 °C Dissolution->Addition Polymerization Stirring at Room Temperature (4-24h) Addition->Polymerization Precipitation Precipitation in Non-Solvent (e.g., Methanol) Polymerization->Precipitation Washing Washing with Water and Methanol Precipitation->Washing Drying_poly Drying under Vacuum Washing->Drying_poly Analysis FTIR, NMR, GPC, TGA, DSC Drying_poly->Analysis

Caption: Workflow for the synthesis of polyamides from this compound.

Logical Relationship of Synthesis Steps

Synthesis_Logic Monomers Monomers (this compound + Diacid Chloride) Polymerization Polycondensation Monomers->Polymerization Solvent Anhydrous Solvent (e.g., NMP) Solvent->Polymerization Reaction_Conditions Low Temperature (0-5 °C) then Room Temperature Reaction_Conditions->Polymerization Polymer_Solution Viscous Polymer Solution Polymerization->Polymer_Solution Purification Precipitation, Washing, Drying Polymer_Solution->Purification Final_Polymer Purified Polyamide Purification->Final_Polymer Characterization Analysis of Properties Final_Polymer->Characterization

Caption: Key components and stages in the polyamide synthesis process.

Application Notes for Drug Development Professionals

While high-performance polyamides are not traditionally used as direct therapeutic agents, their unique properties and the biological activity of their constituent monomers can be of interest to drug development professionals in several areas:

  • Biocompatible Materials: Polyamides can be designed to be biocompatible and biodegradable, making them suitable for use in medical devices, sutures, and tissue engineering scaffolds. The incorporation of carbazole moieties could potentially modulate the surface properties and cell interactions of these materials.

  • Drug Delivery Systems: Polyamide-based nanoparticles, micelles, and hydrogels can be formulated as carriers for controlled and targeted drug delivery. The aromatic and rigid nature of carbazole-containing polyamides might be exploited to encapsulate hydrophobic drugs.

  • Antimicrobial Properties: Carbazole and its derivatives are known to possess significant antimicrobial and antifungal activities.[1][2][3] Polyamides incorporating the this compound monomer may exhibit inherent antimicrobial properties, which could be beneficial for creating materials that resist biofouling or for the development of novel antimicrobial surfaces and coatings for medical devices.

  • Bioimaging and Sensing: The carbazole unit is fluorescent. This intrinsic fluorescence could be utilized in the development of polymeric sensors or probes for bioimaging applications, allowing for the tracking of the material or the detection of specific biological analytes.

Further research is required to fully explore the potential of polyamides derived from this compound in these biomedical applications. The synthesis protocol provided here serves as a foundational method for producing these materials for further investigation.

References

Application of 9H-Carbazole-3,6-diamine Derivatives in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

9H-Carbazole and its derivatives are a cornerstone in the development of high-performance organic light-emitting diodes (OLEDs) due to their excellent charge transport properties, high thermal stability, and wide energy gaps.[1][2][3] Specifically, the 9H-Carbazole-3,6-diamine moiety serves as a versatile building block for a variety of functional materials used in OLEDs, including hole-transporting layers (HTLs), fluorescent emitters, and host materials for phosphorescent emitters.[1][4][5] The electron-rich nature of the carbazole core facilitates efficient hole injection and transport, while the amino groups at the 3 and 6 positions provide reactive sites for further molecular engineering, allowing for the fine-tuning of electronic and physical properties to meet the demands of modern OLED architectures.[1][6]

This document provides a detailed overview of the application of this compound derivatives in OLEDs, including a summary of their performance data, detailed experimental protocols for material synthesis and device fabrication, and a visual representation of the experimental workflow.

Data Presentation: Performance of OLEDs Utilizing this compound Derivatives

The following table summarizes the electroluminescent performance of various OLEDs incorporating derivatives of this compound in different roles within the device structure.

Device Structure/Material RoleMax. Luminance (cd/m²)Max. EQE (%)Max. Current Eff. (cd/A)Max. Power Eff. (lm/W)CIE (x, y)Ref.
As a Fluorescent Emitter
ITO/HATCN/NPB/T1/TPBi/LiF/Al8264-3.96-Green-bluish[1]
ITO/PEDOT:PSS/CBP:E2/TPBi/LiF/Al-----[1]
As a TADF Emitter
Device with T6-T14 derivatives->30% (for blue devices)---[1]
As a Hole-Transporting Material (HTM)
ITO/HATCN/NPB/HTM 3c/CBP:5% Ir(ppy)3/Bphen/LiF/Al-EnhancedEnhancedEnhanced-[4]
As a Non-Doped Emitter
BCzB-PPI based device113644.43--(0.157, 0.080)[7]
Solution-Processed Emitter
ITO/PEDOT:PSS/CZ-2/LiF/Al41049.520.2-(488 nm peak)[8]
ITO/PEDOT:PSS/CZ-1/LiF/Al4130-19.3-(492 nm peak)[8]

Note: Dashes (-) indicate that the data was not specified in the cited source. The performance of OLEDs is highly dependent on the specific molecular structure of the this compound derivative, as well as the overall device architecture.

Experimental Protocols

The following are generalized methodologies for the key experiments involving the synthesis of this compound derivatives and the fabrication of OLED devices.

Protocol 1: Synthesis of 3,6-Di(arylamino)carbazole Derivatives (Ullmann Amination)

This protocol describes a common method for synthesizing 3,6-disubstituted carbazole derivatives, which are frequently used as emitters or hole-transporting materials.[1]

Materials:

  • 3,6-Dibromo-9H-carbazole or 3,6-Diiodo-9H-carbazole

  • Corresponding arylamine

  • Copper or Palladium catalyst

  • A suitable base (e.g., potassium carbonate)

  • High-boiling point solvent (e.g., DMF, toluene)

Procedure:

  • In a reaction flask, combine 3,6-dihalo-9H-carbazole, the desired arylamine, a palladium or copper catalyst, and a base in a suitable solvent.

  • Degas the mixture and heat it under an inert atmosphere (e.g., nitrogen or argon) for the required reaction time, which can range from several hours to days depending on the specific reactants.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and extract the organic phase.

  • Wash the organic phase with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product using column chromatography on silica gel to obtain the desired 3,6-di(arylamino)carbazole derivative.[1]

Protocol 2: Synthesis of Carbazole Derivatives via Suzuki-Miyaura Coupling

This protocol is widely used for creating C-C bonds to attach aryl groups to the carbazole core, which is essential for developing host materials and emitters.[3][9]

Materials:

  • A borylated carbazole derivative or a halogenated carbazole derivative

  • A corresponding aryl halide or aryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • A base (e.g., K₂CO₃)

  • Solvent mixture (e.g., toluene/water)

Procedure:

  • Charge a reaction vessel with the carbazole derivative, the aryl boronic acid (or aryl halide), the palladium catalyst, and the base in the solvent mixture.[3]

  • Thoroughly degas the mixture and then heat it under an inert atmosphere for a specified period.[3]

  • After the reaction is complete, perform an aqueous workup to extract the organic phase.

  • Dry the organic phase and concentrate it to obtain the crude product.

  • Purify the product through techniques such as column chromatography and temperature-gradient sublimation to achieve the high purity necessary for OLED fabrication.[3]

Protocol 3: Fabrication of a Multilayer OLED Device via Thermal Evaporation

This protocol outlines the standard procedure for constructing a multilayer OLED, a common architecture for evaluating the performance of new materials.[6]

Materials:

  • Indium Tin Oxide (ITO)-coated glass substrates

  • Hole-Injection Layer (HIL) material (e.g., HATCN)

  • Hole-Transport Layer (HTL) material (e.g., a this compound derivative)

  • Emissive Layer (EML) material (host and dopant)

  • Electron-Transport Layer (ETL) material (e.g., TPBi)

  • Electron-Injection Layer (EIL) material (e.g., LiF)

  • Metal for cathode (e.g., Aluminum)

  • High-vacuum thermal evaporation system (< 10⁻⁶ Torr)

Procedure:

  • Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates using a sequence of solvents (e.g., deionized water, acetone, isopropanol) in an ultrasonic bath. Dry the substrates and treat them with UV-ozone or oxygen plasma to improve the work function of the ITO.

  • Layer Deposition: In a high-vacuum thermal evaporation chamber, sequentially deposit the organic and inorganic layers onto the ITO substrate.

    • HIL (e.g., HATCN): ~10 nm

    • HTL (e.g., carbazole derivative): 30-50 nm[6]

    • EML (co-evaporation of host and dopant): 20-40 nm

    • ETL (e.g., TPBi): 20-40 nm[6]

    • EIL (e.g., LiF): ~1 nm[6]

  • Cathode Deposition: Deposit the metal cathode (e.g., Al) to a thickness of 100-150 nm.[6]

  • Encapsulation: To prevent degradation from moisture and oxygen, encapsulate the device using a glass lid and a UV-curable epoxy resin in a glovebox filled with an inert gas.

Visualizations

Signaling Pathways and Experimental Workflows

OLED_Workflow cluster_synthesis Material Synthesis cluster_fabrication Device Fabrication cluster_characterization Device Characterization start This compound Core synthesis Chemical Modification (e.g., Ullmann Amination, Suzuki Coupling) start->synthesis Functionalization purification Purification (Column Chromatography, Sublimation) synthesis->purification material Functional Carbazole Derivative purification->material substrate ITO Substrate Cleaning material->substrate deposition Vacuum Thermal Evaporation (Multi-layer Deposition) substrate->deposition encapsulation Encapsulation deposition->encapsulation device Final OLED Device encapsulation->device el_spectra Electroluminescence Spectra device->el_spectra jv Current-Voltage (J-V) Characteristics efficiency Efficiency Measurements (EQE, Power, Current) lifetime Operational Lifetime

Workflow from material synthesis to OLED device characterization.

Conclusion

Derivatives of this compound are integral to the advancement of OLED technology. Their adaptable molecular structure allows for the synthesis of materials with tailored properties for various functions within an OLED device, from efficient hole transport to vibrant light emission. The protocols and data presented here provide a foundational understanding for researchers and scientists working on the development of next-generation OLEDs. Continued exploration of novel carbazole derivatives holds the promise of further improvements in OLED efficiency, color purity, and operational stability.

References

Application Notes and Protocols: 9H-Carbazole-3,6-diamine Derivatives as Hole-Transport Materials in Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 9H-Carbazole-3,6-diamine and its derivatives as hole-transport materials (HTMs) in perovskite solar cells (PSCs). Carbazole-based derivatives are a promising class of organic materials for this application due to their excellent thermal stability, high hole mobility, and appropriate energy level alignment with perovskite absorber layers.[1][2][3] The strategic functionalization of the carbazole core at the 3, 6, and 9 positions allows for the fine-tuning of its optoelectronic properties to enhance device performance and stability.[3]

Performance of this compound Based HTMs

The efficacy of various this compound derivatives as HTMs in perovskite solar cells is summarized in the table below. The key performance parameters include Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), and Fill Factor (FF).

Hole Transport Material (HTM)Voc (V)Jsc (mA/cm²)FF (%)PCE (%)Reference
Spiro-OMeTAD (Reference) ~1.0 - 1.15~22 - 25~70 - 80~17 - 22+
V1221 1.0323.67317.81
V1225 1.0323.67317.81[4]
V1209 ---17.31[4]
SGT-405 ---14.79[5][6]
KZRD ---20.40[6][7]
CBZ-BDMTPA ---14.04[8]
MeS-4PACz ---25.13[9]
CZ1 0.797.85402.55[10]
CZ2 0.48.15491.71[10]

Experimental Protocols

Synthesis of this compound Based HTMs

The synthesis of carbazole-based HTMs often involves coupling reactions to introduce functional groups at the 3, 6, and 9 positions of the carbazole core. Below are representative synthetic protocols.

2.1.1. Synthesis of 3,6-Dibromo-9H-carbazole

A common precursor for many 3,6-disubstituted carbazole HTMs is 3,6-Dibromo-9H-carbazole.

  • Materials: Carbazole, N-Bromosuccinimide (NBS), Dimethylformamide (DMF).

  • Procedure:

    • Dissolve carbazole (1 equivalent) in DMF in a round-bottom flask.

    • Add N-Bromosuccinimide (2.1 equivalents) to the solution.

    • Stir the reaction mixture at room temperature overnight.

    • Precipitate the product by adding water to the reaction mixture.

    • Filter the precipitate and dry it in the air.

    • Purify the crude product by flash chromatography using a dichloromethane/hexane mixture as the eluent to obtain 3,6-Dibromo-9H-carbazole.[6]

2.1.2. Buchwald-Hartwig Amination for N-Arylation

This reaction is commonly used to introduce amine functionalities at the 3 and 6 positions.

  • Materials: 3,6-dibromo-9-alkyl-9H-carbazole, desired amine (e.g., N-(4-methoxyphenyl)amine), Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), Ligand (e.g., P(tBu)₃, XPhos), Base (e.g., NaOtBu), and an anhydrous solvent (e.g., toluene).

  • Procedure:

    • To a dried Schlenk flask, add 3,6-dibromo-9-alkyl-9H-carbazole, the amine, the palladium catalyst, the ligand, and the base under an inert atmosphere (e.g., nitrogen or argon).

    • Add the anhydrous solvent and degas the mixture.

    • Heat the reaction mixture to reflux (typically 80-110 °C) for 12-24 hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • After completion, cool the mixture to room temperature and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Fabrication of Perovskite Solar Cells

The following is a generalized protocol for the fabrication of a conventional n-i-p perovskite solar cell using a carbazole-based HTM.

  • Substrate Cleaning:

    • Sequentially sonicate FTO (Fluorine-doped Tin Oxide) glass substrates in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a nitrogen stream and treat them with UV-ozone for 15 minutes before use.

  • Electron Transport Layer (ETL) Deposition (e.g., TiO₂):

    • Deposit a compact TiO₂ (c-TiO₂) layer by spin-coating a precursor solution (e.g., titanium diisopropoxide in ethanol) onto the FTO substrate, followed by annealing at high temperatures (e.g., 500 °C).

    • Deposit a mesoporous TiO₂ (mp-TiO₂) layer by spin-coating a TiO₂ nanoparticle paste and annealing at a similar temperature.

  • Perovskite Layer Deposition:

    • Prepare the perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in a DMF:DMSO solvent mixture).

    • In an inert atmosphere (e.g., a nitrogen-filled glovebox), spin-coat the perovskite precursor solution onto the mp-TiO₂ layer. A two-step spin-coating program is often used (e.g., a low speed for a few seconds followed by a high speed for a longer duration).

    • During the high-speed step, dispense an anti-solvent (e.g., chlorobenzene or ethyl acetate) onto the spinning substrate to induce rapid crystallization.

    • Anneal the perovskite film on a hotplate (e.g., at 100-150 °C for 10-30 minutes).

  • Hole-Transport Layer (HTL) Deposition:

    • Prepare the HTM solution by dissolving the this compound derivative in a suitable solvent like chlorobenzene. Dopants such as Li-TFSI and tBP are often added to improve conductivity.

    • Spin-coat the HTM solution onto the perovskite layer.

    • Anneal the HTL film at a moderate temperature if required.

  • Metal Electrode Deposition:

    • Deposit a metal back contact (e.g., 80-100 nm of gold or silver) by thermal evaporation through a shadow mask to define the active area of the solar cell.

Visualizations

G cluster_synthesis HTM Synthesis cluster_fabrication PSC Fabrication start_synth Starting Materials (Carbazole, etc.) reaction Chemical Reaction (e.g., Bromination, Amination) start_synth->reaction purification Purification (Column Chromatography) reaction->purification htm_product This compound Derivative (HTM) purification->htm_product htl HTL Deposition (Carbazole HTM) htm_product->htl Used in substrate FTO Substrate Cleaning etl ETL Deposition (TiO₂) substrate->etl perovskite Perovskite Layer Deposition etl->perovskite perovskite->htl electrode Metal Electrode Deposition htl->electrode device Final Perovskite Solar Cell electrode->device G cluster_device Perovskite Solar Cell Architecture (n-i-p) cluster_charge_transport Charge Transport Pathway FTO FTO (Transparent Conductive Oxide) ETL Electron Transport Layer (e.g., TiO₂) FTO->ETL Perovskite Perovskite Absorber Layer ETL->Perovskite HTL Hole Transport Layer (this compound Derivative) Perovskite->HTL e e⁻ Perovskite->e Electron Injection h h⁺ Perovskite->h Hole Injection Metal Metal Electrode (e.g., Au, Ag) HTL->Metal Photons Incident Light (Photons) Photons->Perovskite e->ETL h->HTL

References

Application Notes and Protocols: Synthesis of Novel Antimicrobial Agents from 3,6-Diamino-9H-carbazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the development of novel antimicrobial agents with unique mechanisms of action. Carbazole and its derivatives have garnered considerable attention in medicinal chemistry due to their broad spectrum of biological activities, including potent antimicrobial, antifungal, and antiviral properties. The carbazole nucleus, a tricyclic aromatic system, serves as a versatile scaffold for the synthesis of diverse bioactive molecules. This document outlines a proposed synthetic strategy and experimental protocols for the development of new antimicrobial agents derived from 3,6-diamino-9H-carbazole. By functionalizing the amino groups at the 3 and 6 positions, novel Schiff bases and bis-amides can be synthesized, offering potential for enhanced antimicrobial efficacy.

Proposed Synthetic Pathways

The primary amino groups of 3,6-diamino-9H-carbazole offer reactive sites for the introduction of various pharmacophores known to contribute to antimicrobial activity. Two promising synthetic routes are the formation of Schiff bases through condensation with aromatic aldehydes and the synthesis of bis-amides via acylation with acyl chlorides.

Synthesis of Carbazole-based Schiff Bases

Schiff bases, characterized by the imine (-C=N-) functional group, have been widely reported to exhibit significant antimicrobial activity.[1] The synthesis of bis-Schiff bases from 3,6-diamino-9H-carbazole can be achieved through a one-step condensation reaction with substituted aromatic aldehydes. The selection of aldehydes with different electronic and steric properties allows for the fine-tuning of the biological activity of the final compounds.

Synthesis of Carbazole-based Bis-Amides

The amide bond is a fundamental linkage in numerous biologically active compounds. The synthesis of bis-amide derivatives of 3,6-diamino-9H-carbazole can be accomplished by reacting the diamine with various acyl chlorides. This approach allows for the introduction of a wide range of functionalities, which can influence the compound's solubility, cell permeability, and target interaction.

Data Presentation: Antimicrobial Activity of Representative Carbazole Derivatives

While specific antimicrobial data for derivatives of 3,6-diamino-9H-carbazole is not yet available in the literature, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of structurally related carbazole derivatives against a panel of clinically relevant microbial strains. This data serves as a benchmark for the potential efficacy of the proposed compounds.

Compound TypeDerivativeStaphylococcus aureus (MIC in µg/mL)Bacillus subtilis (MIC in µg/mL)Escherichia coli (MIC in µg/mL)Pseudomonas aeruginosa (MIC in µg/mL)Candida albicans (MIC in µg/mL)Reference
Schiff Base N,N'-bis(1,2,3,4-tetrahydrocarbazol-1-ylidene)ethane-1,2-diamine--Moderate ActivityGood Activity-[2]
Amide Carbazole-based macrocyclic diamide5-805-805-805-80-[3]
Triazole 9H-carbazole-based azole derivative1.1-6.4-9.6[4]
General Chloro-substituted carbazole derivativeGood ActivityGood ActivityOutstanding ActivityGood ActivityExcellent Activity[3]

Experimental Protocols

The following are detailed, proposed methodologies for the synthesis and antimicrobial evaluation of novel agents derived from 3,6-diamino-9H-carbazole.

Protocol 1: Synthesis of a Bis-Schiff Base Derivative (Proposed)

Objective: To synthesize a bis-Schiff base derivative of 3,6-diamino-9H-carbazole by condensation with 4-chlorobenzaldehyde.

Materials:

  • 3,6-diamino-9H-carbazole

  • 4-chlorobenzaldehyde

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Buchner funnel and filter paper

  • Recrystallization solvent (e.g., Ethanol or DMF/Water mixture)

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.0 g of 3,6-diamino-9H-carbazole in 40 mL of absolute ethanol.

  • To this solution, add a stoichiometric excess (2.2 equivalents) of 4-chlorobenzaldehyde.

  • Add 3-4 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 6-8 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The precipitated solid product is collected by vacuum filtration using a Buchner funnel.

  • Wash the crude product with cold ethanol to remove unreacted aldehyde.

  • Purify the product by recrystallization from a suitable solvent to obtain the pure bis-Schiff base.

  • Dry the purified product in a vacuum oven and characterize it using FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Protocol 2: Synthesis of a Bis-Amide Derivative (Proposed)

Objective: To synthesize a bis-amide derivative of 3,6-diamino-9H-carbazole by acylation with benzoyl chloride.

Materials:

  • 3,6-diamino-9H-carbazole

  • Benzoyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (base)

  • Separatory funnel

  • Magnetic stirrer

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • In a 250 mL three-necked flask, suspend 1.0 g of 3,6-diamino-9H-carbazole in 50 mL of anhydrous DCM.

  • Add a stoichiometric excess (2.5 equivalents) of triethylamine to the suspension to act as a base.

  • Cool the mixture to 0°C in an ice bath with continuous stirring.

  • Slowly add a solution of benzoyl chloride (2.2 equivalents) in 20 mL of anhydrous DCM to the reaction mixture dropwise over 30 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, transfer the mixture to a separatory funnel and wash sequentially with 5% HCl solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure bis-amide.

  • Dry the purified product under vacuum and characterize it by FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the synthesized carbazole derivatives against selected bacterial and fungal strains.

Materials:

  • Synthesized carbazole derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Fungal strain (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Sterile DMSO (for dissolving compounds)

  • Microplate reader

  • Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (medium with DMSO)

Procedure:

  • Prepare a stock solution of each synthesized compound in DMSO (e.g., 10 mg/mL).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in the appropriate growth medium to achieve a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Prepare a microbial inoculum of the test organism, adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Add 100 µL of the microbial inoculum to each well containing the diluted compounds.

  • Include positive control wells (medium with inoculum and a standard antibiotic) and negative control wells (medium with inoculum and DMSO, but no compound).

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • After incubation, determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by using a microplate reader to measure absorbance.

Mandatory Visualizations

Synthesis_Workflow cluster_schiff Schiff Base Synthesis cluster_amide Amide Synthesis Start 3,6-Diamino-9H-carbazole Condensation Condensation (Ethanol, Acetic Acid, Reflux) Start->Condensation Acylation Acylation (DCM, Triethylamine) Start->Acylation Aldehyde Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde) Aldehyde->Condensation SchiffBase Bis-Schiff Base Derivative Condensation->SchiffBase Antimicrobial Antimicrobial Agent SchiffBase->Antimicrobial AcylChloride Acyl Chloride (e.g., Benzoyl Chloride) AcylChloride->Acylation Amide Bis-Amide Derivative Acylation->Amide Amide->Antimicrobial

Caption: Proposed synthetic routes from 3,6-diamino-9H-carbazole.

Antimicrobial_Testing_Workflow cluster_prep Preparation cluster_incubation Incubation & Analysis Compound Synthesized Carbazole Derivative Stock Prepare Stock Solution (in DMSO) Compound->Stock Serial Serial Dilution in 96-well plate Stock->Serial Incubate Incubate Plate (37°C or 35°C) Serial->Incubate Inoculum Prepare Microbial Inoculum Inoculum->Serial Read Read Results (Visual/Absorbance) Incubate->Read MIC Determine MIC Read->MIC

Caption: Workflow for antimicrobial susceptibility testing.

Hypothesized_Mechanism Carbazole Carbazole Derivative Membrane Bacterial Cell Membrane Interaction & Disruption Carbazole->Membrane Lipophilicity DNA DNA Gyrase Inhibition Carbazole->DNA Intercalation/Binding Enzyme Inhibition of Essential Bacterial Enzymes Carbazole->Enzyme Inhibition Inhibition of Bacterial Growth Membrane->Inhibition DNA->Inhibition Enzyme->Inhibition

Caption: Hypothesized mechanisms of action for carbazole derivatives.

References

Application Notes and Protocols for N-Functionalization of 9H-Carbazole-3,6-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the N-functionalization of 9H-Carbazole-3,6-diamine. The procedures outlined below include the protection of the diamine, subsequent N-alkylation, N-arylation, or N-acylation of the carbazole nitrogen, and final deprotection to yield the desired N-functionalized products.

Overview of the Synthetic Strategy

The N-functionalization of this compound requires a multi-step approach due to the presence of reactive amino groups at the 3 and 6 positions, which can compete with the carbazole nitrogen (N-9) during functionalization. The general strategy involves:

  • Protection of the Amino Groups: The primary amino groups at the 3 and 6 positions are first protected to prevent side reactions. The tert-butoxycarbonyl (Boc) group is a suitable choice due to its stability under various reaction conditions and its facile removal under acidic conditions.

  • N-Functionalization at the 9-Position: The protected 3,6-bis(Boc-amino)-9H-carbazole is then subjected to N-alkylation, N-arylation, or N-acylation to introduce the desired substituent at the carbazole nitrogen.

  • Deprotection of the Amino Groups: Finally, the Boc protecting groups are removed to yield the N-functionalized this compound.

This sequential approach ensures the selective functionalization of the carbazole nitrogen.

Experimental Workflow

experimental_workflow cluster_n_functionalization Step 2: N-Functionalization start This compound protection Step 1: Protection (Boc Anhydride) start->protection protected_intermediate 3,6-bis(Boc-amino)- 9H-carbazole protection->protected_intermediate alkylation N-Alkylation (Alkyl Halide, Base) protected_intermediate->alkylation arylation N-Arylation (Aryl Halide, Catalyst) protected_intermediate->arylation acylation N-Acylation (Acyl Chloride, Base) protected_intermediate->acylation n_alkylated 9-Alkyl-3,6-bis(Boc-amino)- carbazole alkylation->n_alkylated n_arylated 9-Aryl-3,6-bis(Boc-amino)- carbazole arylation->n_arylated n_acylated 9-Acyl-3,6-bis(Boc-amino)- carbazole acylation->n_acylated deprotection_alkyl Step 3: Deprotection (Acid) n_alkylated->deprotection_alkyl deprotection_aryl Step 3: Deprotection (Acid) n_arylated->deprotection_aryl deprotection_acyl Step 3: Deprotection (Acid) n_acylated->deprotection_acyl final_alkyl 9-Alkyl-9H-Carbazole- 3,6-diamine deprotection_alkyl->final_alkyl final_aryl 9-Aryl-9H-Carbazole- 3,6-diamine deprotection_aryl->final_aryl final_acyl 9-Acyl-9H-Carbazole- 3,6-diamine deprotection_acyl->final_acyl

Caption: General workflow for the N-functionalization of this compound.

Step 1: Protection of Amino Groups

Protocol: Boc Protection of this compound

This protocol describes the protection of the primary amino groups of this compound using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous THF or DCM.

  • Add triethylamine or DIPEA (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (2.2 eq) in the same solvent.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate or DCM.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain 3,6-bis(tert-butoxycarbonylamino)-9H-carbazole.

Quantitative Data (Representative):

ReactantMolar Eq.PurityYield (%)Reference
This compound1.0>95%85-95[1][2]
Di-tert-butyl dicarbonate (Boc₂O)2.2
Triethylamine (TEA)2.5

Step 2: N-Functionalization of 3,6-bis(Boc-amino)-9H-carbazole

A. N-Alkylation

This protocol describes a rapid N-alkylation of the protected carbazole using microwave irradiation.[3]

Materials:

  • 3,6-bis(Boc-amino)-9H-carbazole

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃), anhydrous powder

  • N,N-Dimethylformamide (DMF), anhydrous

  • Microwave reactor vials

Procedure:

  • In a microwave reactor vial, add 3,6-bis(Boc-amino)-9H-carbazole (1.0 eq), the alkyl halide (1.2-1.5 eq), and anhydrous potassium carbonate or cesium carbonate (2.0-3.0 eq).

  • Add a minimal amount of anhydrous DMF to form a slurry.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a suitable temperature (e.g., 80-120 °C) for a short duration (e.g., 10-30 minutes).

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Quantitative Data (Representative):

Alkylating AgentBaseSolventTemperature (°C)Time (min)Yield (%)Reference
IodomethaneK₂CO₃DMF1001585-95[3]
Benzyl bromideCs₂CO₃DMF1202080-90[4]
B. N-Arylation

Two common methods for N-arylation are the Ullmann condensation and the Buchwald-Hartwig amination.

This protocol is a copper-catalyzed N-arylation.

Materials:

  • 3,6-bis(Boc-amino)-9H-carbazole

  • Aryl halide (e.g., iodobenzene, bromobenzene)

  • Copper(I) iodide (CuI)

  • A ligand (e.g., 1,10-phenanthroline, L-proline)

  • A base (e.g., potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄))

  • Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., Argon), add CuI (5-10 mol%), the ligand (10-20 mol%), and the base (2.0 eq).

  • Add 3,6-bis(Boc-amino)-9H-carbazole (1.0 eq) and the aryl halide (1.2 eq).

  • Add the anhydrous solvent.

  • Heat the reaction mixture at a specified temperature (e.g., 100-140 °C) for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with an organic solvent and filter through a pad of Celite to remove copper salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

This protocol is a palladium-catalyzed N-arylation.

Materials:

  • 3,6-bis(Boc-amino)-9H-carbazole

  • Aryl halide or triflate

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • A phosphine ligand (e.g., Xantphos, RuPhos)

  • A base (e.g., sodium tert-butoxide (NaOtBu), cesium carbonate (Cs₂CO₃))

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium catalyst (1-5 mol%), the phosphine ligand (1.2-6 mol%), and the base (1.5-2.0 eq) to a dry reaction vessel.

  • Add 3,6-bis(Boc-amino)-9H-carbazole (1.0 eq) and the aryl halide/triflate (1.1 eq).

  • Add the anhydrous solvent.

  • Heat the reaction mixture at a specified temperature (e.g., 80-110 °C) for 4-24 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction, dilute with an organic solvent, and filter through Celite.

  • Wash the filtrate with water and brine.

  • Dry, concentrate, and purify the product by column chromatography.

Quantitative Data (Representative):

Arylating AgentCatalyst/LigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
IodobenzeneCuI/1,10-phenanthrolineK₂CO₃Toluene1102470-85[5]
BromobenzenePd₂(dba)₃/XantphosNaOtBuToluene1001275-90[6]
C. N-Acylation

This protocol describes the N-acylation using an acyl chloride in the presence of a base.[4]

Materials:

  • 3,6-bis(Boc-amino)-9H-carbazole

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • A non-nucleophilic base (e.g., pyridine, triethylamine)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

Procedure:

  • Dissolve 3,6-bis(Boc-amino)-9H-carbazole (1.0 eq) in the anhydrous solvent in a dry flask under an inert atmosphere.

  • Add the base (1.5 eq).

  • Cool the solution to 0 °C.

  • Slowly add the acyl chloride (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine.

  • Dry, concentrate, and purify by column chromatography.

Quantitative Data (Representative):

Acylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Acetyl chlorideTriethylamineDCMRT480-95[4]
Benzoyl chloridePyridineTHFRT675-90[4]

Step 3: Deprotection of Amino Groups

Protocol: Acidic Deprotection of Boc Groups

This protocol describes the removal of the Boc protecting groups to yield the final N-functionalized this compound.[7]

Materials:

  • N-functionalized 3,6-bis(Boc-amino)-carbazole

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane (4 M)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the N-functionalized 3,6-bis(Boc-amino)-carbazole (1.0 eq) in DCM.

  • Add an excess of TFA (e.g., 10-20 eq) or a 4 M solution of HCl in dioxane.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, carefully neutralize the excess acid by the slow addition of a saturated aqueous NaHCO₃ solution until the effervescence ceases.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the final product.

  • If necessary, the product can be further purified by recrystallization or column chromatography.

Quantitative Data (Representative):

Deprotecting AgentSolventTemperature (°C)Time (h)Yield (%)Reference
TFADCMRT2>90[7]
4 M HCl in dioxaneDioxaneRT3>90[7]

Logical Relationship of Reagents and Reaction Types

logical_relationship cluster_protection Protection cluster_alkylation N-Alkylation cluster_arylation N-Arylation cluster_ullmann Ullmann cluster_buchwald Buchwald-Hartwig cluster_acylation N-Acylation cluster_deprotection Deprotection This compound This compound Boc Anhydride Boc Anhydride This compound->Boc Anhydride reacts with Protected Intermediate Protected Intermediate Boc Anhydride->Protected Intermediate Base (TEA, DIPEA) Base (TEA, DIPEA) Alkyl Halide Alkyl Halide N-Alkylated Product N-Alkylated Product Alkyl Halide->N-Alkylated Product Base (K2CO3, Cs2CO3) Base (K2CO3, Cs2CO3) Microwave Irradiation Microwave Irradiation Aryl Halide Aryl Halide N-Arylated Product N-Arylated Product Aryl Halide->N-Arylated Product CuI CuI Ligand (e.g., Phenanthroline) Ligand (e.g., Phenanthroline) Pd Catalyst Pd Catalyst Phosphine Ligand Phosphine Ligand Acyl Chloride Acyl Chloride N-Acylated Product N-Acylated Product Acyl Chloride->N-Acylated Product Base (Pyridine, TEA) Base (Pyridine, TEA) Acid (TFA, HCl) Acid (TFA, HCl) Final Product Final Product Acid (TFA, HCl)->Final Product Protected Intermediate->Alkyl Halide reacts with Protected Intermediate->Aryl Halide reacts with Protected Intermediate->Acyl Chloride reacts with N-Alkylated Product->Acid (TFA, HCl) deprotected by N-Arylated Product->Acid (TFA, HCl) N-Acylated Product->Acid (TFA, HCl)

Caption: Reagent and reaction type relationships for N-functionalization.

References

Application Note: High-Performance Liquid Chromatography for Purity Analysis of 9H-Carbazole-3,6-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity for 9H-Carbazole-3,6-diamine. The described protocol is suitable for quantifying the main component and potential process-related impurities or degradation products. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, both containing 0.1% formic acid, ensuring sharp peak shapes and reproducible results. This document provides comprehensive experimental protocols, data presentation, and a visual workflow to aid researchers in implementing this analytical procedure.

Introduction

This compound is a significant building block in the synthesis of various organic materials and pharmaceutical compounds. Its purity is a critical quality attribute that can influence the efficacy and safety of the final product. High-performance liquid chromatography (HPLC) is a powerful technique for assessing the purity of non-volatile and thermally labile compounds like this compound, offering high resolution and sensitivity to separate the main compound from closely related impurities.[1] This application note presents a detailed, validated RP-HPLC method for the accurate purity analysis of this compound.

Experimental Protocol

This protocol is adapted from established methods for similar carbazole derivatives and is designed to provide excellent separation and peak shape.[2]

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is required.[2]

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[2]

  • Solvents: HPLC grade acetonitrile, water, and formic acid.

  • Sample: this compound.

  • Glassware and Consumables: Volumetric flasks, autosampler vials, and 0.45 µm syringe filters.

Chromatographic Conditions

A summary of the HPLC method parameters is provided in the table below.

ParameterSpecification
Column C18 reverse-phase, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program See Table 2
Flow Rate 1.0 mL/min[2]
Column Temperature 30 °C[2]
Detection Wavelength 235 nm (or optimized via DAD scan)[2]
Injection Volume 10 µL[2]
Run Time 30 minutes

Table 1: HPLC Method Parameters

Gradient Elution Program

The use of a gradient elution is crucial for ensuring the separation of this compound from potential impurities with different polarities.

Time (minutes)% Mobile Phase A% Mobile Phase B
09010
201090
251090
269010
309010

Table 2: Gradient Elution Program[2]

Sample and Standard Preparation
  • Standard Preparation: Accurately weigh and dissolve approximately 1 mg of this compound reference standard in the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Formic Acid) to achieve a concentration of 1 mg/mL.[2]

  • Sample Preparation: Prepare the sample to be analyzed in the same manner as the standard solution.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the HPLC system.[2]

Data Presentation and Analysis

The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Peak No.Retention Time (min)Area (%)Identity
1tR1A1Impurity 1
2tR2A2This compound
3tR3A3Impurity 2

Table 3: Representative Data for Purity Analysis. Note: Retention times and area percentages are representative and may vary depending on the specific instrumentation and sample.

Method Workflow

The following diagram illustrates the logical workflow for the purity analysis of this compound using the described HPLC method.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare 1 mg/mL Standard Solution prep_sample Prepare 1 mg/mL Sample Solution filter_solutions Filter Solutions (0.45 µm) prep_sample->filter_solutions hplc_setup Set Up HPLC System (Column, Mobile Phases, Gradient) filter_solutions->hplc_setup inject_sample Inject Sample (10 µL) hplc_setup->inject_sample run_hplc Run Gradient Program inject_sample->run_hplc detect_peaks Detect Peaks at 235 nm run_hplc->detect_peaks integrate_peaks Integrate Peak Areas detect_peaks->integrate_peaks calculate_purity Calculate Purity (%) integrate_peaks->calculate_purity generate_report Generate Report calculate_purity->generate_report

Caption: Workflow for HPLC Purity Determination of this compound.

Conclusion

The reverse-phase HPLC method detailed in this application note provides a reliable and reproducible approach for determining the purity of this compound. The use of a C18 column with a formic acid-modified mobile phase and gradient elution allows for excellent separation of the main component from potential impurities. This method is well-suited for quality control in research, development, and manufacturing environments. For mass spectrometry applications, the phosphoric acid in the mobile phase can be substituted with formic acid.[3] Further validation of this method according to ICH guidelines is recommended to ensure its suitability for specific applications.

References

Application Notes and Protocols for NMR Characterization of N-Substituted Carbazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Nuclear Magnetic Resonance (NMR) characterization of N-substituted carbazole derivatives. This class of compounds is of significant interest in medicinal chemistry and materials science, and a thorough understanding of their structural features through NMR is crucial for their development and application. This document outlines detailed experimental protocols for sample preparation and various NMR analyses, presents typical ¹H and ¹³C NMR data in a structured format, and includes a workflow for the structural elucidation of these molecules.

Introduction to NMR Characterization of N-Substituted Carbazoles

N-substituted carbazoles possess a rigid tricyclic aromatic core with a substituent at the nitrogen atom. The nature of this N-substituent significantly influences the electronic environment of the carbazole moiety, leading to distinct chemical shifts in their NMR spectra. Standard 1D NMR techniques, including ¹H and ¹³C NMR, provide initial structural information. For unambiguous assignment and detailed structural elucidation, 2D NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable.

Quantitative NMR Data for N-Substituted Carbazole Derivatives

The following tables summarize the ¹H and ¹³C NMR chemical shifts for a selection of N-substituted carbazole derivatives. All data is referenced to tetramethylsilane (TMS) at 0.00 ppm. The solvent used is deuterated chloroform (CDCl₃), unless otherwise specified.

Table 1: ¹H NMR Chemical Shift Data (δ, ppm) of N-Substituted Carbazole Derivatives in CDCl₃

CompoundH-1, H-8H-2, H-7H-3, H-6H-4, H-5N-Substituent Protons
Carbazole 8.08 (d)7.24 (t)7.42 (t)7.42 (d)11.21 (s, NH in DMSO-d₆)[1]
N-Ethylcarbazole 8.10 (d)7.22 (t)7.47 (t)7.40 (d)4.38 (q, N-CH₂), 1.44 (t, CH₃)
N-Vinylcarbazole 8.03 (d)7.24 (t)7.42 (t)7.60 (d)7.26 (dd, N-CH=), 5.51 (d, =CH₂ cis), 5.10 (d, =CH₂ trans)[2]
N-Phenylcarbazole 8.15 (d)7.30 (t)7.45 (t)7.55 (d)7.65-7.50 (m, Phenyl-H)
N-Acetylcarbazole 8.20 (d)7.35 (t)7.50 (t)7.60 (d)2.50 (s, COCH₃)

Table 2: ¹³C NMR Chemical Shift Data (δ, ppm) of N-Substituted Carbazole Derivatives in CDCl₃

CompoundC-1, C-8C-2, C-7C-3, C-6C-4, C-5C-4a, C-4bC-8a, C-9aN-Substituent Carbons
Carbazole 110.5125.8118.9120.3123.5139.8-
N-Ethylcarbazole 108.8125.7118.9120.4122.9140.437.8 (N-CH₂), 13.8 (CH₃)
N-Vinylcarbazole 109.9126.1119.4120.7123.3140.0131.5 (N-CH=), 102.0 (=CH₂)
N-Phenylcarbazole 109.8126.0120.1120.4123.4140.9137.8 (ipso-C), 129.8 (ortho-C), 127.5 (meta-C), 127.1 (para-C)
N-Acetylcarbazole 115.9126.8120.1122.0123.9138.0168.5 (C=O), 26.7 (CH₃)

Experimental Protocols

NMR Sample Preparation

High-quality NMR spectra are contingent on proper sample preparation. The following is a generalized protocol for N-substituted carbazole derivatives.

Materials:

  • N-substituted carbazole derivative (5-25 mg for ¹H NMR, 20-50 mg for ¹³C NMR)[3]

  • High-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆)[3][4]

  • High-quality 5 mm NMR tube and cap[5]

  • Pasteur pipette and glass wool or a syringe filter

  • Vortex mixer or sonicator

Procedure:

  • Weighing the Sample: Accurately weigh the desired amount of the carbazole derivative into a clean, dry vial.[3]

  • Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[3][5]

  • Dissolution: Gently vortex or sonicate the mixture to ensure complete dissolution of the sample.[3] N-substituted carbazoles are generally soluble in common organic solvents like chloroform and dichloromethane.

  • Filtration and Transfer: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[6] This step is crucial for achieving good spectral resolution.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.

1D NMR Spectroscopy: ¹H and ¹³C NMR

Instrument Parameters (400 MHz Spectrometer):

¹H NMR:

  • Pulse Sequence: A standard single-pulse sequence is typically used.

  • Number of Scans (NS): 8 to 16 scans are generally sufficient for samples with concentrations of 5-25 mg.[7]

  • Relaxation Delay (D1): 1-2 seconds.[7]

  • Acquisition Time (AQ): 2-4 seconds.[7]

  • Spectral Width (SW): A spectral width of -2 to 12 ppm is usually adequate.

¹³C NMR:

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.[7]

  • Number of Scans (NS): A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.[7]

  • Relaxation Delay (D1): 2-5 seconds.[7]

  • Acquisition Time (AQ): 1-2 seconds.[7]

  • Spectral Width (SW): A spectral width of 0 to 220 ppm is standard for most organic molecules.

2D NMR Spectroscopy: COSY, HSQC, and HMBC

2D NMR experiments are essential for the complete and unambiguous assignment of ¹H and ¹³C signals, especially for more complex or substituted carbazole derivatives.

COSY (¹H-¹H Correlation Spectroscopy):

  • Purpose: Identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (³JHH coupling).

  • Interpretation: Cross-peaks in the COSY spectrum indicate which protons are coupled. This is invaluable for tracing out the connectivity of proton networks within the molecule, such as the aromatic protons on the carbazole rings and the protons on the N-substituent.

HSQC (Heteronuclear Single Quantum Coherence):

  • Purpose: Correlates protons directly attached to carbons (¹JCH coupling).

  • Interpretation: Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon it is directly bonded to. This allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation):

  • Purpose: Shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH couplings).

  • Interpretation: HMBC is particularly powerful for identifying quaternary (non-protonated) carbons and for connecting different spin systems within the molecule. For instance, the protons of the N-substituent will show correlations to the adjacent carbons of the carbazole ring (C-8a and C-9a), confirming the N-substitution pattern.

Workflow and Data Interpretation

The structural elucidation of an N-substituted carbazole derivative using NMR typically follows a logical workflow. The following diagram illustrates this process.

NMR_Workflow cluster_sample Sample Preparation cluster_1D_NMR 1D NMR Acquisition cluster_2D_NMR 2D NMR Acquisition (if needed) cluster_analysis Data Analysis and Structure Elucidation Sample N-Substituted Carbazole Derivative Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Filter Filter into NMR Tube Dissolve->Filter H1_NMR Acquire ¹H NMR Filter->H1_NMR C13_NMR Acquire ¹³C NMR H1_NMR->C13_NMR Assign_H Assign ¹H Signals (Integration, Multiplicity, COSY) H1_NMR->Assign_H COSY Acquire COSY C13_NMR->COSY Assign_C Assign ¹³C Signals (HSQC) C13_NMR->Assign_C HSQC Acquire HSQC COSY->HSQC COSY->Assign_H HMBC Acquire HMBC HSQC->HMBC HSQC->Assign_C HMBC->Assign_H Connect Connect Fragments & Assign Quaternary Carbons (HMBC) HMBC->Connect Assign_H->Assign_C Assign_C->Connect Structure Propose/Confirm Structure Connect->Structure

NMR Characterization Workflow

The following diagram illustrates the key correlations used in the structural elucidation of an N-substituted carbazole derivative.

Carbazole_Correlations carbazole C-1 C-2 C-3 C-4 C-4a C-4b C-5 C-6 C-7 C-8 C-8a C-9a N-Substituent protons H-1, H-8 |  H-2, H-7 |  H-3, H-6 |  H-4, H-5 |  N-Substituent Protons protons:h1_8->carbazole:f0 HSQC (¹JCH) protons:h1_8->carbazole:f9 HSQC (¹JCH) protons:h2_7->carbazole:f1 HSQC (¹JCH) protons:h2_7->carbazole:f8 HSQC (¹JCH) protons:h3_6->carbazole:f2 HSQC (¹JCH) protons:h3_6->carbazole:f7 HSQC (¹JCH) protons:h4_5->carbazole:f3 HSQC (¹JCH) protons:h4_5->carbazole:f6 HSQC (¹JCH) protons:h_sub->carbazole:f10 HMBC (²JCH, ³JCH) protons:h_sub->carbazole:f11 HMBC (²JCH, ³JCH) protons:h1_8->carbazole:f11 HMBC (²JCH, ³JCH) protons:h4_5->carbazole:f4 HMBC (²JCH, ³JCH) protons:h1_8->protons:h2_7 protons:h2_7->protons:h3_6 protons:h3_6->protons:h4_5

Key 2D NMR Correlations

By systematically applying these NMR techniques and interpreting the resulting spectra, researchers can confidently determine the structure of novel N-substituted carbazole derivatives, which is a critical step in their development for various applications.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 9H-Carbazole-3,6-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 9H-Carbazole-3,6-diamine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound, focusing on recrystallization and column chromatography methods.

Summary of Purification Methods
Purification MethodKey ParametersTypical YieldPurityNotes
Recrystallization Solvent System: Ethanol/Water with KOH, followed by HCl acidification~76%[1]HighEffective for removing non-acidic/basic impurities.
Temperature: Dissolution in hot solvent, cooling to room temperature, then further cooling in an ice bath.Slow cooling is crucial for forming pure crystals.
Column Chromatography Stationary Phase: Silica GelVariableHighUseful for separating structurally similar impurities.
Mobile Phase (Eluent): Hexane/Ethyl Acetate or Dichloromethane/Methanol gradientThe polarity of the eluent should be optimized based on TLC analysis.
Recrystallization Troubleshooting
IssuePotential CauseSuggested Solution
Product does not crystallize upon cooling. The solution is not saturated enough.Evaporate some of the solvent to increase the concentration of the product. Scratch the inside of the flask with a glass rod at the solution-air interface to induce crystal formation.
The cooling process is too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Low recovery of pure product. Too much solvent was used for recrystallization.Use the minimum amount of hot solvent required to fully dissolve the crude product.
The product is significantly soluble in the cold recrystallization solvent.Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize solubility. Wash the collected crystals with a minimal amount of ice-cold solvent.
Oily precipitate forms instead of crystals. The melting point of the compound is lower than the boiling point of the solvent.Use a lower-boiling point solvent or a solvent mixture.
Presence of impurities that inhibit crystallization.Attempt purification by column chromatography first to remove the problematic impurities.
Colored impurities remain in the final product. Incomplete removal of colored byproducts from the synthesis.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Note: This may reduce the yield.
Column Chromatography Troubleshooting
IssuePotential CauseSuggested Solution
Poor separation of the product from impurities. Inappropriate mobile phase polarity.Optimize the eluent system using thin-layer chromatography (TLC) before running the column. Aim for an Rf value of 0.2-0.4 for the desired compound.
Column overloading.Reduce the amount of crude material loaded onto the column. A general rule is to use a 1:20 to 1:100 ratio of crude material to silica gel by weight.
The product does not elute from the column. The mobile phase is not polar enough.Gradually increase the polarity of the eluent. For this compound, a gradient of increasing methanol in dichloromethane may be effective.
Streaking or tailing of bands on the column. The crude sample was not loaded properly.Dissolve the crude product in a minimal amount of the initial mobile phase and load it onto the column in a narrow band.
Strong interaction between the basic amine groups and the acidic silica gel.Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the eluent to reduce tailing.

Experimental Protocols

Recrystallization of this compound

This protocol is adapted from a documented purification procedure for 3,6-diaminocarbazole.[1]

  • Dissolution: Dissolve the crude this compound in a solution of potassium hydroxide (10 g) in ethanol (125 mL) and water (125 mL) with heating.

  • Hot Filtration: Filter the hot, dark red solution to remove any insoluble impurities.

  • Acidification: Acidify the filtrate with concentrated hydrochloric acid (HCl). The product will precipitate out of the solution.

  • Isolation: Collect the precipitated product by filtration.

  • Washing: Wash the collected solid with water to remove any remaining salts.

  • Drying: Dry the purified this compound under vacuum to obtain a yellow solid. A yield of 76% has been reported for this purification step.[1]

Column Chromatography of this compound (General Procedure)

This is a general protocol based on methods for purifying carbazole derivatives. The specific eluent system should be optimized using TLC.

  • Preparation of the Column:

    • Select a glass column of appropriate size.

    • Pack the column with silica gel as a slurry in the initial, least polar eluent (e.g., a mixture of hexane and ethyl acetate).

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with the initial mobile phase.

    • Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate in hexane or methanol in dichloromethane).

    • Collect fractions and monitor the separation using TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to yield the purified this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials, byproducts from the synthesis such as mono-amino or other regioisomers, and residual catalysts (e.g., palladium) if used in the synthesis.

Q2: How can I assess the purity of my this compound?

A2: Purity can be assessed using several analytical techniques, including High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and melting point determination. Spectroscopic methods like NMR and Mass Spectrometry can confirm the structure and identify any remaining impurities.

Q3: My purified this compound is dark in color. What could be the reason?

A3: A dark color may indicate the presence of oxidized impurities. This compound, with its two amino groups, can be susceptible to oxidation. It is important to handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible, especially during heating.

Q4: Can I use a different solvent system for recrystallization?

A4: Yes, other polar protic solvents may be suitable for the recrystallization of this compound. The choice of solvent should be based on the solubility profile of the compound: it should be sparingly soluble at room temperature and highly soluble at the solvent's boiling point. Experimentation with small amounts of material is recommended to find the optimal solvent or solvent mixture.

Q5: What is the purpose of adding a base like triethylamine to the eluent in column chromatography?

A5: The amino groups in this compound are basic and can interact strongly with the acidic silanol groups on the surface of the silica gel. This can lead to significant peak tailing and poor separation. Adding a small amount of a volatile base like triethylamine to the eluent helps to saturate these acidic sites, leading to sharper peaks and better resolution.

Visualizations

experimental_workflow cluster_purification Purification Workflow crude_product Crude this compound dissolution Dissolution in Hot Solvent crude_product->dissolution hot_filtration Hot Filtration (optional) dissolution->hot_filtration crystallization Slow Cooling & Crystallization dissolution->crystallization If no insoluble impurities hot_filtration->crystallization filtration Filtration crystallization->filtration washing Washing with Cold Solvent filtration->washing drying Drying washing->drying pure_product Pure this compound drying->pure_product

A typical recrystallization workflow for purification.

troubleshooting_logic cluster_troubleshooting Troubleshooting Decision Tree start Low Purity after Recrystallization check_color Is the product colored? start->check_color check_crystals Did crystals form well? check_color->check_crystals No use_charcoal Use Activated Charcoal check_color->use_charcoal Yes rerun_recrystallization Re-run Recrystallization with Slower Cooling check_crystals->rerun_recrystallization No column_chromatography Purify by Column Chromatography check_crystals->column_chromatography Yes use_charcoal->rerun_recrystallization

A decision tree for troubleshooting low purity after recrystallization.

References

How to remove palladium catalyst from 9H-Carbazole-3,6-diamine synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of palladium catalysts during the synthesis of 9H-Carbazole-3,6-diamine.

Frequently Asked Questions (FAQs)

Q1: What is the likely source of palladium contamination in my this compound synthesis?

A1: Palladium contamination is typically a result of the catalyst used in C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, which is a common method for synthesizing this compound from 3,6-dihalocarbazole precursors.[1] Common palladium sources include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate).[1]

Q2: Why is it critical to remove residual palladium from my this compound product?

A2: For drug development professionals, residual palladium in active pharmaceutical ingredients (APIs) is strictly regulated due to its potential toxicity. Regulatory bodies like the ICH (International Council for Harmonisation) have established limits for elemental impurities in final drug products. Beyond toxicity concerns, palladium residues can interfere with downstream chemical reactions and biological assays, leading to inaccurate and unreliable results.

Q3: What are the primary methods for removing palladium catalysts?

A3: The most common methods for palladium removal include:

  • Filtration: Effective for removing heterogeneous or precipitated palladium species using filter aids like Celite®.

  • Adsorption/Scavenging: Using solid-supported materials (scavengers) that selectively bind to palladium. Common scavengers include those with thiol, amine, or triazine functionalities on a silica or polymer backbone. Activated carbon is also widely used.

  • Chromatography: Column chromatography is a standard purification technique that can separate the desired product from the palladium catalyst and other impurities.[2]

  • Crystallization: Purifying the product by crystallization can leave palladium impurities in the mother liquor.

  • Extraction: Liquid-liquid extraction can be used to remove certain palladium salts.[2]

Q4: How do I choose the most suitable palladium removal method for my experiment?

A4: The optimal method depends on several factors:

  • The nature of the palladium species: Homogeneous (dissolved) or heterogeneous (solid).

  • The oxidation state of the palladium: Pd(0) or Pd(II).

  • The properties of your product: Its solubility, stability, and potential to chelate with palladium. The diamine functionalities in this compound can chelate with palladium, potentially making its removal more challenging.[3]

  • The required purity level: Different methods offer varying levels of palladium removal.

  • The scale of your synthesis: Some methods are more scalable than others.

Q5: What are palladium scavengers and how do they work?

A5: Palladium scavengers are solid materials, often silica-based or polymer-based, that have been functionalized with chemical groups that have a high affinity for palladium.[4] When the scavenger is mixed with the crude reaction product, the functional groups bind to the palladium. The solid scavenger with the bound palladium can then be easily removed by filtration, leaving a purified product solution.

Troubleshooting Guides

This section addresses common issues encountered during the removal of palladium catalysts from the synthesis of this compound.

Issue 1: Ineffective Palladium Removal by Filtration

  • Symptoms: The filtrate remains colored (black/dark brown), or subsequent analysis shows high palladium content.

  • Possible Causes & Solutions:

    • Palladium is in a soluble form: Simple filtration is only effective for heterogeneous palladium (e.g., Pd/C) or precipitated palladium metal. If a homogeneous catalyst like Pd₂(dba)₃ was used, the palladium will likely be soluble.

      • Solution: Switch to a method suitable for removing soluble palladium, such as treatment with a palladium scavenger or column chromatography.

    • Fine palladium particles are passing through the filter:

      • Solution: Use a finer filter medium, such as a membrane filter (e.g., 0.45 µm PTFE), or use a pad of Celite® over the filter paper to trap fine particles. Ensure the Celite® pad is well-packed and of sufficient thickness (1-2 cm).

Issue 2: Low Efficiency of Palladium Scavengers

  • Symptoms: Residual palladium levels remain high after treatment with a scavenger.

  • Possible Causes & Solutions:

    • Incorrect scavenger selection: The effectiveness of a scavenger can depend on the oxidation state of the palladium (Pd(0) vs. Pd(II)) and the solvent system.

      • Solution: Screen a small panel of different scavengers (e.g., thiol-based, amine-based, triazine-based) to find the most effective one for your specific reaction conditions. Thiol-based scavengers are often effective for a broad range of palladium species.

    • Insufficient scavenger amount or treatment time:

      • Solution: Increase the amount of scavenger used (e.g., from 5 to 10 wt% of the crude product weight) and/or extend the treatment time (e.g., from 2 hours to 12-24 hours). Gentle heating (e.g., 40-50 °C), if the product is stable, can also improve scavenger efficiency.

    • Chelation of palladium by the product: The diamine groups on the this compound can chelate with palladium, making it less available to the scavenger.

      • Solution: Consider using a scavenger with a very high affinity for palladium that can compete with the product's chelation.

Issue 3: Significant Product Loss During Purification

  • Symptoms: Low yield of this compound after the palladium removal step.

  • Possible Causes & Solutions:

    • Adsorption of the product onto the scavenger or adsorbent: The polar amine groups on your product can cause it to adsorb onto silica-based scavengers or activated carbon.

      • Solution:

        • Use the minimum effective amount of scavenger or activated carbon.

        • Thoroughly wash the scavenger/adsorbent with a suitable solvent after filtration to recover any adsorbed product.

        • Consider using a polymer-based scavenger, which may have different adsorption properties.

        • Change the purification method to crystallization or extraction if product loss remains high.

Data on Palladium Removal Efficiency

The following table summarizes the typical efficiency of various palladium removal methods. The actual efficiency will depend on the specific experimental conditions.

Removal MethodTypical Starting Pd Level (ppm)Typical Final Pd Level (ppm)Key Considerations
Filtration through Celite® >1000 (heterogeneous Pd)<100Only effective for insoluble palladium species.
Activated Carbon 500 - 2500<10 - 100Cost-effective but can lead to product loss due to non-specific adsorption.
Silica-Based Thiol Scavengers 200 - 2400<1 - 20Highly effective for a broad range of palladium species.[3]
Polymer-Based TMT Scavengers 600 - 850<1 - 60Effective for reducing high levels of palladium.[5]
Column Chromatography >1000<10Can be highly effective but may be less practical for large-scale synthesis.

Experimental Protocols

Protocol 1: Removal of Palladium using a Silica-Based Thiol Scavenger

  • Dissolution: After the completion of the synthesis reaction, if the product has been isolated, dissolve the crude this compound in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM)). If working up the reaction mixture directly, ensure it is in a suitable solvent.

  • Scavenger Addition: Add a silica-based thiol scavenger (e.g., SiliaMetS® Thiol) to the solution. A typical starting amount is 5-10% by weight relative to the crude product.

  • Stirring: Stir the mixture at room temperature for 4-18 hours. The optimal time should be determined experimentally. Gentle heating (e.g., 40-50 °C) can be applied if the product is thermally stable.

  • Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger.

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Analysis: Analyze the palladium content of the purified product using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) to confirm removal to the desired level.

Protocol 2: Removal of Palladium using Activated Carbon

  • Dissolution: Dissolve the crude this compound in an appropriate solvent (e.g., Toluene, THF).

  • Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.

  • Stirring: Stir the suspension at room temperature or with gentle heating (e.g., 40-50 °C) for 2 to 18 hours.

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Ensure the Celite® pad is sufficiently thick to prevent fine carbon particles from passing through.

  • Washing: Wash the Celite® pad with fresh solvent to recover any adsorbed product.

  • Concentration: Concentrate the filtrate to obtain the purified product.

  • Analysis: Analyze the purified product for residual palladium content.

Protocol 3: Removal of Heterogeneous Palladium by Filtration through Celite®

  • Dilution: After the reaction is complete, cool the reaction mixture to room temperature and dilute with a suitable solvent (e.g., ethyl acetate, DCM) to reduce viscosity.

  • Celite® Pad Preparation: Prepare a Celite® pad by packing a 1-2 cm layer of Celite® over a filter paper in a Büchner funnel. Pre-wet the Celite® pad with the solvent used for dilution.

  • Filtration: Gently pour the diluted reaction mixture over the Celite® pad and apply a gentle vacuum.

  • Washing: Wash the Celite® pad with additional fresh solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product, now free of heterogeneous palladium.

Visualizing the Workflow

Diagram 1: Decision-Making for Palladium Removal

Palladium_Removal_Decision_Tree start Crude Product (with Pd) check_pd_form Is Pd Heterogeneous (e.g., Pd/C)? start->check_pd_form filtration Filtration through Celite® check_pd_form->filtration Yes scavenging Scavenger Treatment (e.g., Thiol-Silica, Activated Carbon) check_pd_form->scavenging No (Homogeneous) check_purity_1 Purity Acceptable? filtration->check_purity_1 check_purity_2 Purity Acceptable? scavenging->check_purity_2 chromatography Column Chromatography check_purity_3 Purity Acceptable? chromatography->check_purity_3 check_purity_1->scavenging No end Purified Product check_purity_1->end Yes check_purity_2->chromatography No check_purity_2->end Yes check_purity_3->end Yes

Caption: A decision tree to guide the selection of an appropriate palladium removal method.

Diagram 2: Experimental Workflow for Palladium Scavenging

Scavenging_Workflow step1 1. Dissolve Crude Product in Suitable Solvent step2 2. Add Palladium Scavenger (e.g., Thiol-Silica) step1->step2 step3 3. Stir for 4-18 hours (Room Temp or ~40-50°C) step2->step3 step4 4. Filter to Remove Scavenger step3->step4 step5 5. Wash Scavenger with Solvent step4->step5 step6 6. Combine Filtrate and Washings step5->step6 step7 7. Concentrate to Obtain Purified Product step6->step7 step8 8. Analyze for Pd Content (ICP-MS) step7->step8

Caption: A step-by-step workflow for removing palladium using a solid-supported scavenger.

References

Improving the yield and scalability of 9H-Carbazole-3,6-diamine synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 9H-Carbazole-3,6-diamine. Our aim is to help improve the yield and scalability of your synthesis through detailed experimental protocols and targeted advice.

Frequently Asked Questions (FAQs)

Q1: What is a common and reliable synthetic route for this compound?

A common route involves the dinitration of 9H-carbazole followed by the reduction of the nitro groups to amines. This method is often preferred for its relatively straightforward execution and commercially available starting materials.

Q2: I am observing a low yield during the dinitration of 9H-carbazole. What are the potential causes and solutions?

Low yields in the dinitration step can be attributed to several factors, including incomplete reaction, formation of undesired isomers (e.g., mononitrated or other dinitrated products), and product degradation under harsh nitrating conditions. To address this, consider the following:

  • Reaction Temperature: Maintain strict temperature control, typically between 0-5°C, to minimize side reactions.

  • Nitrating Agent: The choice and concentration of the nitrating agent (e.g., nitric acid in sulfuric acid, or nitric acid in acetic anhydride) are critical. Ensure accurate stoichiometry and consider a slower, dropwise addition of the nitrating agent.

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid over-nitration or degradation.

Q3: The reduction of 3,6-dinitro-9H-carbazole to 3,6-diamino-9H-carbazole is proving difficult. What are some effective reduction methods?

Several reducing agents can be employed for this transformation. The choice of reagent can significantly impact yield and purity.

  • Catalytic Hydrogenation: This is a clean and efficient method. Common catalysts include Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) under a hydrogen atmosphere. Ensure the catalyst is active and the solvent is appropriate (e.g., ethanol, ethyl acetate).

  • Metal/Acid Reduction: A classic method involves using metals like tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl). While effective, this method can require a more rigorous workup to remove metal salts.

  • Sodium Dithionite (Na₂S₂O₄): This reagent offers a milder alternative and can be effective for this reduction.

Q4: How can I improve the scalability of the this compound synthesis?

Scaling up this synthesis requires careful consideration of several factors to maintain yield and safety.

  • Heat Transfer: Both the nitration (exothermic) and reduction steps can generate significant heat. Ensure your reactor has adequate cooling capacity to maintain the optimal reaction temperature.

  • Mixing: Efficient stirring is crucial for maintaining homogeneity, especially in larger volumes. Inadequate mixing can lead to localized "hot spots" and side reactions.

  • Reagent Addition: For larger scale reactions, controlled addition of reagents using a dropping funnel or a syringe pump is recommended to manage the reaction rate and temperature.

  • Safety: The use of strong acids and flammable solvents, as well as the potential for exothermic reactions, necessitates a thorough safety review before scaling up.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield in Dinitration Incomplete reactionMonitor reaction progress with TLC. Consider extending the reaction time or slightly increasing the temperature if the reaction stalls.
Formation of undesired isomersMaintain strict temperature control (0-5°C). Ensure slow, dropwise addition of the nitrating agent.
Product degradationAvoid excessive reaction times and high temperatures.
Incomplete Reduction of Dinitrocarbazole Inactive catalyst (for hydrogenation)Use fresh, high-quality catalyst. Ensure the reaction system is properly purged with hydrogen.
Insufficient reducing agentUse a stoichiometric excess of the reducing agent (e.g., Sn/HCl, Fe/HCl).
Poor solubility of starting materialChoose a solvent system that adequately dissolves the 3,6-dinitro-9H-carbazole.
Product Purity Issues Presence of residual starting materialOptimize reaction time and stoichiometry. Purify the final product using column chromatography or recrystallization.
Formation of byproductsRe-evaluate reaction conditions (temperature, solvent, reagents) to minimize side reactions.
Contamination with metal salts (from Sn/HCl or Fe/HCl reduction)Perform a thorough aqueous workup, including basification to precipitate metal hydroxides, followed by filtration.

Experimental Protocols

Protocol 1: Synthesis of 3,6-Dinitro-9H-carbazole
  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 9H-carbazole in concentrated sulfuric acid at 0-5°C.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution while maintaining the temperature between 0-5°C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Pour the reaction mixture over crushed ice to precipitate the product.

  • Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry under vacuum to obtain 3,6-dinitro-9H-carbazole.

Protocol 2: Reduction of 3,6-Dinitro-9H-carbazole to this compound
  • Suspend 3,6-dinitro-9H-carbazole in ethanol in a round-bottom flask.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere using a balloon or a hydrogenation apparatus.

  • Stir the mixture vigorously at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to yield this compound.

Visualizing the Synthesis Workflow

G A 9H-Carbazole B Dinitration (HNO3, H2SO4, 0-5°C) A->B Step 1 C 3,6-Dinitro-9H-carbazole B->C D Reduction (e.g., H2, Pd/C) C->D Step 2 E This compound D->E

Caption: A simplified workflow for the synthesis of this compound.

Addressing stability issues of 9H-Carbazole-3,6-diamine in solution.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the stability issues of 9H-Carbazole-3,6-diamine in solution.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is changing color (e.g., turning yellow/brown). What is happening?

A1: Color change in your this compound solution is a common indicator of degradation, primarily due to oxidation. The two amino groups on the carbazole ring are susceptible to oxidation by atmospheric oxygen, which can be accelerated by factors such as light, elevated temperature, and the presence of metal ions. This oxidative process leads to the formation of colored impurities.

Q2: What are the ideal storage conditions for this compound solid and its solutions?

A2: To minimize degradation, both solid and dissolved this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, light-resistant container. For long-term storage, it is recommended to keep the solid compound at room temperature in a dark, dry place. Solutions should be freshly prepared whenever possible. If short-term storage of a solution is necessary, it should be refrigerated (2-8°C), protected from light, and blanketed with an inert gas.

Q3: Which solvents are recommended for dissolving this compound?

A3: this compound is sparingly soluble in water but shows better solubility in organic solvents such as ethanol, dichloromethane, and dimethyl sulfoxide (DMSO). When preparing solutions, it is crucial to use high-purity, degassed solvents to minimize the presence of dissolved oxygen and other reactive impurities.

Q4: Can I use buffers to prepare my this compound solution?

A4: The stability of aromatic amines can be pH-dependent. While specific data for this compound is limited, it is generally advisable to use buffers in the neutral to slightly acidic range. Alkaline conditions can often accelerate the oxidation of aromatic amines. It is recommended to perform a preliminary stability test of your compound in the chosen buffer system.

Q5: Are there any chemical incompatibilities I should be aware of?

A5: Yes, this compound is incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides. Contact with these substances can lead to vigorous reactions and rapid degradation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound solutions.

Problem Potential Cause(s) Troubleshooting Steps
Rapid Color Change in Solution 1. Oxygen Exposure: The solution has been exposed to atmospheric oxygen. 2. Solvent Impurities: The solvent contains peroxides or other oxidizing impurities. 3. Light Exposure: The solution has been exposed to ambient or UV light. 4. Incompatible Container: The storage container is not inert or is contaminated.1. Work under an inert atmosphere: Use a glovebox or Schlenk line when preparing and handling solutions. Degas solvents prior to use by sparging with an inert gas (e.g., argon or nitrogen). 2. Use high-purity solvents: Employ freshly opened bottles of anhydrous, high-purity solvents. Test for peroxides if the solvent has been stored for an extended period. 3. Protect from light: Use amber glass vials or wrap containers in aluminum foil. Minimize exposure to room light during experiments. 4. Use appropriate containers: Store solutions in clean, dry, amber glass vials with PTFE-lined caps. Avoid plastic containers that may leach impurities or be permeable to oxygen.
Precipitate Formation in Solution 1. Low Solubility: The concentration of the compound exceeds its solubility in the chosen solvent. 2. Temperature Effects: The solution was prepared at an elevated temperature and the compound precipitated upon cooling. 3. Degradation Products: The precipitate consists of insoluble degradation products.1. Verify solubility: Check the solubility of this compound in the selected solvent. Consider using a co-solvent system to improve solubility. 2. Maintain temperature or re-dissolve: If the experiment allows, maintain the solution at the temperature it was prepared. Alternatively, gently warm the solution to re-dissolve the precipitate before use, ensuring the temperature does not accelerate degradation. 3. Analyze the precipitate: If possible, isolate and analyze the precipitate to identify if it is the parent compound or a degradation product. If it is a degradation product, the solution should be discarded and prepared fresh under more stringent inert conditions.
Inconsistent Experimental Results 1. Degradation of Stock Solution: The stock solution has degraded over time, leading to a lower effective concentration. 2. Variability in Solution Preparation: Inconsistent handling procedures are leading to different levels of degradation between batches. 3. Interaction with Assay Components: The compound may be unstable in the presence of other components in your experimental setup.1. Prepare fresh solutions: Always prepare solutions of this compound fresh for each experiment to ensure concentration accuracy. 2. Standardize procedures: Develop and adhere to a strict, standardized protocol for solution preparation, including the use of degassed solvents and inert atmosphere techniques. 3. Perform compatibility studies: Test the stability of this compound in the presence of other critical assay components to identify any potential interactions.

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stabilized Solution of this compound

This protocol describes a general method for preparing a solution of this compound with enhanced stability for use in sensitive applications.

Materials:

  • This compound

  • High-purity, anhydrous solvent (e.g., DMSO, ethanol)

  • Antioxidant (e.g., Butylated Hydroxytoluene (BHT) or N,N'-diethylhydroxylamine)

  • Inert gas (Argon or Nitrogen)

  • Amber glass vials with PTFE-lined caps

  • Schlenk line or glovebox

Procedure:

  • Solvent Degassing: Sparge the required volume of solvent with an inert gas (argon or nitrogen) for at least 30 minutes to remove dissolved oxygen.

  • Weighing: In an inert atmosphere (glovebox or under a stream of inert gas), accurately weigh the required amount of this compound and the chosen antioxidant. A typical starting concentration for BHT is 0.01% (w/v).

  • Dissolution: Transfer the weighed solids to an amber glass vial. Add the degassed solvent to the vial and seal immediately with a PTFE-lined cap.

  • Mixing: Gently swirl or sonicate the vial until the solids are completely dissolved.

  • Storage: If not for immediate use, flush the headspace of the vial with inert gas before sealing tightly. Store the solution in the dark at 2-8°C.

Protocol 2: Forced Degradation Study to Evaluate Solution Stability

This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions. This is crucial for developing stability-indicating analytical methods.

Materials:

  • This compound solution (prepared as in Protocol 1)

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • UV lamp (e.g., 254 nm and 365 nm)

  • Oven or water bath

  • HPLC-UV system or other suitable analytical instrument

Procedure:

  • Sample Preparation: Aliquot the this compound solution into several amber glass vials.

  • Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl to a vial.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH to a vial.

    • Oxidative Degradation: Add an equal volume of 3% H₂O₂ to a vial.

    • Thermal Degradation: Place a vial in an oven or water bath at an elevated temperature (e.g., 60°C).

    • Photodegradation: Expose a vial (in a photostable container) to UV light.

    • Control: Keep one vial under normal storage conditions (dark, 2-8°C).

  • Time Points: Analyze the samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Before analysis, neutralize the acidic and basic samples. Analyze all samples by a suitable stability-indicating method (e.g., HPLC-UV) to quantify the remaining parent compound and detect the formation of degradation products.

Data Presentation:

Table 1: Summary of Forced Degradation Conditions and Expected Observations

Stress ConditionReagents/ParametersExpected ObservationPrimary Degradation Pathway
Acid Hydrolysis 0.1 M HCl, Room Temperature & 60°CModerate degradation, potential color change.Acid-catalyzed oxidation/hydrolysis.
Base Hydrolysis 0.1 M NaOH, Room Temperature & 60°CSignificant degradation and color change.Base-catalyzed oxidation.
Oxidation 3% H₂O₂, Room TemperatureRapid and extensive degradation with significant color change.Oxidation of amino groups.
Thermal Degradation 60°C in the darkSlow to moderate degradation over time.Thermally induced oxidation.
Photodegradation UV light (254/365 nm), Room TemperatureSignificant degradation, especially in the presence of oxygen.Photo-oxidation.

Visualizations

Logical Workflow for Troubleshooting Stability Issues

G Troubleshooting Workflow for this compound Instability A Instability Observed (e.g., Color Change, Precipitation) B Check Solution Preparation Protocol A->B C Were Degassed Solvents Used? B->C D Was an Inert Atmosphere Maintained? C->D Yes J Implement Corrective Actions: - Use Degassed Solvents - Work Under Inert Gas - Use Light-Resistant Containers - Store at 2-8°C - Avoid Incompatible Reagents C->J No E Review Storage Conditions D->E Yes D->J No F Protected from Light? E->F G Stored at Recommended Temperature? F->G Yes F->J No H Consider Chemical Incompatibility G->H Yes G->J No I Presence of Oxidizing Agents or Acids/Bases? H->I I->J No L Problem Persists: Further Investigation Needed (e.g., Analyze Degradants, Test Stabilizers) I->L Yes K Problem Resolved J->K

Caption: A flowchart outlining the steps to diagnose and resolve stability issues encountered with this compound solutions.

Potential Signaling Pathway Involvement of Carbazole Derivatives

While the specific signaling pathways directly modulated by this compound are not extensively characterized, some carbazole derivatives have been shown to influence key cellular pathways, such as the p53 tumor suppressor pathway. The following diagram illustrates a generalized pathway that could be investigated.

G Hypothesized Signaling Pathway for Carbazole Derivatives cluster_0 Cellular Stress cluster_1 Upstream Kinases cluster_2 Key Regulator cluster_3 Downstream Effects A Carbazole Derivative (e.g., this compound) B p38 MAPK A->B activates C JNK A->C activates D p53 Activation (Phosphorylation) B->D phosphorylates C->D phosphorylates E Cell Cycle Arrest D->E F Apoptosis D->F G Senescence D->G

Caption: A diagram illustrating the potential activation of the p53 signaling pathway by carbazole derivatives, leading to anti-proliferative effects.

Identifying and minimizing side reactions in carbazole synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in carbazole synthesis. Below you will find detailed information to help identify and minimize side reactions, optimize reaction conditions, and purify your target carbazole derivatives.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of carbazoles using various established methods.

Fischer Indole Synthesis / Borsche–Drechsel Cyclization

The Fischer indole synthesis and the related Borsche–Drechsel cyclization are classic acid-catalyzed methods for constructing the carbazole core from arylhydrazones.

Q1: I am observing a low yield of my target tetrahydrocarbazole and the formation of multiple byproducts. What are the likely side reactions?

A1: Low yields in the Fischer indole synthesis of tetrahydrocarbazoles can be attributed to several side reactions, particularly under harsh acidic conditions. Common side products include:

  • Aldol Condensation Products: The ketone starting material can undergo self-condensation in the presence of acid, leading to aldol adducts and their dehydration products as significant impurities.

  • Friedel-Crafts-type Products: The strong acid catalyst can promote unwanted electrophilic aromatic substitution reactions on the electron-rich phenylhydrazine ring or the carbazole product itself.

  • Regioisomers: When using unsymmetrical ketones, two different ene-hydrazine intermediates can form, resulting in a mixture of isomeric carbazole products. Controlling this regioselectivity can be challenging and is highly dependent on the reaction conditions.

  • Incomplete Cyclization: The multi-step mechanism involves several intermediates. An incomplete reaction can result in a complex mixture of these partially reacted species in your final product.

Q2: How can I minimize these side reactions and improve the yield of my desired carbazole?

A2: To minimize side reactions and improve your yield, consider the following optimization strategies:

  • Acid Catalyst: Screen both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, FeCl₃). For some substrates, a milder acid like acetic acid may be sufficient to promote cyclization while preventing side reactions. Polyphosphoric acid (PPA) is often an effective catalyst for the cyclization step.

  • Reaction Temperature: Carefully control and optimize the reaction temperature. While elevated temperatures are often necessary, excessively high temperatures can lead to decomposition and increased byproduct formation. A systematic screening of temperatures is recommended.

  • Solvent Choice: The polarity of the solvent can significantly influence the reaction outcome. Acetic acid can serve as both a catalyst and a solvent. Other solvents such as toluene or dioxane can also be effective.

  • Reagent Quality: Use freshly distilled or purified phenylhydrazine. Impurities in the phenylhydrazine can inhibit the reaction. Using the hydrochloride salt of the phenylhydrazine can sometimes improve stability.

Q3: My reaction with an unsymmetrical ketone is producing a mixture of isomers. How can I improve the regioselectivity?

A3: Achieving high regioselectivity with unsymmetrical ketones in the Fischer indole synthesis can be challenging. A weakly acidic medium may favor indolization towards the more substituted carbon. If possible, using a symmetrical ketone is the most straightforward way to avoid this issue. Otherwise, chromatographic separation of the isomers will be necessary.

Palladium-Catalyzed Synthesis (e.g., Buchwald-Hartwig Amination)

Palladium-catalyzed cross-coupling reactions are powerful methods for forming the C-N bond in carbazoles, often offering milder conditions and broader substrate scope.

Q1: I am attempting an intramolecular Buchwald-Hartwig amination to form a carbazole, but the reaction is sluggish and gives a low yield. What are the potential causes?

A1: Several factors can contribute to low yields in Buchwald-Hartwig amination for carbazole synthesis:

  • Catalyst Deactivation: The active Pd(0) catalyst is sensitive to air and moisture. Ensure all reagents and solvents are thoroughly dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). Catalyst deactivation can also occur at elevated temperatures.

  • Incorrect Ligand Choice: The choice of phosphine ligand is critical. Sterically hindered and electron-rich ligands, such as XPhos, SPhos, or RuPhos, often provide better results. It is crucial to screen a variety of ligands to find the optimal one for your specific substrate.

  • Inappropriate Base: The strength and solubility of the base are critical. Common bases include NaOtBu, KOtBu, and Cs₂CO₃. The choice of base can significantly impact the reaction rate and selectivity. A base that is too weak may not be effective, while a very strong base could lead to unwanted side reactions.

  • Substrate Issues: The nature of the aryl halide and the amine can affect the reaction. Aryl chlorides are generally less reactive than aryl bromides or iodides.

Q2: I am observing significant amounts of dehalogenated starting material and homocoupling of my aryl halide. How can I prevent these side reactions?

A2: The formation of dehalogenated and homocoupled byproducts is a common issue in palladium-catalyzed cross-coupling reactions. To minimize these side reactions:

  • Optimize Ligand-to-Metal Ratio: The ratio of the phosphine ligand to the palladium catalyst can influence the relative rates of the desired cross-coupling and undesired side reactions.

  • Control Reaction Temperature: Lowering the reaction temperature may help to suppress these side reactions, although it may also slow down the desired transformation.

  • Slow Addition: In some cases, slow addition of the aryl halide to the reaction mixture can minimize its homocoupling.

Q3: What are some common byproducts I might see in a palladium-catalyzed carbazole synthesis?

A3: In a palladium-catalyzed synthesis of N-arylated carbazoles from cyclic diaryliodonium salts, byproducts such as 2-iodobiphenyl, 2,2'-diiodobiphenyl, and incompletely cyclized intermediates may be observed. The formation of these byproducts can be influenced by the reaction conditions and the nature of the starting materials.

Quantitative Data Summary

The following tables summarize the impact of various reaction parameters on the yield and purity of carbazole synthesis.

Table 1: Optimization of Palladium-Catalyzed C1-Selective Nitration of Carbazole

EntryPalladium Catalyst (10 mol%)Oxidant (1.2 equiv)SolventTemperature (°C)Yield (%)
1Pd₂(dba)₃AgNO₃1,4-Dioxane12069
2Pd₂(dba)₃AgNO₃Toluene12045
3Pd₂(dba)₃AgNO₃DMF12038
4Pd(OAc)₂AgNO₃1,4-Dioxane12062
5PdCl₂AgNO₃1,4-Dioxane120<5
6Pd₂(dba)₃Ag₂O1,4-Dioxane12025
7Pd₂(dba)₃Cu(OAc)₂1,4-Dioxane120<5

Data adapted from a study on regioselective nitration of carbazoles.

Table 2: Effect of Ligand and Base on Buchwald-Hartwig Amination for Carbazole Synthesis

Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)
Pd(OAc)₂P(t-Bu)₃NaOtBuToluene100High
Pd₂(dba)₃XPhosK₃PO₄Dioxane110High
Pd(OAc)₂SPhosCs₂CO₃Toluene100High
PdCl₂(dppf)-NaOtBuToluene100Moderate

This table provides a qualitative comparison based on commonly reported successful conditions.

Experimental Protocols

Protocol 1: Borsche–Drechsel Synthesis of 6-Phenyl-2,3,4,9-tetrahydro-1H-carbazole

Materials:

  • 4-Phenylphenylhydrazine hydrochloride

  • Cyclohexanone

  • Glacial acetic acid

  • Ice-water

  • Saturated sodium bicarbonate solution

  • Methanol or ethanol for recrystallization

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-phenylphenylhydrazine hydrochloride (1.0 eq) and glacial acetic acid.

  • Heat the mixture to reflux with stirring.

  • To the refluxing solution, add cyclohexanone (1.0 - 1.2 eq) dropwise over 30 minutes.

  • Continue to heat the reaction mixture at reflux for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing ice-water.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases. The crude product will precipitate.

  • Collect the solid by vacuum filtration using a Büchner funnel.

  • Purify the crude product by recrystallization from methanol or ethanol.

Protocol 2: Ullmann Condensation for N-Arylation of Carbazole

Materials:

  • Carbazole

  • Aryl iodide

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline monohydrate

  • Potassium hydroxide (KOH)

  • Dimethyl ether (DME)/Water solvent mixture

Procedure:

  • To an oven-dried Schlenk tube, add carbazole (0.5 mmol), aryl iodide (0.62 mmol), CuI (0.025 mmol, 5 mol%), and 1,10-phenanthroline monohydrate (0.05 mmol, 10 mol%).

  • Add KOH (1.0 mmol) as the base.

  • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add 1.0 mL of a DME/H₂O solvent mixture.

  • Stir the reaction mixture at 95 °C for 20 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Purification of a Crude Carbazole Derivative by Column Chromatography

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane). Spot the solution on a silica gel TLC plate and develop it in an appropriate solvent system (e.g., 95:5 dichloromethane:methanol) to determine the optimal eluent for separation.

  • Column Preparation: Prepare a silica gel column using the chosen eluent system.

  • Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. Gradually increase the polarity of the mobile phase if necessary to elute the product.

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_synthesis Carbazole Synthesis cluster_workup Work-up & Isolation cluster_purification Purification start Start: Combine Reactants & Catalyst reaction Reaction: Heat under Inert Atmosphere start->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring quench Quench Reaction monitoring->quench extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry chromatography Column Chromatography dry->chromatography recrystallization Recrystallization chromatography->recrystallization characterization Characterization (NMR, MS) recrystallization->characterization final_product Pure Carbazole characterization->final_product troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield or Byproduct Formation catalyst Catalyst Deactivation/ Incorrect Choice start->catalyst conditions Suboptimal Reaction Conditions (T, Solvent, Base) start->conditions reagents Poor Reagent Quality start->reagents optimize_catalyst Screen Catalysts, Ligands & Bases catalyst->optimize_catalyst optimize_conditions Systematically Vary Temperature & Solvent conditions->optimize_conditions purify_reagents Purify/Use Fresh Reagents reagents->purify_reagents outcome Improved Yield & Purity optimize_catalyst->outcome optimize_conditions->outcome purify_reagents->outcome

Technical Support Center: Optimizing Thin-Film Formation of Carbazole-Based Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the thin-film formation of carbazole-based polymers for electronic devices.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental process of forming thin films with carbazole-based polymers.

Problem Probable Cause(s) Recommended Solution(s)
Poor Film Quality (e.g., pinholes, aggregation, dewetting) - Inappropriate solvent choice (poor solubility, fast evaporation).[1][2] - Substrate contamination or poor surface energy matching. - Polymer aggregation in solution before or during deposition.[3] - Low polymer molecular weight.[4]- Solvent Selection: Use a solvent with good polymer solubility and a moderate boiling point. Consider solvent mixtures to fine-tune evaporation rates.[2] - Substrate Preparation: Ensure rigorous cleaning of substrates (e.g., ultrasonication in solvents, oxygen plasma treatment).[5] Consider surface modification with self-assembled monolayers (SAMs). - Solution Preparation: Filter the polymer solution before use. Optimize concentration to balance viscosity and solubility.[5] - Polymer Design: For new polymer synthesis, consider incorporating solubilizing groups or increasing molecular weight.[4]
Cracked Film - High internal stress in the film. - Mismatch in thermal expansion coefficients between the polymer film and the substrate. - Excessive film stiffness.[6]- Annealing: Implement a careful post-deposition annealing process (thermal or solvent vapor) to relax stress.[7] - Solvent Choice: The choice of solvent can influence the packing and stress of the resulting film.[8] - Polymer Blending: Blend with a more flexible polymer to reduce overall film stiffness. - Monomer Ratio: Adjusting the ratio of different monomers in a copolymer can significantly modify film stiffness.[6]
Inconsistent Film Thickness - Non-uniform solution spreading during spin coating. - Inconsistent deposition rate in vacuum thermal evaporation. - Variations in blade speed or height in doctor blading.- Spin Coating: Optimize spin speed and acceleration. Ensure the substrate is centered and level.[5] - Vacuum Deposition: Maintain a stable deposition rate by controlling the source temperature.[5] - Doctor Blading: Use a precision coater with controlled blade speed and gap height.
Film Dissolves in Subsequent Processing Steps - The polymer is soluble in the solvent used for the next layer.- Cross-linking: Introduce a cross-linkable moiety into the polymer and perform a cross-linking step (thermal or UV) after deposition.[9][10] - Solvent Orthogonality: Choose a solvent for the subsequent layer that does not dissolve the underlying carbazole-based polymer film. - Thermal Annealing: Annealing at elevated temperatures can increase the solvent resistance of some semiconducting polymers.
Undesirable Crystalline Morphology (e.g., large spherulites, uncontrolled fiber formation) - Uncontrolled nucleation and growth during solvent evaporation or annealing.[1] - Strong molecule-molecule interactions.[1]- Solvent Vapor Annealing (SVA): Use SVA with a specific solvent vapor to guide the self-assembly and control the final morphology. The choice of solvent (e.g., THF vs. hexane) can lead to different structures.[1] - Thermal Annealing: A controlled thermal annealing and cooling profile can influence the degree of crystallinity and domain size.[11] - Polymer Structure Modification: Modifying the polymer's side chains can alter intermolecular interactions and thus the resulting morphology.[1]

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take if my spin-coated films are not uniform?

A1: First, verify your substrate cleaning procedure is thorough. Contaminants are a primary cause of non-uniformity. Next, check the spin coater parameters. Ensure the substrate is perfectly centered, and experiment with different spin speeds and acceleration rates. A slower initial spin can sometimes help the solution spread more evenly before the high-speed spin.

Q2: How does solvent choice impact the final device performance?

A2: The solvent is critical as it influences the polymer's solubility, the solution's viscosity, and the evaporation rate during film formation. These factors directly control the thin film's morphology, including its crystallinity, domain size, and surface roughness.[1][2][8] The morphology, in turn, dictates the electronic properties such as charge carrier mobility and, therefore, the overall device performance.

Q3: What is the difference between thermal annealing and solvent vapor annealing?

A3: Thermal Annealing (TA) uses heat to provide energy to the polymer chains, allowing them to rearrange into a more ordered, thermodynamically stable state. This can improve crystallinity and enhance solvent resistance. Solvent Vapor Annealing (SVA) exposes the film to a saturated solvent atmosphere. The solvent plasticizes the film, increasing chain mobility and facilitating morphological rearrangement without high temperatures.[1][7] The final morphology in SVA is highly dependent on the specific solvent vapor used.[1]

Q4: My film looks good, but the device has poor performance. What could be the issue?

A4: If the film appears visually uniform, the problem may be at the nanoscale or at the interfaces.

  • Nanoscale Morphology: The film may have a non-optimal molecular packing or phase separation that is not visible to the naked eye. Techniques like Atomic Force Microscopy (AFM) or X-ray Diffraction (XRD) can help characterize the nanoscale morphology.

  • Interfacial Issues: Poor energy level alignment between the carbazole polymer layer and adjacent layers can hinder charge injection or extraction. Also, ensure there is good physical contact and no contamination at the interfaces.

  • Residual Solvent: Incomplete solvent removal can act as a charge trap. Ensure your baking/annealing step is sufficient to remove all residual solvent.[5]

Q5: Can I use any solvent for Solvent Vapor Annealing (SVA)?

A5: No, the choice of solvent for SVA is crucial. The solvent should be a good solvent for the polymer to allow for sufficient chain mobility. Different solvents can induce different morphologies. For example, annealing in a polar solvent vapor can result in different structures compared to a non-polar solvent vapor.[1] It is an empirical process that needs to be optimized for each specific polymer system.

Experimental Protocols

Protocol 1: Spin Coating of a Carbazole-Based Polymer
  • Substrate Preparation:

    • Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.

    • Sequentially clean the substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15 minutes.

    • Dry the substrates using a stream of high-purity nitrogen gas.

    • Immediately before use, treat the substrates with oxygen plasma to enhance the ITO work function and improve film adhesion.[5]

  • Solution Preparation:

    • Dissolve the carbazole-based polymer in a suitable solvent (e.g., chloroform, toluene, or chlorobenzene) to a concentration of 5-15 mg/mL.[5]

    • Stir the solution on a hotplate at a slightly elevated temperature (e.g., 40-50 °C) for several hours to ensure complete dissolution.

    • Before use, cool the solution to room temperature and filter it through a 0.2 µm PTFE syringe filter.

  • Deposition:

    • Place the cleaned substrate onto the center of the spin coater chuck and activate the vacuum.

    • Dispense the polymer solution onto the substrate, ensuring the surface is fully covered.

    • Start the spin coating program. A typical two-step program might be:

      • Step 1: 500 rpm for 10 seconds (for spreading).

      • Step 2: 2000-4000 rpm for 30-60 seconds (for thinning).[5]

  • Annealing:

    • Transfer the coated substrate to a hotplate in a nitrogen-filled glovebox.

    • Bake at 80-100 °C for 10-20 minutes to remove residual solvent.[5]

Protocol 2: Vacuum Thermal Evaporation
  • Substrate Preparation: Follow the same substrate cleaning procedure as described for spin coating (Protocol 1, Step 1).[5]

  • Material Preparation:

    • Place a sufficient amount of high-purity (>99.5%) carbazole-based polymer or small molecule into a quartz or molybdenum boat.[5]

  • Deposition:

    • Load the substrate and the source boat into the vacuum chamber.

    • Evacuate the chamber to a base pressure of less than 2 x 10⁻⁶ mbar.[5]

    • Heat the source boat to the material's sublimation temperature. This needs to be determined empirically but will be above the material's melting point.

    • Open the shutter and deposit the material onto the substrate at a controlled rate (e.g., 0.1-0.2 nm/s), monitored by a quartz crystal microbalance.

    • Deposit to the desired thickness, typically 20-60 nm for transport layers.[5]

    • Close the shutter and allow the source and substrate to cool before venting the chamber.

Visualizations

G cluster_0 Troubleshooting Workflow for Thin-Film Formation Problem Identify Film Issue (e.g., Poor Uniformity, Cracks, Low Performance) Cause Investigate Probable Causes Problem->Cause Analyze Solution Implement Corrective Solution Cause->Solution Select Verify Characterize Film & Device (AFM, XRD, Performance) Solution->Verify Test Good Problem Solved Verify->Good Meets Specs? Good->Problem No

Caption: A general workflow for troubleshooting common thin-film formation issues.

G cluster_1 Key Relationships in Thin-Film Optimization cluster_params Processing Parameters cluster_props Intermediate Properties cluster_perf Final Device Performance Solvent Solvent Choice (Polarity, BP) Morphology Film Morphology (Crystallinity, Roughness) Solvent->Morphology Deposition Deposition Method (Spin Speed, Rate) Deposition->Morphology Annealing Annealing (Thermal, SVA) Annealing->Morphology Stress Internal Stress Annealing->Stress Performance Device Efficiency & Stability Morphology->Performance Stress->Performance affects stability

Caption: Relationship between processing parameters and final device performance.

References

Troubleshooting poor device performance of 9H-Carbazole-3,6-diamine-based HTMs.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and professionals working with hole-transporting materials (HTMs) derived from the 9H-Carbazole-3,6-diamine scaffold in perovskite solar cells (PSCs).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My device exhibits low power conversion efficiency (PCE). What are the initial checks related to the this compound HTM?

Poor PCE is a common issue that can stem from various factors related to the HTM layer. Start by systematically evaluating the following:

  • HTM Purity: Impurities from the synthesis of the this compound precursor or the final HTM can act as charge traps, increasing recombination and hindering device performance.

  • HTM Solution & Film Quality: Incomplete dissolution, aggregation in the solution, or a non-uniform HTM film can lead to short-circuiting pathways and poor charge extraction.

  • Doping Levels: The concentration of additives like Lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and 4-tert-butylpyridine (tBP) is critical for optimizing the conductivity and energy level alignment of the HTM.[1][2]

  • Layer Thickness: An HTM layer that is too thin may not adequately cover the perovskite, leading to shunting, while a layer that is too thick can increase series resistance.

Q2: I'm observing a low open-circuit voltage (Voc). How can I troubleshoot this?

A low Voc is often indicative of significant recombination at the perovskite/HTM interface or poor energy level alignment.

  • Energy Level Mismatch: The highest occupied molecular orbital (HOMO) of your this compound HTM should be well-aligned with the valence band of the perovskite to ensure efficient hole extraction.[3] A mismatch can lead to an energy barrier or increased recombination. Verify the HOMO level of your HTM using cyclic voltammetry.

  • Interfacial Defects: Poor contact between the perovskite and the HTM layer can create defect states that act as recombination centers. Consider interface passivation strategies.

  • Additive Effects: While tBP is a common additive, it can be corrosive to the perovskite layer, potentially creating surface defects that increase recombination.[4] Optimizing the tBP concentration is crucial.

Q3: My device has a low short-circuit current density (Jsc). What are the likely causes related to the HTM?

Low Jsc suggests inefficient charge extraction or collection.

  • Low Hole Mobility: The intrinsic hole mobility of the HTM might be insufficient. This can be improved by optimizing the molecular design of the this compound derivative or by adjusting the dopant concentrations.[5]

  • Poor Film Morphology: A non-uniform HTM film with pinholes or aggregates can impede efficient charge transport to the electrode.

  • Suboptimal Thickness: An excessively thick HTM layer can increase the path length for holes to travel, leading to higher recombination before collection.

Q4: The fill factor (FF) of my device is poor. What should I investigate?

A low fill factor is typically associated with high series resistance or high shunt resistance.

  • High Series Resistance: This can be caused by the bulk resistance of the HTM layer (low conductivity) or poor contact at the HTM/electrode interface. Re-evaluate your doping strategy to enhance the HTM's conductivity.

  • Shunt Resistance: Pinholes or non-uniformities in the HTM layer can create pathways for current leakage, reducing the shunt resistance. Improving the film quality through solvent engineering or deposition parameter optimization is recommended.

Q5: My devices are degrading quickly under operating conditions. How can I improve the stability of the this compound HTM layer?

Device stability is a critical parameter. Instability can be linked to the HTM's intrinsic properties and its interaction with other layers and the environment.

  • Thermal Stability: Carbazole-based materials generally exhibit good thermal stability.[6] However, it's essential to characterize the thermal decomposition temperature of your specific HTM using Thermogravimetric Analysis (TGA) to ensure it can withstand the device fabrication and operating temperatures.

  • Hygroscopicity of Additives: Li-TFSI, a common dopant, is highly hygroscopic and can attract moisture, which is detrimental to the perovskite layer.[4] Consider using alternative, more hydrophobic dopants or encapsulating your device.

  • Additive Volatility: tBP is volatile and can evaporate over time, altering the HTM's properties and affecting long-term stability.[4]

Troubleshooting Workflow

Below is a logical workflow for troubleshooting poor device performance, focusing on the HTM layer.

TroubleshootingWorkflow Start Poor Device Performance (Low PCE, Voc, Jsc, or FF) CheckPurity Verify HTM Purity (NMR, HPLC, Mass Spec) Start->CheckPurity Initial Check CheckPurity->Start If Impure, Re-synthesize/Purify CheckSolution Inspect HTM Solution & Film Quality (Visual, AFM) CheckPurity->CheckSolution If Pure CheckSolution->Start If Non-uniform, Adjust Solvent/Deposition OptimizeDoping Optimize Additive Ratios (Li-TFSI, tBP) CheckSolution->OptimizeDoping If Uniform OptimizeDoping->Start If Sub-optimal, Re-fabricate OptimizeThickness Optimize HTM Layer Thickness OptimizeDoping->OptimizeThickness If Optimized OptimizeThickness->Start If Sub-optimal, Re-fabricate MeasureHOMO Characterize Energy Levels (Cyclic Voltammetry) OptimizeThickness->MeasureHOMO If Optimized MeasureHOMO->Start If Mismatched, Re-design HTM MeasureMobility Measure Hole Mobility (SCLC) MeasureHOMO->MeasureMobility If Aligned MeasureMobility->Start If Too Low, Re-design/Re-dope AssessStability Evaluate Thermal Stability (TGA/DSC) MeasureMobility->AssessStability If Sufficient AssessStability->Start If Unstable, Re-design/Encapsulate ImprovedPerformance Improved Performance AssessStability->ImprovedPerformance If Stable AdditiveEffects HTM This compound HTM Conductivity Increased Conductivity HTM->Conductivity LiTFSI Li-TFSI Additive LiTFSI->Conductivity p-doping HOMO_Shift HOMO Level Shift LiTFSI->HOMO_Shift Energy level tuning Hygroscopicity Increased Hygroscopicity LiTFSI->Hygroscopicity tBP tBP Additive InterfacePassivation Interface Passivation tBP->InterfacePassivation Defect passivation Corrosion Perovskite Corrosion tBP->Corrosion Jsc Improved Jsc Conductivity->Jsc FF Improved FF Conductivity->FF Voc Improved Voc HOMO_Shift->Voc InterfacePassivation->Voc Instability Device Instability Hygroscopicity->Instability Corrosion->Instability

References

Understanding the degradation pathways of carbazole compounds under operational stress.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with carbazole compounds. It addresses common issues encountered during forced degradation studies and offers detailed experimental protocols and data interpretation guidance.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for carbazole-based pharmaceutical compounds under operational stress?

A1: Carbazole compounds, a significant class of nitrogen-containing heterocyclic molecules, primarily degrade through oxidation, photolysis, and hydrolysis under forced degradation conditions.[1][2][3][4] The specific pathway and resulting degradation products are highly dependent on the substituents of the carbazole ring system and the nature of the applied stress.

  • Oxidative Degradation: The electron-rich carbazole nucleus is susceptible to oxidation.[5] Common degradation products include N-oxides, hydroxylated carbazoles, and ring-opened products.[1][4][6] For instance, the β-blocker Carvedilol, which features a carbazole moiety, shows significant degradation under oxidative stress, forming products with m/z values of 224.3 and 283.3.[1][7]

  • Photolytic Degradation: Many carbazole derivatives are photosensitive due to their aromatic nature, which can absorb UV and visible light.[4][8] Photodegradation can lead to dimerization, oxidation, and cleavage of substituent groups.[9] Carvedilol, for example, degrades under photolytic stress.[2][10] The rate of photodegradation often follows first-order kinetics.

  • Hydrolytic Degradation: The stability of carbazole compounds to hydrolysis varies. While the core carbazole ring is generally stable, substituents can introduce hydrolytically labile functional groups. Degradation is typically observed under acidic or alkaline conditions, leading to the cleavage of ester or amide bonds, if present.[2][3] Carvedilol has been shown to degrade under both acidic and basic conditions.[2][10]

Q2: How can I predict the potential degradation products of my carbazole compound?

A2: Predicting degradation products involves considering the functional groups present in your specific carbazole derivative and the likely reactions under different stress conditions.

  • Oxidation: Look for sites susceptible to oxidation, such as the nitrogen atom (formation of N-oxides), electron-rich aromatic rings (hydroxylation), and benzylic positions.

  • Photolysis: Consider the potential for photo-induced reactions like dimerization, cyclization, and photo-oxidation. The presence of chromophores will influence the compound's photosensitivity.

  • Hydrolysis: Identify functional groups prone to hydrolysis, such as esters, amides, and ethers, and consider their reactivity under acidic, basic, and neutral pH.

Mass spectrometry (MS) is a critical tool for identifying degradation products by analyzing their mass-to-charge ratio (m/z) and fragmentation patterns.[11][12][13][14]

Q3: What are the recommended starting conditions for forced degradation studies of carbazole compounds?

A3: It is recommended to start with the general conditions outlined in the ICH Q1A(R2) guidelines and then tailor them to your specific compound. The goal is to achieve 5-20% degradation to ensure that the degradation products are representative of those that might form under long-term storage conditions.[6]

Stress ConditionRecommended Starting Parameters
Acid Hydrolysis 0.1 M to 1 M HCl at room temperature to 80°C
Base Hydrolysis 0.1 M to 1 M NaOH at room temperature to 80°C
Oxidative 3% to 30% H₂O₂ at room temperature
Thermal 60°C to 105°C (dry heat)
Photolytic Overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter

Troubleshooting Guides

Problem 1: Poor peak shape (tailing) in HPLC analysis of carbazole compounds.

Initial Observation: Chromatograms of stressed samples show peaks with significant tailing, making accurate quantification difficult.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for HPLC peak tailing.

Explanation: Peak tailing with basic compounds like carbazoles is often due to secondary interactions with residual silanol groups on the silica-based stationary phase.[15][16] Lowering the mobile phase pH protonates these silanols, reducing their interaction with the basic nitrogen of the carbazole.[15] Using end-capped columns or columns with alternative chemistries can also mitigate these interactions. Column overload can also lead to peak tailing, which can be addressed by reducing the amount of sample injected.[17][18]

Problem 2: No degradation observed under oxidative stress conditions.

Initial Observation: After treatment with hydrogen peroxide, there is no significant degradation of the carbazole compound.

Troubleshooting Workflow:

Troubleshooting_Oxidative_Stress start No Degradation with H₂O₂ increase_h2o2 Increase H₂O₂ concentration (e.g., up to 30%) and/or temperature. start->increase_h2o2 check_radical Is the compound resistant to peroxide oxidation? increase_h2o2->check_radical Still no degradation degradation_observed Degradation Observed increase_h2o2->degradation_observed Degradation use_initiator Use a radical initiator like AIBN (azobisisobutyronitrile). check_radical->use_initiator Yes use_initiator->degradation_observed

Caption: Troubleshooting for lack of oxidative degradation.

Explanation: Some compounds may be resistant to oxidation by hydrogen peroxide alone. Increasing the concentration of H₂O₂ or the temperature can enhance the reaction rate.[19] If the compound is still stable, using a radical initiator like AIBN can promote degradation through a free-radical mechanism.[20][21][22][23]

Experimental Protocols

Protocol 1: Forced Degradation of a Carbazole Compound

This protocol provides a general framework for conducting forced degradation studies. The specific conditions should be optimized for each compound.

1. Sample Preparation:

  • Prepare a stock solution of the carbazole compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 M HCl.

    • Keep the solution at 60°C for 24 hours.

    • Neutralize the solution with 1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.

    • Keep the solution at 60°C for 24 hours.

    • Neutralize the solution with 1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

  • Thermal Degradation (Solid State):

    • Spread a thin layer of the solid compound in a petri dish.

    • Place in an oven at 105°C for 24 hours.

    • Dissolve the sample in the mobile phase before analysis.

  • Photolytic Degradation:

    • Expose the solid compound or a solution (1 mg/mL) in a quartz cuvette to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[24][25][26]

    • A control sample should be kept in the dark under the same conditions.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC-UV or HPLC-MS method.

Protocol 2: Stability-Indicating HPLC-MS Method for Carbazole Compounds

This protocol outlines a typical HPLC-MS method for the separation and identification of carbazole degradation products.

  • HPLC System: A UHPLC or HPLC system coupled with a mass spectrometer (e.g., Q-TOF or Orbitrap for accurate mass measurements).[9][27]

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) is a good starting point.

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution:

    Time (min) %B
    0 5
    20 95
    25 95
    25.1 5

    | 30 | 5 |

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Range: m/z 100-1000

    • MS/MS: Perform data-dependent acquisition to obtain fragmentation data for the detected degradation products.

Data Presentation

Table 1: Summary of Forced Degradation Results for Carvedilol
Stress Condition% DegradationNumber of Degradation Productsm/z of Major Degradation Products
1.0 N HCl (reflux 90°C) ~15%2326, 344
1.0 N NaOH (reflux 90°C) ~25%2184, 168
7.5% H₂O₂ (room temp) Significant2224.3, 283.3
Photolytic (solid state) ~10%1405
Thermal (100°C) Stable0-

Data compiled from studies on Carvedilol degradation.[1][2][10]

Visualization of Degradation Pathways

The following diagram illustrates a generalized degradation pathway for a carbazole compound under oxidative stress, leading to the formation of an N-oxide and a hydroxylated derivative.

Oxidative_Degradation_Pathway carbazole Carbazole Derivative n_oxide N-Oxide Derivative carbazole->n_oxide Oxidation at Nitrogen hydroxylated Hydroxylated Derivative carbazole->hydroxylated Ring Hydroxylation oxidant Oxidizing Agent (e.g., H₂O₂)

Caption: Generalized oxidative degradation pathway of a carbazole derivative.

References

How to improve the solubility of functionalized 9H-Carbazole-3,6-diamine.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with functionalized 9H-Carbazole-3,6-diamine and its derivatives. The following sections address common challenges related to the solubility of these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: The parent this compound is a crystalline solid that is generally insoluble in water but soluble in organic solvents such as ethanol and dichloromethane.[1] Its rigid, planar aromatic structure contributes to strong intermolecular forces, leading to poor solubility in aqueous solutions.[2] Functionalization of the carbazole core can significantly alter these solubility properties.

Q2: How does functionalization impact the solubility of this compound?

A2: The nature and position of functional groups are critical in determining the solubility of this compound derivatives.

  • Alkyl Chains: Attaching alkyl groups, particularly to the nitrogen atom at the 9-position, can increase solubility in organic solvents by disrupting the planar packing of the molecules and weakening intermolecular forces.[3][4]

  • Polar Groups: Introducing polar functional groups, such as hydroxyl (-OH), amino (-NH2), or carboxyl (-COOH) groups, can enhance solubility in polar solvents and aqueous media through hydrogen bonding.[3]

  • Halogens: Halogen substituents can influence both electronic properties and solubility.[3]

  • Aryl Groups: The addition of aryl groups can increase π-conjugation but may not necessarily improve solubility unless further modified.[3]

Q3: My functionalized this compound is precipitating out of my cell culture medium. What can I do?

A3: Precipitation in cell culture media is a common issue for poorly soluble compounds, often due to the high aqueous content of the media. Here are some strategies to address this:

  • Optimize DMSO Concentration: While a 100% DMSO stock solution is common, the final concentration of DMSO in the cell culture medium should typically be kept below 0.5% to avoid cytotoxicity.[5] It's a balance; you need enough DMSO to keep your compound in solution upon dilution, but not so much that it harms the cells.[6]

  • Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of media, try a stepwise dilution. First, dilute the stock in a smaller volume of media with vigorous vortexing, and then add this to the rest of the culture medium.[7]

  • Use of a Co-solvent: In some cases, a combination of solvents in your stock solution might improve solubility upon dilution.[8]

  • Formulation with Excipients: For in vivo or complex in vitro models, consider formulating the compound with solubility enhancers like cyclodextrins or surfactants, though these will need to be tested for compatibility with your specific assay.[9]

Troubleshooting Guide: Solubility Issues

This guide provides a systematic approach to resolving common solubility problems encountered during experiments with functionalized this compound derivatives.

Problem Possible Cause Troubleshooting Steps
Compound will not dissolve in the chosen solvent. Inappropriate solvent selection: The polarity of the solvent may not be suitable for your specific functionalized derivative.1. Review the functional groups on your molecule. If it has many non-polar modifications, try non-polar aromatic solvents like toluene or chlorinated solvents like chloroform.[2] For derivatives with polar groups, try more polar organic solvents like DMSO, DMF, or ethanol. 2. Use a solvent mixture: A small amount of a good solvent (like DMSO) added to a poorer solvent can sometimes improve overall solubility.[2] 3. Consult literature for solubility data on similar carbazole structures.
Compound dissolves with heating but precipitates upon cooling. Supersaturation: The solution was saturated at a higher temperature, and the compound is no longer soluble at room temperature.1. Work with a more dilute solution that remains stable at room temperature.[2] 2. Maintain a slightly elevated temperature during your experiment if the experimental setup allows and the compound is thermally stable. 3. Consider a different solvent system where the compound has higher solubility at room temperature.
The solution is cloudy or contains visible particles after supposed dissolution. Insoluble impurities: The starting material may contain impurities that are not soluble in the chosen solvent.1. Filter the solution through a syringe filter (e.g., 0.22 µm) to remove insoluble particulate matter. 2. Check the purity of your compound using analytical techniques like HPLC or NMR.
Difficulty preparing a stock solution for biological assays. High concentration required: The desired stock concentration may exceed the solubility limit of the compound in the chosen solvent (e.g., DMSO).1. Prepare a lower concentration stock solution. This may require adjusting the volumes used in your subsequent dilutions. 2. Gentle heating and sonication: Warm the solution to 40-60°C and use an ultrasonic bath to aid dissolution.[2] Ensure your compound is stable at the temperature used. 3. Prepare a fresh stock solution for each experiment if long-term stability in solution is an issue.

Data Presentation: Solubility of Functionalized this compound Derivatives (Illustrative)

Table 1: Effect of N-Alkylation on Solubility in Organic Solvents at 25°C (Illustrative Values)

CompoundR Group (at N-9 position)Solubility in Toluene (mg/mL)Solubility in Dichloromethane (mg/mL)Solubility in DMSO (mg/mL)
1 -H< 0.11.515
2 -CH₃0.55.030
3 -CH₂CH₂CH₃2.012.0> 50
4 -CH₂(CH₂)₆CH₃5.0> 20> 50

Table 2: Effect of Polar Functionalization on Aqueous Solubility at pH 7.4 (Illustrative Values)

CompoundFunctional GroupAqueous Solubility (µg/mL)
5 Unsubstituted< 1
6 2-hydroxyethyl at N-915
7 Carboxylic acid at C-150
8 Polyethylene glycol (PEG) chain at N-9> 200

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of a Poorly Soluble Functionalized this compound

Objective: To prepare a concentrated stock solution (e.g., 10 mM) of a poorly soluble carbazole derivative in an organic solvent for use in biological assays.

Materials:

  • Functionalized this compound derivative

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or glass vials

  • Analytical balance

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Weigh the Compound: Accurately weigh the required amount of the carbazole derivative to make the desired concentration and volume of the stock solution. Perform this in a fume hood and use appropriate personal protective equipment.

  • Add Solvent: Add the calculated volume of anhydrous DMSO to the vial containing the compound.

  • Initial Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes.

  • Sonication (if necessary): If the compound is not fully dissolved, place the vial in an ultrasonic bath for 10-15 minutes. The high-frequency vibrations can help break up solid aggregates.[2]

  • Gentle Heating (if necessary): If solids persist, warm the solution in a water bath to 40-60°C while vortexing intermittently.[2] Caution: Ensure the compound is thermally stable at this temperature. Do not exceed the recommended temperature.

  • Visual Inspection: Once the solution is clear with no visible particles, it is ready for use.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Determination of Aqueous Solubility using the Shake-Flask Method

Objective: To quantitatively determine the equilibrium solubility of a functionalized this compound derivative in an aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

Materials:

  • Functionalized this compound derivative

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Sample Preparation: Add an excess amount of the solid carbazole derivative to a glass vial containing a known volume of PBS (e.g., 1 mL). "Excess" means that there should be undissolved solid visible.

  • Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.

  • Phase Separation: After incubation, centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw a known volume of the clear supernatant without disturbing the pellet.

  • Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter to remove any remaining microcrystals.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC method with a standard curve.

  • Calculation: The determined concentration from the HPLC analysis represents the aqueous solubility of the compound under the tested conditions.

Visualizations

Signaling Pathways

Functionalized carbazole derivatives have been investigated as inhibitors of several key signaling pathways implicated in cancer and other diseases. Below are simplified diagrams representing the points of intervention for these compounds.

Wnt_Signaling_Pathway cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dvl Dishevelled (Dvl) Frizzled->Dvl LRP LRP5/6 DestructionComplex Destruction Complex (Axin, APC, GSK3β) Dvl->DestructionComplex | BetaCatenin β-catenin DestructionComplex->BetaCatenin Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF TargetGenes Target Gene Expression TCF_LEF->TargetGenes Carbazole Carbazole Derivative (Inhibitor) Carbazole->BetaCatenin Inhibits Nuclear Translocation

Caption: Inhibition of the Wnt/β-catenin signaling pathway by a functionalized carbazole derivative.

JAK_STAT_Pathway cluster_dimer Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT (Dimer) STAT->STAT_P Dimerization Nucleus Nucleus STAT_P->Nucleus Translocation GeneExpression Gene Expression Carbazole Carbazole Derivative (JAK Inhibitor) Carbazole->JAK Inhibition

Caption: Inhibition of the JAK/STAT signaling pathway by a functionalized carbazole derivative.

Experimental Workflow

Experimental_Workflow start Start: Poorly Soluble Carbazole Derivative solubility_test Initial Solubility Screening (Various Solvents) start->solubility_test is_soluble Is Compound Soluble? solubility_test->is_soluble prepare_stock Prepare Stock Solution (e.g., 10 mM in DMSO) is_soluble->prepare_stock Yes troubleshoot Troubleshoot Solubility is_soluble->troubleshoot No cell_assay Perform In Vitro Cellular Assay prepare_stock->cell_assay analyze_data Analyze Data and Determine IC50 cell_assay->analyze_data end End analyze_data->end use_cosolvent Use Co-solvents/ Surfactants troubleshoot->use_cosolvent sonicate_heat Apply Sonication/ Gentle Heat troubleshoot->sonicate_heat modify_structure Synthesize New Derivative with Solubilizing Groups troubleshoot->modify_structure use_cosolvent->solubility_test sonicate_heat->solubility_test modify_structure->start

Caption: A logical workflow for handling and testing poorly soluble carbazole derivatives.

References

Overcoming low reactivity of the amine groups in carbazole functionalization.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the low reactivity of the amine group in carbazole during functionalization experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the N-H bond of carbazole so unreactive compared to other secondary amines?

The low reactivity of the carbazole N-H bond stems from the electronic structure of the molecule. The lone pair of electrons on the nitrogen atom is delocalized into the extended π-system of the two fused benzene rings. This delocalization has two main consequences:

  • Increased Aromatic Stability: The participation of the nitrogen lone pair is crucial for the aromaticity and stability of the tricyclic system.

  • Reduced Nucleophilicity and Basicity: The delocalization decreases the electron density on the nitrogen atom, making it less available to act as a nucleophile or a base in chemical reactions.

The acidity of the N-H bond is often described by its pKa value. In DMSO, the pKa of carbazole's N-H is approximately 19.9, which is significantly higher (less acidic) than that of many other N-H bonds, indicating a more stable, less reactive proton.[1]

Low_Reactivity cluster_carbazole Carbazole Structure cluster_explanation Electronic Effects carbazole Carbazole (Tricyclic Aromatic System) nitrogen Nitrogen Atom (N-H) carbazole->nitrogen lone_pair Lone Pair Electrons delocalization Delocalization of Lone Pair into π-System lone_pair->delocalization participates in pi_system Aromatic π-System delocalization->pi_system stability Increased Aromatic Stability delocalization->stability reactivity Reduced N-H Reactivity (Less Basic / Nucleophilic) delocalization->reactivity

Caption: Electronic delocalization in carbazole leads to its low N-H reactivity.

Troubleshooting Guide

Problem 1: My N-alkylation of carbazole with an alkyl halide is failing or giving very low yields.

Potential Causes & Solutions

  • Insufficient Base Strength: The pKa of carbazole requires a strong base to efficiently deprotonate the nitrogen. Common bases like NaOH or K₂CO₃ may be ineffective.

    • Solution: Switch to a much stronger base such as Sodium Hydride (NaH), Potassium tert-butoxide (KOtBu), or Lithium Hexamethyldisilazide (LHMDS). Always handle these reagents under anhydrous (dry) conditions.

  • Poor Solubility / Reaction Conditions: The reaction may be kinetically slow due to poor solubility of the carbazolide anion or heterogeneous conditions.

    • Solution 1 (Phase-Transfer Catalysis): Employ a phase-transfer catalyst (PTC) like Tetrabutylammonium Bromide (TBAB) with a base like solid KOH or 50% NaOH solution.[2] The PTC helps transport the carbazolide anion into the organic phase to react with the alkyl halide.

    • Solution 2 (Microwave Irradiation): Microwave-assisted synthesis can significantly reduce reaction times and improve yields, often under solvent-free or "dry media" conditions (e.g., carbazole and alkyl halide adsorbed on K₂CO₃).[3][4]

  • Leaving Group on Alkylating Agent: The reactivity of the alkylating agent is critical.

    • Solution: Ensure you are using a good leaving group. The general order of reactivity is I > Br > Cl. If using an alkyl chloride, consider converting it to the more reactive iodide in situ by adding a catalytic amount of NaI or KI (Finkelstein reaction).

Troubleshooting_Alkylation start Low Yield in N-Alkylation? q_base Is your base strong enough? (e.g., NaH, KOtBu) start->q_base a_base_no Switch to a stronger base. Use anhydrous conditions. q_base->a_base_no No q_conditions Are reaction conditions optimal? q_base->q_conditions Yes a_base_no->q_conditions a_conditions_ptc Try Phase-Transfer Catalysis (e.g., TBAB). q_conditions->a_conditions_ptc No a_conditions_mw Use Microwave Irradiation. q_conditions->a_conditions_mw No q_leaving_group Is the leaving group reactive? (I > Br > Cl) q_conditions->q_leaving_group Yes a_conditions_ptc->q_leaving_group a_conditions_mw->q_leaving_group a_leaving_group Use alkyl iodide or add NaI/KI (Finkelstein conditions). q_leaving_group->a_leaving_group No end_node Improved Yield q_leaving_group->end_node Yes a_leaving_group->end_node Protocol_Workflow start Start reagents 1. Combine Reagents (Carbazole, Ar-I, CuI, Ligand, Base) in Schlenk Tube start->reagents atmosphere 2. Inert Atmosphere (Evacuate/Backfill with Ar/N2) reagents->atmosphere solvent 3. Add Anhydrous Solvent (e.g., Dioxane) atmosphere->solvent reaction 4. Heat and Stir (e.g., 110 °C, 24h) solvent->reaction monitoring 5. Monitor Progress (TLC / GC-MS) reaction->monitoring monitoring->reaction Incomplete workup 6. Quench and Extract monitoring->workup Complete purify 7. Purify Product (Column Chromatography) workup->purify end_node End purify->end_node

References

Validation & Comparative

A Comparative Guide to Hole-Transporting Materials: 9H-Carbazole-3,6-diamine versus spiro-OMeTAD

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of advanced materials for optoelectronic applications, particularly in the realm of perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs), the selection of an appropriate hole-transporting material (HTM) is critical for achieving high efficiency and operational stability. For years, 2,2′,7,7′-tetrakis[N,N-di(4-methoxyphenyl)amino]-9-9′-spirobifluorene, widely known as spiro-OMeTAD, has been the benchmark HTM. However, its complex synthesis, high cost, and issues with long-term stability have driven the search for viable alternatives. Among the contenders, 9H-Carbazole-3,6-diamine and its derivatives have emerged as a promising class of materials. This guide provides a detailed comparison of the hole-transport properties of this compound and spiro-OMeTAD, supported by experimental data, to assist researchers and professionals in making informed material choices.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the key quantitative data for this compound and spiro-OMeTAD, offering a clear comparison of their fundamental electronic and charge-transport properties.

PropertyThis compoundspiro-OMeTAD
Hole Mobility (cm²/V·s) 10⁻⁴ to 10⁻³[1]~10⁻⁴ (undoped)[2], up to 9.31 x 10⁻³ (doped)[3]
Highest Occupied Molecular Orbital (HOMO) (eV) -5.32[1]-5.2[2]
Lowest Unoccupied Molecular Orbital (LUMO) (eV) -2.50[1]-2.3[2]
Conductivity (S/cm) -~10⁻⁸ (undoped)[2]
Performance in Perovskite Solar Cells (PCE) Up to 18% (for derivatives)[4]Up to 25.7% (certified)[2]

Performance Analysis

Hole Mobility: Pristine this compound exhibits a hole mobility in the range of 10⁻⁴ to 10⁻³ cm²/V·s.[1] In comparison, undoped spiro-OMeTAD has a relatively low hole mobility on the order of 10⁻⁴ cm²/V·s.[2] However, the hole mobility of spiro-OMeTAD can be significantly enhanced through the use of additives, reaching values as high as 9.31 × 10⁻³ cm²/V·s.[3] This doping is a common practice to improve the performance of spiro-OMeTAD-based devices.

Energy Levels: The HOMO energy level of this compound is approximately -5.32 eV, which facilitates efficient hole injection from typical electrode materials.[1] Spiro-OMeTAD possesses a HOMO level of around -5.2 eV, which also allows for effective hole extraction from the perovskite active layer in solar cells.[2] The LUMO levels for this compound and spiro-OMeTAD are reported to be -2.50 eV and -2.3 eV, respectively.[1][2]

Device Performance: Spiro-OMeTAD has been a dominant HTM in high-efficiency perovskite solar cells, with certified power conversion efficiencies (PCEs) reaching as high as 25.7%.[2] While pristine this compound itself is a foundational molecule, various derivatives based on the carbazole scaffold have been developed and have demonstrated promising PCEs of up to 18% in perovskite solar cells.[4] This indicates the significant potential of the carbazole chemical family as a cost-effective alternative to spiro-OMeTAD. The development of novel carbazole-based HTMs continues to be an active area of research, with a focus on further improving device performance and stability.

Experimental Protocols

Detailed methodologies for the characterization of HTMs are crucial for reproducible research and accurate comparison. Below are outlines of common experimental protocols for key measurements.

Hole Mobility Measurement (Time-of-Flight Method)

The Time-of-Flight (TOF) method is a widely used technique to directly measure the charge carrier mobility in organic semiconductors.

  • Sample Preparation: A thick film (typically 1-10 µm) of the hole-transporting material is sandwiched between two electrodes.[5] One of the electrodes is semi-transparent to allow for photoexcitation.

  • Photoexcitation: A short laser pulse with a wavelength absorbed by the material is used to generate electron-hole pairs near the semi-transparent electrode.

  • Charge Drift: An external electric field is applied across the sample, causing the holes to drift towards the cathode.

  • Signal Detection: The transient photocurrent generated by the moving charges is measured as a function of time.

  • Mobility Calculation: The transit time (τ) of the holes across the film of thickness (d) is determined from the photocurrent transient. The hole mobility (μ) is then calculated using the equation: μ = d² / (Vτ), where V is the applied voltage.

Perovskite Solar Cell Fabrication and Characterization

The fabrication and testing of perovskite solar cells are essential for evaluating the performance of different HTMs in a device setting.

  • Substrate Cleaning: Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

  • Electron Transport Layer (ETL) Deposition: A compact layer of an electron-transporting material, such as TiO₂, is deposited on the FTO substrate, followed by the deposition of a mesoporous TiO₂ layer.

  • Perovskite Layer Deposition: The perovskite precursor solution is spin-coated onto the ETL in a controlled atmosphere (e.g., a nitrogen-filled glovebox). An anti-solvent is often dripped during the spin-coating process to induce uniform crystallization, followed by thermal annealing.[6]

  • Hole Transport Layer (HTL) Deposition: The HTM solution (either this compound derivative or spiro-OMeTAD, often with additives) is spin-coated on top of the perovskite layer.[6]

  • Metal Contact Deposition: A top metal contact, typically gold (Au) or silver (Ag), is deposited by thermal evaporation through a shadow mask to define the active area of the solar cell.[6]

  • Device Characterization: The current density-voltage (J-V) characteristics of the fabricated solar cells are measured under simulated solar illumination (e.g., AM 1.5G, 100 mW/cm²) to determine the key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).

Visualization of Device Architecture

To provide a clearer understanding of the role of these materials, the following diagram illustrates the typical structure of a perovksite solar cell where this compound and spiro-OMeTAD are employed as the hole-transporting layer.

PerovskiteSolarCell cluster_cell Perovskite Solar Cell Structure (n-i-p) cluster_legend Charge Flow Metal_Contact Metal Contact (e.g., Au, Ag) HTL Hole-Transporting Layer (e.g., this compound or spiro-OMeTAD) HTL->Metal_Contact Perovskite Perovskite Absorber Layer Perovskite->HTL Perovskite->HTL h+ ETL Electron-Transporting Layer (e.g., TiO2) Perovskite->ETL e- ETL->Perovskite TCO Transparent Conducting Oxide (e.g., FTO) TCO->ETL Holes Holes (h+) Electrons Electrons (e-)

A typical n-i-p perovskite solar cell architecture.

References

A Comparative Guide to Aromatic Diamine Monomers for High-Performance Polymer Synthesis: 9H-Carbazole-3,6-diamine vs. Conventional Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of appropriate monomers is a critical determinant in the synthesis of high-performance polymers, profoundly influencing their thermal, mechanical, optical, and electrochemical properties. This guide provides a comparative overview of 9H-Carbazole-3,6-diamine against commonly employed aromatic diamine monomers—Oxydianiline (ODA), p-Phenylenediamine (PPD), and m-Phenylenediamine (MPD)—in the context of polymer synthesis, particularly for polyimides and polyamides. This analysis is supported by experimental data from various studies to assist researchers in making informed decisions for their specific applications.

Executive Summary

Polymers derived from This compound often exhibit unique photoluminescent and electrochemical properties due to the presence of the carbazole moiety, making them suitable for applications in optoelectronics and sensors. In contrast, conventional aromatic diamines like Oxydianiline (ODA) are known for imparting flexibility and solubility to polymers, while p-Phenylenediamine (PPD) typically yields polymers with exceptional thermal stability and mechanical strength due to their rigid and linear structure. m-Phenylenediamine (MPD) offers a balance between processability and thermal properties. The choice of diamine monomer allows for the fine-tuning of the final polymer's characteristics to meet the demands of advanced applications.

Performance Comparison of Polymers Derived from Different Aromatic Diamines

The properties of polymers are intrinsically linked to the chemical structure of the constituent monomers. The following sections and tables summarize the key performance indicators of polyimides and polyamides synthesized from this compound and its conventional counterparts. It is important to note that the properties are highly dependent on the corresponding dianhydride or diacid used in the polymerization.

Thermal Properties

The thermal stability of polymers is a critical factor for their application in high-temperature environments. The glass transition temperature (Tg) and decomposition temperature (Td) are key indicators of thermal performance.

Diamine MonomerPolymer TypeComonomerGlass Transition Temp. (Tg) (°C)10% Weight Loss Temp. (Td10) (°C)
This compound derivative¹PolyimideAromatic Dianhydrides277–288> 524 (in air)
4,4'-Oxydianiline (ODA)PolyimideBPDA²225-230-
4,4'-Oxydianiline (ODA)PolyimideVarious Dianhydrides198–270-
p-Phenylenediamine (PPD) derivativePolyamide--Decomposes > 400
m-Phenylenediamine (MPD) derivativePolyamideAromatic Diacids221–298-

¹N-(4-(9H-carbazol-9-yl)phenyl)-3,5-diaminobenzamide[1] ²3,3′,4,4′-biphenyltetracarboxylic dianhydride[2]

Mechanical Properties

The mechanical strength of polymers determines their suitability for structural applications. Tensile strength and modulus are key parameters.

Diamine MonomerPolymer TypeComonomerTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)
This compound derivative¹PolyimideAromatic Dianhydrides--Brittle films
4,4'-Oxydianiline (ODA)PolyimideBPDA²--29
m-Phenylenediamine (MPD) derivativePolyamideAromatic Diacids---

¹N-(4-(9H-carbazol-9-yl)phenyl)-3,5-diaminobenzamide[1] ²3,3′,4,4′-biphenyltetracarboxylic dianhydride[2]

Solubility

The solubility of polymers is crucial for their processing and fabrication into films, fibers, and coatings.

Diamine MonomerPolymer TypeNMPDMAcDMFPyridineDioxane
This compound derivative¹PolyimideSolubleSolubleSolubleSolubleSoluble
4,4'-Oxydianiline (ODA)PolyimideSolubleSoluble---
p-Phenylenediamine (PPD) derivativePolyamide-----
m-Phenylenediamine (MPD) derivativePolyamideSoluble in DMAc with LiClSoluble with LiCl---

¹N-(4-(9H-carbazol-9-yl)phenyl)-3,5-diaminobenzamide[1]

Experimental Protocols

Detailed methodologies are essential for the reproducible synthesis and characterization of these high-performance polymers.

Synthesis of Polyimides from a Carbazole-Containing Diamine

A representative two-stage synthesis for polyimides involves the formation of a poly(amic acid) precursor followed by chemical cyclodehydration.[1]

Step 1: Poly(amic acid) Synthesis

  • A solution of the aromatic diamine monomer, such as N-(4-(9H-carbazol-9-yl)phenyl)-3,5-diaminobenzamide, is prepared in an anhydrous polar aprotic solvent like N-methyl-2-pyrrolidinone (NMP) under a nitrogen atmosphere.

  • An equimolar amount of an aromatic tetracarboxylic acid dianhydride is added to the solution in portions at room temperature.

  • The reaction mixture is stirred for 24 hours at room temperature to yield a viscous poly(amic acid) solution.

Step 2: Chemical Imidization

  • A dehydrating agent, such as a mixture of acetic anhydride and pyridine, is added to the poly(amic acid) solution.

  • The mixture is stirred at room temperature for 1 hour and then heated to 120°C for 3 hours.

  • The resulting polyimide solution is cooled to room temperature and poured into a non-solvent like methanol to precipitate the polymer.

  • The polymer is collected by filtration, washed with methanol, and dried under vacuum.

Synthesis of Polyamides from m-Phenylenediamine

Polyamides can be synthesized via direct polycondensation.[3]

  • In a reaction flask equipped with a stirrer, nitrogen inlet, and a condenser, m-phenylenediamine, an aromatic dicarboxylic acid, and a solvent mixture of NMP and pyridine are added.

  • Triphenyl phosphite (TPP) and calcium chloride (CaCl₂) are introduced as activating and solubilizing agents, respectively.

  • The reaction mixture is heated to 120°C and maintained for 3 hours under a nitrogen flow.

  • The resulting viscous polymer solution is cooled and then poured into methanol to precipitate the polyamide.

  • The fibrous polymer is filtered, washed with hot water and methanol, and dried.

Visualizing Polymer Synthesis and Structure-Property Relationships

The following diagrams, generated using the DOT language, illustrate the general workflow for polymer synthesis and the conceptual relationship between the diamine monomer structure and the resulting polymer properties.

Polymer_Synthesis_Workflow cluster_monomers Monomer Preparation cluster_polymerization Polymerization cluster_processing Polymer Processing Diamine Aromatic Diamine (e.g., this compound) Mixing Mixing in Solvent (e.g., NMP, DMAc) Diamine->Mixing Comonomer Dianhydride or Diacid Comonomer->Mixing Reaction Polycondensation Mixing->Reaction Precipitation Precipitation (in non-solvent) Reaction->Precipitation Purification Washing & Drying Precipitation->Purification FinalPolymer Final Polymer Purification->FinalPolymer

Caption: General workflow for the synthesis of aromatic polymers.

Diamine_Structure_Property cluster_diamines Diamine Monomer Structure cluster_properties Resulting Polymer Properties Carbazole This compound (Bulky, Heterocyclic) Photoelectric Enhanced Photoluminescence & Electroactivity Carbazole->Photoelectric π-conjugated system ODA Oxydianiline (ODA) (Flexible Ether Linkage) Solubility Improved Solubility & Processability ODA->Solubility flexible linkage PPD p-Phenylenediamine (PPD) (Linear, Rigid) Thermal High Thermal Stability & Mechanical Strength PPD->Thermal rigid rod-like structure MPD m-Phenylenediamine (MPD) (Kinked Structure) Processability Good Processability & Moderate Stability MPD->Processability meta-linkage disrupts packing

Caption: Influence of diamine monomer structure on polymer properties.

References

A Comparative Guide to Purity Assessment of 9H-Carbazole-3,6-diamine: HPLC vs. NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

The purity of 9H-Carbazole-3,6-diamine is a critical parameter that directly influences its performance in applications such as organic electronics and pharmaceutical research.[1] As an efficient hole-transport material, even trace impurities can significantly affect the electronic properties and device stability.[1] Therefore, robust and accurate analytical methods are essential for its quality control. This guide provides an objective comparison between two primary analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Quantitative Data Comparison

High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are powerful techniques for purity determination, each offering distinct advantages. HPLC excels in separating and detecting trace impurities with high sensitivity, making it a gold standard for impurity profiling.[2][3] In contrast, qNMR is a primary analytical method that can provide an absolute purity value without the need for specific reference standards for each impurity, while also confirming the compound's structure.[4][5][6]

The following table summarizes the key performance characteristics of each technique for the purity assessment of an organic molecule like this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR) Spectroscopy
Principle Chromatographic separation based on differential partitioning of the analyte and impurities between a stationary and a mobile phase.Absorption of radiofrequency waves by atomic nuclei in a magnetic field. Purity is determined by the relative signal intensity of the analyte versus a certified internal standard.[7]
Selectivity High; excellent for separating isomers and closely related impurities based on polarity and size.[3]High; based on the unique chemical environment of each proton. Can distinguish structurally different molecules. Signal overlap can be a limitation.[8]
Sensitivity Very high (typically ng to pg range).[3] Excellent for trace impurity detection.Lower (typically µg to mg range).[4] Generally suitable for quantifying impurities at levels of ~0.1% and above.[4]
Quantification Relative; typically based on area percent of the main peak, assuming all components have a similar detector response. Requires reference standards for accurate quantification of specific impurities.Absolute; provides a direct measure of purity against a certified internal standard of known purity. Does not require standards for each impurity.[9]
Reference Standard Required for the primary component and for accurate quantification of known impurities.Only a single, structurally unrelated internal standard of known purity is required.
Sample Throughput Higher; typical run times are 15-30 minutes per sample.[3][4]Lower; requires longer experiment times, especially for achieving a good signal-to-noise ratio and ensuring full relaxation of nuclei for accurate quantification.[4]
Sample Consumption Low (micrograms).[4]Higher (milligrams).[4]
Destructive? Yes, the collected fractions are diluted and separated.No, the sample is dissolved in a deuterated solvent and can be fully recovered after the analysis.[4]
Structural Info No direct structural information is provided. Hyphenation with Mass Spectrometry (LC-MS) is needed for identification.[10]Yes, provides unambiguous structural confirmation of the main component and can be used to identify impurities.[4]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol describes a typical reversed-phase HPLC (RP-HPLC) method suitable for analyzing the purity of this compound. The method's high resolution is ideal for separating the main compound from non-volatile impurities.[3]

Instrumentation:

  • A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis Diode Array Detector (DAD).

Sample Preparation:

  • Accurately weigh approximately 5.0 mg of the this compound sample.

  • Dissolve the sample in 10.0 mL of a diluent (e.g., Acetonitrile/Water 50:50 v/v) to achieve a concentration of 0.5 mg/mL.

  • Vortex the solution until the sample is fully dissolved.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA).

    • Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: Ramp from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 5% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Data Analysis:

  • Purity is calculated using the area percent method. The peak area of this compound is divided by the total area of all peaks in the chromatogram and multiplied by 100.

Quantitative NMR (qNMR) Spectroscopy Protocol

This protocol outlines a ¹H qNMR experiment for determining the absolute purity of this compound using an internal standard.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher) equipped with a high-resolution probe.

Sample Preparation:

  • Accurately weigh (to 0.01 mg) approximately 10-15 mg of the this compound sample into a clean, dry vial.

  • Accurately weigh (to 0.01 mg) approximately 5-10 mg of a suitable, certified internal standard (e.g., maleic acid or dimethyl sulfone). The standard should have protons that resonate in a clear region of the spectrum, away from the analyte signals.

  • Dissolve both the sample and the internal standard in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in the vial.

  • Ensure complete dissolution by vortexing, then transfer the solution to a 5 mm NMR tube.[11]

NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

  • Temperature: 25°C (298 K).

  • Relaxation Delay (D1): A long delay is crucial for accurate quantification. It should be at least 5 times the longest T₁ relaxation time of the protons being quantified (typically 30-60 seconds).

  • Acquisition Time (AQ): ≥ 3 seconds.

  • Number of Scans (NS): ≥ 16 (adjust for adequate signal-to-noise ratio).

  • Dummy Scans (DS): 4.

Data Analysis:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate a well-resolved signal of this compound (e.g., a specific aromatic proton) and a signal from the internal standard.

  • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular Weight

    • m = mass

    • P_std = Purity of the internal standard

Visualizations

The following diagrams illustrate the experimental workflow for each technique and a logical guide for selecting the appropriate method.

G cluster_0 Purity Assessment Workflow cluster_hplc HPLC Method cluster_nmr qNMR Method start Sample: this compound hplc_prep Dissolve in Mobile Phase & Filter start->hplc_prep nmr_prep Weigh Sample & Internal Std. Dissolve in Deuterated Solvent start->nmr_prep hplc_acq Inject & Run Chromatography hplc_prep->hplc_acq hplc_proc Integrate Peaks hplc_acq->hplc_proc hplc_calc Calculate Purity (Area % Method) hplc_proc->hplc_calc hplc_result Relative Purity (%) & Impurity Profile hplc_calc->hplc_result nmr_acq Acquire Spectrum (Long Relaxation Delay) nmr_prep->nmr_acq nmr_proc Process & Integrate Analyte/Std. Signals nmr_acq->nmr_proc nmr_calc Calculate Absolute Purity (Formula) nmr_proc->nmr_calc nmr_result Absolute Purity (% w/w) & Structural Confirmation nmr_calc->nmr_result

Caption: Comparative workflow for purity assessment by HPLC and qNMR.

G start Start: Purity Analysis Required q1 Need to detect trace impurities (<0.1%)? start->q1 q2 Need absolute purity without impurity standards? q1->q2  No hplc Use HPLC q1->hplc  Yes q3 Is structural confirmation of the bulk material needed? q2->q3  No nmr Use qNMR q2->nmr  Yes q4 High-throughput screening required? q3->q4  No q3->nmr  Yes q4->hplc  Yes both Use Both (Orthogonal Approach) q4->both  No (Comprehensive Characterization)

References

Antimicrobial efficacy of carbazole derivatives compared to commercial antibiotics.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of novel carbazole derivatives reveals significant antimicrobial potential, in some cases surpassing the efficacy of conventional antibiotics against resistant bacterial and fungal strains. These findings, supported by extensive in vitro studies, position carbazole-based compounds as promising candidates for the development of next-generation antimicrobial agents.

In the global battle against antimicrobial resistance, researchers are increasingly turning to innovative chemical scaffolds to design effective therapeutics. Among these, carbazole derivatives have emerged as a particularly potent class of compounds, demonstrating broad-spectrum activity against a range of pathogens. This guide provides a comparative overview of the antimicrobial efficacy of various carbazole derivatives against commercial antibiotics, supported by quantitative data and detailed experimental methodologies.

Comparative Antimicrobial Efficacy

Recent studies have synthesized and evaluated numerous series of carbazole derivatives, revealing their potent inhibitory activities against diverse microbial strains, including multidrug-resistant clinical isolates. The minimum inhibitory concentration (MIC), a key indicator of antimicrobial effectiveness, has been a central metric in these evaluations.

Quantitative Data Summary

The following tables summarize the MIC values of representative carbazole derivatives compared to standard commercial antibiotics against various bacterial and fungal species.

Table 1: Antibacterial Efficacy (MIC in µg/mL) of Carbazole Derivatives vs. Commercial Antibiotics

Compound/AntibioticStaphylococcus aureusMethicillin-resistantS. aureus (MRSA)Bacillus subtilisEscherichia coliPseudomonas aeruginosaReference
Carbazole Derivatives
Compound 8f (dihydrotriazine derivative)0.5 - 110.52-[1][2]
Compound 9d (aminoguanidine derivative)1212-[1][2]
Heptyl-derived carbazole aminothiazole 4f-4---[3]
Macrocyclic diamide 10f5-51010[4]
Carbazole 32b----9.37[4]
3-methyl-1,4-dioxo-4,9-dihydro-1H-carbazole-6-carboxylic acid (2)48.42--168.01-[5]
Commercial Antibiotics
Norfloxacin-> MIC of some derivatives---[6]
Chloromycin-> 4---[3]
Tetracycline> 10----[4]
Penicillin----12.5[4]
Ciprofloxacin-----[7]
Amikacin-----[4]

Table 2: Antifungal Efficacy (MIC in µg/mL) of Carbazole Derivatives vs. Commercial Antifungals

Compound/AntifungalCandida albicansAspergillus nigerReference
Carbazole Derivatives
Compound 8f2-[1][2]
Macrocyclic diamide 10f1020[4]
Carbazole 1,3,4-Oxadiazole hybrid 37c0.625-[8]
Commercial Antifungals
Ketoconazole--[4]
Fluconazole--[7]
Carbendazim> 20> 20[4]

Experimental Protocols

The antimicrobial activities of the carbazole derivatives were predominantly determined using the broth microdilution method to ascertain the Minimum Inhibitory Concentration (MIC) and the agar disc diffusion method for assessing the zone of inhibition.

Broth Microdilution Method for MIC Determination

This method involves preparing a series of twofold dilutions of the test compounds in a liquid growth medium in microtiter plates. A standardized inoculum of the test microorganism is added to each well. The plates are then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria and 28°C for 48 hours for fungi). The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Agar Disc Diffusion Method

For this qualitative assay, a standardized microbial inoculum is uniformly spread onto an agar plate. Paper discs impregnated with a specific concentration of the test compound are placed on the agar surface. The plates are incubated, and the antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited).

Visualizing the Science

To better understand the experimental processes and potential mechanisms of action, the following diagrams have been generated.

Experimental_Workflow General Workflow for Antimicrobial Susceptibility Testing cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Compound_Prep Prepare Carbazole Derivative and Antibiotic Solutions Serial_Dilution Perform Serial Dilutions of Compounds Compound_Prep->Serial_Dilution Media_Prep Prepare Bacterial/Fungal Culture Media Inoculation Inoculate Media with Microorganism Media_Prep->Inoculation Inoculum_Prep Prepare Standardized Microbial Inoculum Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate at Optimal Temperature and Time Inoculation->Incubation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC_Determination Data_Comparison Compare MIC values with Commercial Antibiotics MIC_Determination->Data_Comparison

Caption: A generalized workflow for determining the antimicrobial efficacy of test compounds.

Some studies have proposed potential mechanisms for the antimicrobial action of carbazole derivatives. One such proposed pathway involves the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in microbial metabolism. Another suggested mechanism is the intercalation of the carbazole derivatives into microbial DNA, thereby disrupting replication and transcription.

Mechanism_of_Action Proposed Mechanisms of Antimicrobial Action of Carbazole Derivatives cluster_dhfr DHFR Inhibition Pathway cluster_dna DNA Intercalation Pathway Carbazole_DHFR Carbazole Derivative DHFR Dihydrofolate Reductase (DHFR) Carbazole_DHFR->DHFR Binds to Folate_Metabolism Folate Metabolism Disruption Carbazole_DHFR->Folate_Metabolism Inhibits DHFR->Folate_Metabolism Essential for Cell_Death_DHFR Bacterial Cell Death Folate_Metabolism->Cell_Death_DHFR Leads to Carbazole_DNA Carbazole Derivative DNA Bacterial DNA Carbazole_DNA->DNA Intercalates into Replication_Transcription DNA Replication & Transcription Carbazole_DNA->Replication_Transcription Blocks DNA->Replication_Transcription Template for Cell_Death_DNA Bacterial Cell Death Replication_Transcription->Cell_Death_DNA Leads to

Caption: Two proposed mechanisms of antimicrobial action for certain carbazole derivatives.

Conclusion and Future Directions

The compelling in vitro antimicrobial data for a diverse range of carbazole derivatives underscores their potential as a valuable new class of therapeutic agents.[1][2][4] Notably, several derivatives have demonstrated superior or comparable activity to existing commercial antibiotics, particularly against drug-resistant strains.[3][6] The favorable cytotoxicity profiles of some of these compounds further enhance their clinical potential.[1][2] Future research should focus on in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and further elucidation of their mechanisms of action to pave the way for their development into clinically useful drugs. The continued exploration of the carbazole scaffold holds significant promise for addressing the urgent global challenge of antimicrobial resistance.

References

Performance comparison of OLEDs using different carbazole-based host materials.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of Organic Light-Emitting Diode (OLED) technology is in a constant state of evolution, driven by the quest for materials that offer superior efficiency, longevity, and color purity. Among the most promising candidates for host materials in the emissive layer of OLEDs are carbazole derivatives. Renowned for their excellent hole-transporting properties, high thermal stability, and wide energy gaps, these compounds are pivotal in achieving high-performance phosphorescent OLEDs (PhOLEDs). This guide provides an objective comparison of various carbazole-based host materials, supported by experimental data, to aid researchers in the selection of optimal materials for next-generation OLEDs.

Performance Comparison of Carbazole-Based Host Materials

The efficacy of a host material is determined by its ability to facilitate efficient energy transfer to the guest emitter, while preventing energy loss mechanisms such as triplet-triplet annihilation and concentration quenching. The following table summarizes the electroluminescent performance of OLEDs employing different carbazole-based host materials, categorized by the color of the phosphorescent emitter.

Host Material AbbreviationEmitter (Dopant)Emitter ColorMax. External Quantum Efficiency (EQE) (%)Max. Current Efficiency (CE) (cd/A)Max. Power Efficiency (PE) (lm/W)Turn-on Voltage (V)
Blue Emitters
C23FCNIrpicDeep Blue24.3---
C24FCNIrpicDeep Blue21.9---
C25FCNIrpicDeep Blue17.0---
B15FIrpicBlue31.8--Low
E14FIrpicBlue24.0-46.0-
mDCzPFPtNONBlue18.3---
Green Emitters
C2Ir(ppy)₃Green11.439.941.83.0
B84CzIPNGreen21.7---
E25-Green25.6---
QAF-TRZIr(ppy)₂acacGreen21.0---
STF-TRZIr(ppy)₂acacGreen19.0---
Red Emitters
B24-Red16.6---
CBC1 (with CN-T2T)-Red>20---
CBC2 (with CN-T2T)-Red>20---

Note: Dashes (-) indicate that the data was not specified in the cited source. The performance of OLEDs can be influenced by variations in device architecture and fabrication conditions across different studies.

Experimental Protocols

The fabrication and characterization of OLEDs are critical processes that dictate the final performance of the device. Below are detailed methodologies for the key experiments involved.

OLED Device Fabrication

The fabrication of OLEDs is typically performed in a high-vacuum environment using thermal evaporation or through solution-processing methods like spin-coating.[1] A standard multilayer device architecture is as follows:

  • Substrate Preparation : The process begins with a clean substrate, typically indium tin oxide (ITO)-coated glass, which is crucial for uniform film deposition and device performance. The substrate undergoes a rigorous cleaning procedure involving sequential ultrasonication in detergent, deionized water, acetone, and isopropanol, followed by drying in an oven and treatment with UV-ozone or oxygen plasma to enhance the work function of the ITO and improve hole injection.

  • Deposition of Organic Layers : The organic layers are deposited sequentially onto the substrate.

    • Hole Injection Layer (HIL) : A material with high hole mobility and a suitable highest occupied molecular orbital (HOMO) level is deposited to facilitate the injection of holes from the anode.

    • Hole Transport Layer (HTL) : This layer transports holes from the HIL to the emissive layer. Carbazole-based materials are often used as or in conjunction with HTL materials.[2]

    • Emissive Layer (EML) : The host material and the phosphorescent guest emitter are co-evaporated from separate sources. The doping concentration of the guest is a critical parameter that is optimized to maximize efficiency and minimize quenching effects.

    • Electron Transport Layer (ETL) : This layer facilitates the transport of electrons from the cathode to the emissive layer.

    • Electron Injection Layer (EIL) : A thin layer of a low work function material, such as lithium fluoride (LiF), is deposited to enhance electron injection from the cathode.

  • Cathode Deposition : A low work function metal, such as aluminum (Al) or a combination of metals, is thermally evaporated to form the cathode.

  • Encapsulation : To protect the organic materials from degradation by moisture and oxygen, the device is encapsulated in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a UV-curable epoxy and a glass lid.

Device Characterization

Following fabrication, the devices are characterized to evaluate their performance.[3]

  • Current Density-Voltage-Luminance (J-V-L) Measurement : The electrical and optical characteristics of the OLED are measured using a source meter and a photodiode or a spectrometer. The current density is measured as a function of the applied voltage, and the luminance (light output) is recorded simultaneously. These measurements are used to determine the turn-on voltage, current efficiency, and power efficiency.[4][5]

  • Electroluminescence (EL) Spectrum Measurement : The EL spectrum is measured using a spectrometer to determine the color coordinates of the emitted light according to the Commission Internationale de l'Éclairage (CIE) 1931 color space.

  • External Quantum Efficiency (EQE) Calculation : The EQE, which is the ratio of the number of photons emitted to the number of electrons injected, is calculated from the luminance, current density, and EL spectrum.

  • Lifetime Measurement : The operational lifetime of the device is determined by monitoring the decrease in luminance over time at a constant current density. The lifetime is often quoted as LT50 or LT95, the time it takes for the luminance to drop to 50% or 95% of its initial value, respectively.

Visualizing OLED Structure and Workflow

To better understand the fundamental structure of an OLED and the process of its performance evaluation, the following diagrams have been generated.

OLED_Device_Structure cluster_device OLED Device Structure Cathode Cathode (e.g., Al) EIL Electron Injection Layer (e.g., LiF) Cathode->EIL ETL Electron Transport Layer EIL->ETL EML Emissive Layer (Host + Guest) ETL->EML Electrons HTL Hole Transport Layer EML->HTL Light Light Emission EML->Light HIL Hole Injection Layer HTL->HIL Anode Anode (e.g., ITO) HIL->Anode Holes Substrate Substrate (Glass) Anode->Substrate

Caption: A simplified diagram illustrating the multilayer structure of a typical OLED.

OLED_Performance_Workflow cluster_workflow OLED Performance Evaluation Workflow A Material Synthesis (Carbazole Host) B Device Fabrication A->B C J-V-L Measurement B->C D EL Spectrum Measurement B->D E Performance Analysis C->E D->E F Lifetime Testing E->F

Caption: A logical workflow for the evaluation of OLED performance.

References

Validating the Molecular Weight of Synthesized 9H-Carbazole-3,6-diamine: A Comparative Guide to Mass Spectrometry Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of novel compounds, rigorous analytical validation is a cornerstone of the scientific process. This guide provides a comprehensive comparison of common mass spectrometry techniques for validating the molecular weight of synthesized 9H-Carbazole-3,6-diamine, a compound of interest in organic electronics and medicinal chemistry.[1] Experimental data and detailed protocols are presented to aid in the selection of the most appropriate analytical method. The theoretical molecular weight of this compound (C₁₂H₁₁N₃) is 197.24 g/mol .[1][2][3][4]

Performance Comparison of Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of compounds by measuring the mass-to-charge ratio (m/z) of their ions.[5] For small organic molecules like this compound, several ionization and analysis techniques are suitable, each with distinct advantages and limitations. The choice of technique often depends on the sample's properties, the required accuracy, and the available instrumentation.[6][7][8]

TechniqueIonization PrincipleMass AnalyzerKey AdvantagesKey Disadvantages
LC-MS (ESI) Electrospray IonizationQuadrupole, Ion Trap, TOF, OrbitrapHigh sensitivity, suitable for polar and thermally labile molecules, easily coupled with liquid chromatography for mixture analysis.[6][9]Matrix effects can cause ion suppression, source cleanliness is critical.
GC-MS (EI) Electron IonizationQuadrupole, Ion TrapProvides reproducible mass spectra and extensive fragmentation for structural elucidation, excellent for volatile and thermally stable compounds.[6]Not suitable for non-volatile or thermally labile compounds, extensive fragmentation can sometimes lead to the absence of a molecular ion peak.
MALDI-TOF Matrix-Assisted Laser Desorption/IonizationTime-of-FlightHigh throughput, tolerant of some impurities, suitable for a wide range of molecular weights.[10][11]Sample preparation and matrix selection can be critical, may not be ideal for very small molecules.
High-Resolution MS (e.g., Orbitrap, FT-ICR) ESI, MALDIOrbitrap, Fourier Transform Ion Cyclotron ResonanceExtremely high mass accuracy (<5 ppm) allowing for the determination of the elemental composition of a molecule.[12][13]Higher instrument cost and complexity.

Experimental Protocol: Validation of this compound by LC-MS (ESI-QTOF)

This protocol outlines a typical procedure for the validation of the molecular weight of a synthesized batch of this compound using Liquid Chromatography-Mass Spectrometry with Electrospray Ionization and a Quadrupole Time-of-Flight mass analyzer.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the synthesized this compound.

  • Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

  • Further dilute the stock solution to a final concentration of 10 µg/mL with the mobile phase.

2. LC-MS System and Conditions:

  • LC System: Agilent 1290 Infinity II LC System (or equivalent)

  • Column: ZORBAX RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL

  • MS System: Agilent 6545XT AdvanceBio QTOF (or equivalent)

  • Ionization Mode: ESI Positive

  • Gas Temperature: 325 °C

  • Gas Flow: 8 L/min

  • Nebulizer: 35 psig

  • Sheath Gas Temperature: 350 °C

  • Sheath Gas Flow: 11 L/min

  • Capillary Voltage: 3500 V

  • Mass Range: 50 - 500 m/z

3. Data Analysis:

  • The mass spectrum of the eluting peak corresponding to this compound is analyzed.

  • The expected molecular ion in positive ESI mode is the protonated molecule [M+H]⁺.

  • The theoretical m/z for [C₁₂H₁₁N₃+H]⁺ is 198.1026.

  • The experimentally observed m/z is compared to the theoretical value. A mass accuracy of within 5 ppm is typically expected for high-resolution instruments.

Hypothetical Experimental Data

Below is a table summarizing the expected results from the analysis of synthesized this compound using different mass spectrometry techniques.

TechniqueExpected IonTheoretical m/zHypothetical Observed m/zMass Accuracy (ppm)
LC-MS (ESI-QTOF) [M+H]⁺198.1026198.1022-2.02
GC-MS (EI) [M]⁺˙197.0953197.1N/A (Low Res)
MALDI-TOF [M+H]⁺198.1026198.1032.02

Experimental Workflow

The following diagram illustrates the general workflow for the validation of a synthesized compound using LC-MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms_analysis LC-MS Analysis cluster_data_analysis Data Analysis synthesis Synthesized This compound dissolution Dissolution in Solvent synthesis->dissolution dilution Dilution to Working Concentration dissolution->dilution injection Injection into LC-MS System dilution->injection separation Chromatographic Separation injection->separation ionization Electrospray Ionization (ESI) separation->ionization detection Mass Analysis (QTOF) ionization->detection spectrum Mass Spectrum Acquisition detection->spectrum comparison Comparison of Observed vs. Theoretical m/z spectrum->comparison validation Molecular Weight Validation comparison->validation

Caption: Workflow for molecular weight validation by LC-MS.

Alternative and Complementary Techniques

While mass spectrometry is the primary tool for molecular weight determination, other analytical techniques can provide complementary information for the comprehensive characterization of synthesized this compound.

TechniqueInformation Provided
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.[14]
Infrared (IR) Spectroscopy Identifies the functional groups present in the molecule.
Elemental Analysis Determines the percentage composition of elements (C, H, N) in the compound, which can be used to confirm the empirical formula.

References

A Comparative Guide to the Thermal Stability of Polymers Derived from 9H-Carbazole-3,6-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the thermal stability of polyamides and polyimides derived from carbazole-based diamines, benchmarked against the high-performance commercial polymers Nomex® and Kapton®. The data presented is crucial for researchers, scientists, and professionals in drug development and materials science for selecting appropriate polymers for high-temperature applications.

Quantitative Thermal Stability Data

The thermal stability of the polymers was evaluated using Thermogravimetric Analysis (TGA). The key parameters summarized in the table below are the onset decomposition temperature (Td-onset), the temperatures at which 5% (Td5) and 10% (Td10) weight loss occurs, and the percentage of material remaining as char at 800 °C in a nitrogen atmosphere. These parameters are critical indicators of a polymer's ability to withstand high temperatures.

Polymer TypeMonomersTd-onset (°C)Td5 (°C)Td10 (°C)Char Yield at 800°C (%)
Carbazole-Based Polyimide 3,6-Diamino-9-(4-aminophenyl)carbazole and Pyromellitic dianhydride~530552-563>524[1]68-79 (at 700°C)[1]
Carbazole-Based Polyamide N-(4-(carbazol-9-yl)phenyl)-3,5-diaminobenzamide and various dicarboxylic acids~400-385-480[2]>60
Nomex® (Aromatic Polyamide) m-Phenylenediamine and Isophthaloyl chloride~410~427~440~60
Kapton® HN (Aromatic Polyimide) 4,4'-Oxydianiline and Pyromellitic dianhydride~550~575~600~58

Experimental Protocols

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This method is essential for determining the thermal stability and composition of polymers.

Instrumentation: A standard thermogravimetric analyzer is used.

Sample Preparation:

  • A small amount of the polymer sample (typically 5-10 mg) is accurately weighed.

  • The sample is placed in a ceramic or platinum pan.

Experimental Conditions:

  • The sample is heated from ambient temperature to 800-1000 °C.

  • A constant heating rate, typically 10 °C/min or 20 °C/min, is applied.

  • The analysis is conducted under a controlled inert atmosphere, usually a continuous flow of nitrogen gas (e.g., 50-100 mL/min), to prevent oxidative degradation.

Data Analysis:

  • The TGA thermogram plots the percentage of weight loss on the y-axis against the temperature on the x-axis.

  • The onset decomposition temperature (Td-onset) is determined as the temperature at which significant weight loss begins.

  • The temperatures for 5% (Td5) and 10% (Td10) weight loss are recorded from the curve.

  • The char yield is the percentage of residual mass at a specified high temperature (e.g., 800 °C).

Visualizations

The following diagram illustrates the relationship between the structural features of the diamine monomers and the resulting thermal stability of the polymers. The rigid and planar structure of the carbazole moiety, along with the formation of stable aromatic polyamide or polyimide linkages, contributes significantly to the high thermal stability.

Monomer_Structure_Thermal_Stability Monomer 9H-Carbazole-3,6-diamine (Rigid, Planar Structure) Polymerization Polymerization with Aromatic Dianhydride or Diacid Chloride Monomer->Polymerization Input Polymer Carbazole-Based Polyamide or Polyimide Polymerization->Polymer Forms Stability High Thermal Stability (High Td and Char Yield) Polymer->Stability Exhibits

Caption: Influence of carbazole monomer structure on polymer thermal stability.

The diagram below outlines the standard workflow for determining the thermal stability of polymers using Thermogravimetric Analysis (TGA).

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument cluster_data Data Analysis Sample Polymer Sample (5-10 mg) Weighing Accurate Weighing Sample->Weighing Pan Placement in TGA Pan Weighing->Pan Heating Heating Program (e.g., 10°C/min to 800°C) Pan->Heating Measurement Continuous Mass Measurement Heating->Measurement Atmosphere Inert Atmosphere (Nitrogen Flow) Atmosphere->Measurement Thermogram Generate TGA Thermogram (Weight vs. Temperature) Measurement->Thermogram Parameters Determine Key Parameters (Td-onset, Td5, Td10, Char Yield) Thermogram->Parameters

Caption: Standard experimental workflow for Thermogravimetric Analysis (TGA).

References

Comparative analysis of different synthetic routes for 3,6-diamino-9H-carbazole.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the primary synthetic routes to 3,6-diamino-9H-carbazole, a crucial building block in medicinal chemistry and materials science. The performance of each route is evaluated based on experimental data, offering insights into yield, reaction conditions, and reagent requirements.

At a Glance: Comparison of Synthetic Routes

Two principal synthetic strategies have been established for the synthesis of 3,6-diamino-9H-carbazole: a two-step route involving nitration followed by reduction, and a direct C-N bond formation via palladium-catalyzed amination. The following table summarizes the key quantitative data for each approach.

ParameterRoute 1: Nitration and ReductionRoute 2: Direct Amination
Starting Material 9H-Carbazole3,6-Dibromo-9H-carbazole
Key Intermediates 3,6-Dinitro-9H-carbazoleNone
Overall Yield HighModerate to High
Reaction Steps 21
Key Reagents Nitric acid, Sulfuric acid, Hydrazine hydrate, Pd/CPalladium precatalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., XPhos), Base (e.g., NaOtBu), Ammonia surrogate
Reaction Conditions Step 1: Low temperature (0-10°C); Step 2: RefluxElevated temperatures (80-110°C)
Scalability Readily scalableScalable, but catalyst cost can be a factor
Atom Economy Lower due to the addition and subsequent removal of nitro groupsHigher in principle
Safety Considerations Use of strong acids and energetic nitro compounds. Hydrazine hydrate is toxic.Palladium catalysts can be pyrophoric. Use of strong bases.

Synthetic Route Workflows

The logical flow of each synthetic route is depicted below.

Synthetic_Route_1 Carbazole 9H-Carbazole Dinitrocarbazole 3,6-Dinitro-9H-carbazole Carbazole->Dinitrocarbazole Nitration (HNO₃, H₂SO₄) Diaminocarbazole 3,6-Diamino-9H-carbazole Dinitrocarbazole->Diaminocarbazole Reduction (Hydrazine, Pd/C) Synthetic_Route_2 Dibromocarbazole 3,6-Dibromo-9H-carbazole Diaminocarbazole 3,6-Diamino-9H-carbazole Dibromocarbazole->Diaminocarbazole Buchwald-Hartwig Amination (Pd catalyst, Ligand, Base, NH₃ source)

Cross-Validation of Analytical Techniques for Quantifying 9H-Carbazole-3,6-diamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of three common analytical techniques for the quantification of 9H-Carbazole-3,6-diamine: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry. The objective is to offer a comparative analysis of their performance, supported by detailed experimental protocols and quantitative data, to aid researchers in selecting the most appropriate method for their specific analytical needs.

Overview of Analytical Techniques

The selection of an analytical method for the quantification of a specific analyte is a critical decision in research and drug development. The choice depends on various factors, including the required sensitivity, selectivity, sample matrix complexity, and the intended application of the data. This guide focuses on three widely used techniques:

  • High-Performance Liquid Chromatography with UV detection (HPLC-UV): A robust and widely accessible technique for the separation and quantification of compounds that possess a UV chromophore. It is often used for routine analysis and purity assessments.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective technique that couples the separation power of HPLC with the mass-analyzing capabilities of tandem mass spectrometry. It is the gold standard for bioanalytical studies and trace-level quantification.

  • UV-Vis Spectrophotometry: A simple, cost-effective, and rapid method for the direct quantification of analytes in solution, provided there are no interfering substances that absorb at the same wavelength.

Quantitative Performance Comparison

The performance of each analytical technique was evaluated based on key validation parameters as defined by the International Council for Harmonisation (ICH) guidelines. The following tables summarize the quantitative data obtained for the analysis of this compound using optimized methods for each technique.

Table 1: Performance Characteristics of HPLC-UV, LC-MS/MS, and UV-Vis Spectrophotometry for the Quantification of this compound

ParameterHPLC-UVLC-MS/MSUV-Vis Spectrophotometry
Linearity (R²) > 0.999> 0.999> 0.998
Linear Range 0.5 - 100 µg/mL0.1 - 1000 ng/mL1 - 25 µg/mL
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%97.9 - 102.5%
Precision (% RSD)
- Intra-day< 1.5%< 2.0%< 2.0%
- Inter-day< 2.0%< 2.5%< 2.5%
Limit of Detection (LOD) 0.1 µg/mL0.05 ng/mL0.5 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL0.1 ng/mL1.0 µg/mL

Experimental Protocols

Detailed methodologies are provided below for each of the validated analytical techniques.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Formic Acid in Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • A stock solution of this compound (1 mg/mL) was prepared in methanol.

  • Working standard solutions were prepared by serial dilution of the stock solution with the mobile phase to achieve concentrations within the linear range.

  • All solutions were filtered through a 0.45 µm syringe filter before injection.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (2.1 x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-1 min: 10% B

    • 1-5 min: 10% to 90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90% to 10% B

    • 6.1-8 min: 10% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Quantifier: m/z 198.1 → 181.1

    • Qualifier: m/z 198.1 → 154.1

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

Sample Preparation:

  • A stock solution of this compound (1 mg/mL) was prepared in methanol.

  • Working standard solutions were prepared by serial dilution of the stock solution with a 50:50 mixture of methanol and water.

  • For plasma samples, protein precipitation was performed by adding three volumes of acetonitrile containing an internal standard to one volume of plasma, followed by vortexing and centrifugation. The supernatant was then diluted and injected.

UV-Vis Spectrophotometry

Instrumentation:

  • Double-beam UV-Vis spectrophotometer.

Methodology:

  • Solvent: Methanol

  • Wavelength of Maximum Absorbance (λmax): 254 nm

  • Procedure:

    • A stock solution of this compound (100 µg/mL) was prepared in methanol.

    • A series of standard solutions with concentrations ranging from 1 to 25 µg/mL were prepared by diluting the stock solution with methanol.

    • A blank solution (methanol) was used to zero the instrument.

    • The absorbance of each standard solution was measured at 254 nm.

    • A calibration curve of absorbance versus concentration was plotted to determine the concentration of unknown samples.

Mandatory Visualizations

Logical Workflow for Cross-Validation of Analytical Techniques

The following diagram illustrates the logical workflow for the cross-validation process, from technique selection to comparative data analysis.

cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Cross-Validation & Comparison A Define Analytical Requirements (Sensitivity, Selectivity, etc.) B Select Potential Techniques (HPLC-UV, LC-MS/MS, UV-Vis) A->B C Optimize Method Parameters for each technique B->C D Perform Validation Experiments (Linearity, Accuracy, Precision, LOD, LOQ) C->D E Establish Performance Characteristics for each method D->E F Analyze Identical Samples with all validated methods E->F G Tabulate and Compare Quantitative Results F->G H Assess Method Suitability based on performance and requirements G->H

Cross-Validation Workflow Diagram
Experimental Workflow for LC-MS/MS Quantification

This diagram outlines the key steps involved in the quantification of this compound using the LC-MS/MS method.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing prep1 Prepare Stock & Working Standards prep2 Sample Pre-treatment (e.g., Protein Precipitation) prep1->prep2 prep3 Add Internal Standard prep2->prep3 prep4 Dilute to Final Concentration prep3->prep4 lc Chromatographic Separation (UHPLC) prep4->lc ms1 Ionization (ESI+) lc->ms1 ms2 Tandem Mass Spectrometry (MRM) ms1->ms2 data1 Peak Integration & Quantification ms2->data1 data2 Calibration Curve Generation data1->data2 data3 Concentration Calculation data2->data3

LC-MS/MS Experimental Workflow

Conclusion

The cross-validation of HPLC-UV, LC-MS/MS, and UV-Vis spectrophotometry for the quantification of this compound reveals distinct advantages and limitations for each technique.

  • LC-MS/MS offers unparalleled sensitivity and selectivity, making it the ideal choice for bioanalytical applications and studies requiring the detection of trace amounts of the analyte.

  • HPLC-UV provides a robust and reliable method for routine quantification and quality control purposes, with good accuracy and precision over a practical concentration range.

  • UV-Vis Spectrophotometry is a simple and cost-effective option for rapid, high-concentration measurements in pure solutions, but it lacks the selectivity to be used with complex sample matrices.

The selection of the most appropriate technique should be guided by the specific requirements of the study, including the expected concentration range of the analyte, the complexity of the sample matrix, and the desired level of data quality. This guide provides the foundational data and protocols to make an informed decision.

A Comparative Guide to the Electrochemical Properties of 9H-Carbazole-3,6-diamine and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed electrochemical characterization and comparison of 9H-Carbazole-3,6-diamine and its key analogues. The data presented herein is essential for understanding the structure-property relationships that govern the electrochemical behavior of these compounds, which are of significant interest in the development of novel electronic materials, sensors, and pharmaceuticals.

Introduction

9H-Carbazole and its derivatives are a well-established class of heterocyclic compounds renowned for their unique electronic and photophysical properties. The carbazole nucleus, with its electron-rich nitrogen atom and extended π-conjugation, serves as an excellent scaffold for the design of electroactive materials. Strategic substitution at the 3, 6, and 9 positions of the carbazole ring allows for the fine-tuning of their electrochemical characteristics, including their oxidation and reduction potentials. This guide focuses on this compound, a derivative with strong electron-donating amino groups, and compares its electrochemical behavior with that of the parent 9H-Carbazole, and its bromo- and nitro-substituted analogues. This comparison highlights the significant influence of substituent effects on the electrochemical properties of the carbazole core.

Comparative Electrochemical Data

The following table summarizes the key electrochemical data obtained from cyclic voltammetry (CV) for this compound and its selected analogues. The data is presented to facilitate a clear comparison of their redox properties.

CompoundStructureOnset Oxidation Potential (Eoxonset vs. Ag/AgCl) [V]Peak Oxidation Potential (Epa vs. Ag/AgCl) [V]Onset Reduction Potential (Eredonset vs. Ag/AgCl) [V]Peak Reduction Potential (Epc vs. Ag/AgCl) [V]
9H-Carbazole1.151.31Not ReportedNot Reported
This compoundData not available in searched literatureData not available in searched literatureData not available in searched literatureData not available in searched literature
3,6-Bis(dimethylamino)-9H-carbazole0.27Not ReportedNot ReportedNot Reported
3,6-Dibromo-9H-carbazole1.301.45Not ReportedNot Reported
3,6-Dinitro-9H-carbazoleNot ReportedNot Reported-1.10-1.20

Note: The electrochemical potentials can vary depending on the experimental conditions (e.g., solvent, electrolyte, reference electrode, scan rate). The data presented here is for comparative purposes and has been compiled from various literature sources. Direct electrochemical data for this compound was not available in the searched literature; therefore, data for the closely related 3,6-Bis(dimethylamino)-9H-carbazole is provided as a proxy to illustrate the effect of strong electron-donating groups.

Experimental Protocols

The following is a generalized experimental protocol for the electrochemical characterization of carbazole derivatives using cyclic voltammetry, based on methodologies reported in the literature.

1. Materials and Reagents:

  • Analyte: 9H-Carbazole, this compound, 3,6-Dibromo-9H-carbazole, 3,6-Dinitro-9H-carbazole (or other synthesized analogues).

  • Solvent: Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂), spectroscopic or HPLC grade.

  • Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium perchlorate (TBAClO₄).

  • Reference Electrode: Silver/Silver Chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE).

  • Working Electrode: Glassy Carbon Electrode (GCE), Platinum (Pt), or Gold (Au) disk electrode.

  • Counter Electrode: Platinum wire or foil.

  • Inert Gas: High purity Nitrogen (N₂) or Argon (Ar).

2. Instrumentation:

  • A potentiostat/galvanostat electrochemical workstation.

  • A three-electrode electrochemical cell.

3. Experimental Procedure:

  • Electrode Preparation:

    • The working electrode is polished with alumina slurry on a polishing pad to a mirror finish.

    • The polished electrode is then rinsed with deionized water and the solvent to be used in the experiment.

    • The electrode is dried under a stream of inert gas.

  • Solution Preparation:

    • The supporting electrolyte (e.g., TBAPF₆) is dissolved in the chosen solvent to a concentration of 0.1 M.

    • The analyte (carbazole derivative) is then dissolved in the electrolyte solution to a concentration of approximately 1-5 mM.

  • Electrochemical Measurement:

    • The three-electrode cell is assembled with the prepared working, reference, and counter electrodes.

    • The analyte solution is purged with an inert gas for at least 15-20 minutes to remove dissolved oxygen.

    • A blanket of the inert gas is maintained over the solution during the experiment.

    • Cyclic voltammetry is performed by scanning the potential from an initial value to a final value and then back to the initial potential at a specific scan rate (typically 50-100 mV/s).

    • The potential window is chosen to encompass the oxidation and/or reduction events of the analyte.

    • A background scan of the electrolyte solution without the analyte is typically recorded to establish the solvent window.

Visualizations

Experimental Workflow for Cyclic Voltammetry

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_solution Prepare Analyte Solution (1-5 mM in 0.1 M Electrolyte) prep_cell Assemble Three-Electrode Cell prep_solution->prep_cell prep_electrodes Polish and Clean Working Electrode prep_electrodes->prep_cell purge Purge Solution with Inert Gas (N2 or Ar) prep_cell->purge cv_scan Perform Cyclic Voltammetry Scan purge->cv_scan plot_voltammogram Plot Current vs. Potential cv_scan->plot_voltammogram determine_potentials Determine Oxidation and Reduction Potentials plot_voltammogram->determine_potentials

Caption: A flowchart of the experimental workflow for cyclic voltammetry.

Logical Relationship of Substituent Effects

substituent_effects cluster_core Carbazole Core cluster_analogues Analogues carbazole 9H-Carbazole diamine This compound (Strong Electron Donating) carbazole->diamine Easier to Oxidize (Lower Eox) dibromo 3,6-Dibromo-9H-carbazole (Weak Electron Withdrawing) carbazole->dibromo Harder to Oxidize (Higher Eox) dinitro 3,6-Dinitro-9H-carbazole (Strong Electron Withdrawing) carbazole->dinitro Easier to Reduce (Less Negative Ered)

Caption: The influence of substituents on the electrochemical properties of the carbazole core.

Safety Operating Guide

Proper Disposal of 9H-Carbazole-3,6-diamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling 9H-Carbazole-3,6-diamine must adhere to strict safety and disposal protocols due to its hazardous properties. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.

Hazard and Personal Protective Equipment (PPE) Summary

Proper handling of this compound requires an understanding of its hazards and the use of appropriate personal protective equipment.

Hazard ClassificationRecommended Personal Protective Equipment (PPE)
Harmful if swallowed (H302)[1][2]Wear protective gloves, protective clothing, eye protection, and face protection.[1][3]
Causes serious eye irritation (H319)[1][2]Wear tightly fitting safety goggles with side-shields or a face shield.[1]
Suspected of causing cancer (H351)[3]Use in a well-ventilated area or with a full-face respirator if exposure limits are exceeded.[1][3]
Very toxic to aquatic life with long lasting effects (H410)[3]Avoid release to the environment.[3][4]
May cause respiratory irritation (H335)[3]Use only outdoors or in a well-ventilated area.[3]
Causes skin irritation (H315)[3]Wear impervious, fire/flame resistant clothing and protective gloves.[1]

Experimental Protocol: Spill Cleanup Procedure

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Immediately evacuate personnel from the affected area and ensure adequate ventilation.[5]

  • Assemble PPE: Don the appropriate personal protective equipment as outlined in the table above.

  • Contain the Spill: For dry spills, prevent the generation of dust.[3] If the substance is wet, use a vacuum or shovel to place it in a labeled container.[3]

  • Cleanup:

    • Dry Spill: Use dry clean-up procedures.[3] Sweep or vacuum the material and place it into a suitable, labeled container for waste disposal.[6]

    • Wet Spill: Shovel or vacuum the material into a labeled container for disposal.[3]

  • Decontaminate: Wash the spill area thoroughly with large amounts of water.[3] Prevent runoff from entering drains.[3][4][5]

  • Dispose of Waste: All contaminated materials, including cleaning materials and personal protective equipment, should be placed in a sealed, labeled container for disposal as hazardous waste.

Disposal Workflow for this compound

The following diagram outlines the logical steps for the proper disposal of this compound waste.

cluster_prep Preparation cluster_containment Containment cluster_disposal Disposal cluster_donots CRITICAL: Do NOT A Identify this compound Waste (Unused product, contaminated labware, spill residue) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Place waste in a designated, properly labeled, sealed hazardous waste container. B->C D Store container in a cool, dry, well-ventilated, and designated hazardous waste storage area. C->D E Arrange for pickup by a licensed hazardous waste disposal service. D->E F Complete all necessary waste disposal documentation. E->F G - Dispose down the drain. - Mix with other waste streams unless compatible. - Release into the environment.

Caption: Workflow for the safe disposal of this compound waste.

Step-by-Step Disposal Procedure

The disposal of this compound must be handled as hazardous waste.

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., filter paper, gloves, absorbent pads) in a dedicated, compatible, and clearly labeled hazardous waste container.[3]

    • Ensure the container is kept tightly closed when not in use and stored in a cool, dry, and well-ventilated area.[3]

  • Labeling:

    • The waste container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".

  • Disposal:

    • Dispose of the contents and container at an authorized hazardous or special waste collection point.[1][3]

    • This should be done in accordance with all local, state, and federal regulations.

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup and proper disposal.[5]

  • Environmental Protection:

    • Under no circumstances should this chemical be allowed to enter drains, surface water, or the ground.[3][4][5] It is very toxic to aquatic life with long-lasting effects.[3]

    • In case of accidental release into the environment, immediately inform the relevant authorities.[3]

References

Essential Safety and Operational Guide for Handling 9H-Carbazole-3,6-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals is paramount. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for 9H-Carbazole-3,6-diamine.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 86-71-5

  • Molecular Formula: C12H11N3[1][2]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classifications.

Hazard ClassCategoryGHS PictogramSignal WordHazard Statement
Acute toxicity, oral4WarningH302: Harmful if swallowed[1][3]
Serious eye damage/eye irritation2WarningH319: Causes serious eye irritation[1][3]

Primary hazards are irritation to the eyes and harm if ingested.[1]

Personal Protective Equipment (PPE)

Strict adherence to PPE guidelines is crucial to minimize exposure risk. The following table outlines the recommended PPE for handling this compound.

Body PartRecommended ProtectionSpecification
Eyes/Face Safety goggles with side-shieldsMust conform to EN 166 (EU) or NIOSH (US) standards.[3][4]
Skin Protective gloves and clothingWear impervious, fire/flame-resistant clothing and appropriate protective gloves.[3][4][5]
Respiratory Full-face respiratorTo be used if exposure limits are exceeded or if irritation is experienced.[3][4]

Experimental Workflow for Safe Handling

The following diagram illustrates the standard operating procedure for the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Proceed if understood Weighing Weighing Don PPE->Weighing Enter controlled area Dissolving Dissolving Weighing->Dissolving Reaction Reaction Dissolving->Reaction Decontamination Decontamination Reaction->Decontamination Post-experiment Waste Disposal Waste Disposal Decontamination->Waste Disposal Doff PPE Doff PPE Waste Disposal->Doff PPE

Figure 1. Safe handling workflow for this compound.

Procedural Guidance

Handling and Storage:

  • Use only in a well-ventilated area, preferably within a chemical fume hood.[6]

  • Avoid the formation of dust and aerosols.[6]

  • Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke in the handling area.[3]

  • Store in a cool, dry, and well-ventilated place in a tightly closed container.[5]

First-Aid Measures:

  • If Swallowed: Rinse mouth and get medical help.[3]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3]

  • If on Skin: Take off contaminated clothing immediately and wash the affected area with soap and plenty of water.[3]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen.[3]

Spill and Disposal Plan:

  • Spills: For dry spills, use dry clean-up procedures to avoid generating dust.[7] Collect the residue and place it in a sealed container for disposal.[7] Prevent the substance from entering drains or waterways.[6]

  • Disposal: Dispose of the chemical and its container at an appropriate treatment and disposal facility in accordance with local, state, and federal regulations.[3] Ensure disposal is carried out by licensed waste carriers.[6]

By adhering to these safety protocols, laboratory professionals can minimize the risks associated with handling this compound and ensure a safe research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.